4,5-Dimethylpyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELZPOFKHRZRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282669 | |
| Record name | 4,5-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-74-4 | |
| Record name | 1193-74-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Aminopyrimidine Core in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethylpyrimidin-2-amine
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, most notably as a fundamental component of the nucleobases in DNA and RNA.[1] Beyond its biological significance, the pyrimidine ring is a "privileged scaffold" in medicinal chemistry, prized for its synthetic versatility and its ability to engage in specific hydrogen bonding interactions with biological targets.[2][3] Among its derivatives, aminopyrimidines are of particular interest to researchers in drug development.
This guide focuses on This compound , a specific isomer that serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique substitution pattern—an amino group at the 2-position flanked by two methyl groups on the pyrimidine ring—imparts distinct electronic and steric properties that influence its reactivity and potential applications. This document provides a comprehensive overview of its chemical properties, synthesis, characterization, and handling, tailored for researchers, scientists, and drug development professionals.
Compound Identification and Core Properties
Precise identification is critical for any chemical entity. This compound is distinguished by the following identifiers and properties.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | 4,5-dimethyl-2-pyrimidinamine, (4,5-dimethylpyrimidin-2-yl)amine | [4] |
| CAS Number | 1193-74-4 | [4][5] |
| Molecular Formula | C₆H₉N₃ | [4][5] |
| Molecular Weight | 123.16 g/mol | [4][5] |
| Canonical SMILES | CC1=C(C=NC(=N1)N)C | - |
| InChI Key | IELZPOFKHRZRGS-UHFFFAOYSA-N | [4] |
Physicochemical Data
The physical properties of a compound are foundational to its application in experimental settings, dictating choices for solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| Appearance | Solid (typical) | - |
| Boiling Point | 301.9°C at 760 mmHg | [4][5] |
| Density | 1.112 g/cm³ | [4] |
| Flash Point | 161.7°C | [4] |
| Refractive Index | 1.569 | [4] |
| XLogP3 | 0.6 | [4] |
| Polar Surface Area (PSA) | 51.8 Ų | [4] |
Synthesis and Mechanistic Considerations
The most common and efficient method for synthesizing substituted 2-aminopyrimidines is the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine. For this compound, the logical precursor is 3-methyl-2,4-pentanedione.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Expert Insight: Causality in Synthesis
The reaction proceeds via a well-established mechanism. Guanidine, with its two nucleophilic nitrogen atoms, attacks the electrophilic carbonyl carbons of the diketone. The use of a base (such as sodium carbonate or sodium hydroxide) is crucial to deprotonate the guanidine salt, liberating the free guanidine base required for the nucleophilic attack. The reaction is typically heated to promote the intramolecular condensation and subsequent dehydration, which leads to the formation of the stable aromatic pyrimidine ring. The choice of an aqueous alkaline medium is often favored for its economic and environmental advantages over anhydrous organic solvents.[6]
Protocol: Synthesis of this compound
This protocol is based on established methodologies for analogous 2-aminopyrimidines.[6]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine guanidine hydrochloride (1.0 eq) and 3-methyl-2,4-pentanedione (1.05 eq).
-
Solvent and Base Addition: Add water and sodium carbonate (2.5 eq) to the flask. The sodium carbonate serves as the base to neutralize the guanidine salt and drive the reaction.
-
Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, the product may precipitate from the aqueous solution. If not, the solution can be extracted with an organic solvent such as ethyl acetate.
-
Isolation and Purification: Collect the crude product by filtration if it precipitates, or concentrate the organic extracts under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Validation: Confirm the identity and purity of the final product by measuring its melting point and acquiring spectroscopic data (NMR, IR, MS), comparing them against known values.
Structural and Spectroscopic Characterization
The precise arrangement of atoms and their electronic environment is confirmed through various spectroscopic techniques.
Diagram: Molecular Structure and Numbering
Caption: Structure and standard numbering of this compound.
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the C6 proton. - Two distinct singlets for the two methyl groups (C4-CH₃ and C5-CH₃). - A broad singlet for the amino (-NH₂) protons, which may exchange with D₂O. |
| ¹³C NMR | - Signals for the four distinct pyrimidine ring carbons (C2, C4, C5, C6). The C2, C4, and C6 carbons will be significantly downfield due to their attachment to nitrogen. - Two distinct signals for the two methyl carbons. |
| FT-IR (cm⁻¹) | - N-H stretching vibrations (for the amino group) in the range of 3300-3500 cm⁻¹. - C-H stretching for aromatic and methyl groups around 2900-3100 cm⁻¹. - C=N and C=C ring stretching vibrations in the 1500-1650 cm⁻¹ region. - N-H bending vibration around 1600 cm⁻¹. |
| Mass Spec (EI) | - A prominent molecular ion (M⁺) peak at m/z = 123.[8][9] - Fragmentation patterns involving the loss of methyl radicals or other small neutral molecules. |
Applications in Drug Development and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile synthetic intermediate. The aminopyrimidine core is a key pharmacophore in a multitude of clinically relevant drugs, particularly kinase inhibitors used in oncology.[1][12]
Diagram: Role as a Chemical Scaffold
Caption: Strategic value of this compound as a scaffold.
Field-Proven Insights
-
Hydrogen Bonding: The 2-amino group and the ring nitrogens act as excellent hydrogen bond donors and acceptors. This "hinge-binding" motif is critical for the high-affinity interaction of many kinase inhibitors with the ATP-binding site of their target enzymes.[12]
-
Vectorial Diversity: The molecule presents multiple vectors for chemical modification. The exocyclic amino group can be readily functionalized, while the C6 position of the pyrimidine ring can be activated for substitution, allowing for the systematic exploration of chemical space during lead optimization.
-
Scaffold Rigidity: The aromatic pyrimidine core provides a rigid and planar anchor for appended functional groups, reducing the entropic penalty upon binding to a biological target and often leading to improved potency.
While this compound itself is not a therapeutic agent, it is a key starting material for creating more complex molecules with potential anti-cancer, anti-inflammatory, and anti-infective properties.[1][13]
Safety and Handling
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
-
General Handling: Use in a well-ventilated area or a chemical fume hood.[4] Avoid formation of dust and aerosols. Wear suitable protective clothing, including gloves and safety glasses.[14][15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[5][16][17]
-
Toxicity: While specific toxicity data for this isomer is limited, related aminopyrimidines can be harmful if swallowed, inhaled, or absorbed through the skin. Assume the compound is hazardous and handle with appropriate care.[14][17]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
- 1. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]
- 2. N,4-dimethylpyrimidin-5-amine | Benchchem [benchchem.com]
- 3. 2-Ethyl-N,5-dimethylpyrimidin-4-amine | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. This compound [myskinrecipes.com]
- 6. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 7. ijera.com [ijera.com]
- 8. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Pyrimidinamine, 4,6-dimethyl- [webbook.nist.gov]
- 10. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR spectrum [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. 1193-74-4|this compound|BLD Pharm [bldpharm.com]
- 17. fishersci.com [fishersci.com]
A Senior Application Scientist's Technical Guide to 4,5-Dimethylpyrimidin-2-amine (CAS No. 1193-74-4)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Core Heterocycle
In the landscape of modern medicinal chemistry and organic synthesis, the pyrimidine scaffold stands out as a "privileged structure". Its prevalence in nature, most notably as a core component of nucleobases, has made it a focal point for the development of therapeutic agents targeting a vast array of biological pathways.[1][2] Within this important class of heterocycles, 4,5-Dimethylpyrimidin-2-amine (CAS No. 1193-74-4) emerges as a valuable and versatile building block.[3][4] Its specific substitution pattern—an amino group at the 2-position flanked by methyl groups at the 4- and 5-positions—offers a unique combination of steric and electronic properties. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its application in the synthesis of advanced chemical entities, grounded in the practical insights of a senior application scientist.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic characteristics is the bedrock of its effective application in research. These properties dictate solubility, reactivity, and the means of characterization.
Physicochemical Properties
The fundamental physicochemical data for this compound provide a quantitative basis for its handling and use in experimental design.
| Property | Value | Source |
| CAS Number | 1193-74-4 | [5] |
| Molecular Formula | C₆H₉N₃ | [5] |
| Molecular Weight | 123.16 g/mol | [5] |
| Boiling Point | 301.9°C at 760 mmHg | [4][5] |
| Density | 1.112 g/cm³ | [5] |
| Refractive Index | 1.569 | [5] |
| Flash Point | 161.7°C | [5] |
| Polar Surface Area (PSA) | 51.8 Ų | [5] |
| XLogP3 | 0.6 | [5] |
Table 1: Key Physicochemical Properties of this compound.
Spectroscopic Signature: A Guide to Verification
While specific spectral data for the 4,5-isomer is not always readily published, its structure allows for predictable signatures based on well-established principles and data from closely related analogs like 2-amino-4,6-dimethylpyrimidine.[6][7][8][9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: two singlets for the non-equivalent methyl groups (C4-CH₃ and C5-CH₃), a singlet for the lone aromatic proton on the pyrimidine ring (H-6), and a broad singlet for the amine (-NH₂) protons, which may shift depending on the solvent and concentration.[10][11]
-
¹³C NMR: The carbon spectrum should reveal six distinct signals: two corresponding to the methyl carbons, four for the pyrimidine ring carbons, with the C2 carbon (attached to the amino group) and the C4/C6 carbons showing characteristic downfield shifts.[9]
-
FT-IR Spectroscopy: The infrared spectrum serves as a crucial tool for functional group identification. Key vibrational bands would include N-H stretching for the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the methyl and aromatic groups (around 2900-3100 cm⁻¹), and characteristic C=N and C=C stretching vibrations of the pyrimidine ring (in the 1500-1650 cm⁻¹ region).[6][7]
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would prominently feature the molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (123.16).[12][13]
Synthesis Strategy: Building the Pyrimidine Core
The synthesis of aminopyrimidines is a cornerstone of heterocyclic chemistry. A widely adopted and robust method involves the condensation of a β-dicarbonyl compound with a guanidine salt. While the specific starting material for the 4,5-dimethyl isomer would be 3-methyl-2,4-pentanedione, a well-documented and illustrative protocol for the closely related 2-amino-4,6-dimethylpyrimidine uses acetylacetone, demonstrating the core principles of the reaction.[14]
Representative Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol is adapted from established methods and illustrates a common, scalable approach to this class of compounds.[14]
Objective: To synthesize 2-amino-4,6-dimethylpyrimidine via the condensation of guanidine nitrate and acetylacetone in an aqueous alkaline medium.
Materials:
-
Guanidine nitrate
-
Acetylacetone
-
Sodium carbonate (or Sodium hydroxide)
-
Water
-
2.5% Brine solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, add 135.5 parts by weight of guanidine nitrate, 33.5 parts of sodium carbonate, and 250 parts of water.
-
Addition of Reagent: To the resulting slurry, add 100 parts by weight of acetylacetone.
-
Heating: Heat the slurry to 95-100°C with vigorous stirring. Maintain this temperature for approximately 2 hours. The causality here is that thermal energy is required to overcome the activation energy of the condensation and cyclization steps. The aqueous alkaline medium facilitates the reaction without the need for expensive and difficult-to-recover anhydrous solvents.[14]
-
Crystallization and Cooling: During the heating period, the product will begin to crystallize from the solution. After the 2-hour reaction time, cool the slurry to room temperature.
-
Isolation: Dilute the cooled slurry with water and then further cool to 10°C. Hold at this temperature for 1 hour to ensure complete precipitation. Filter the resulting crystals using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with a cold 2.5% brine solution to remove any remaining inorganic salts and unreacted starting materials. Suck the cake dry on the filter.
Self-Validation: The success of the synthesis is validated by obtaining a crystalline solid. Further confirmation must be performed using the spectroscopic methods outlined in Section 1.2 (NMR, IR, MS) and by melting point analysis.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its utility as a scaffold for creating novel molecules with potential biological activity. The 2-amino group provides a key reactive handle for derivatization, enabling chemists to explore structure-activity relationships (SAR). The pyrimidine core itself is known to interact with a wide range of biological targets.[1][2]
A Privileged Scaffold for Kinase Inhibitors
Kinases are a critical class of enzymes often dysregulated in diseases like cancer. The aminopyrimidine core is a well-established hinge-binding motif found in numerous kinase inhibitors.[15]
-
PLK4 Inhibition: Researchers have designed and synthesized novel pyrimidin-2-amine derivatives as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication and a target in cancer therapy.[15] The aminopyrimidine core forms key hydrogen bond interactions within the ATP-binding pocket of the kinase.[15]
-
CDK2 Inhibition: By employing a bioisosteric replacement strategy, scientists have developed N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2), which show sub-micromolar antiproliferative activity against cancer cell lines.[16]
Intermediate for Advanced Synthesis
The aminopyrimidine structure serves as a precursor for more complex molecules, often through reactions that modify the pyrimidine ring itself.
-
Suzuki Cross-Coupling: Chloro-substituted pyrimidines, which can be synthesized from aminopyrimidine precursors, are excellent substrates for palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of various aryl and heteroaryl groups, dramatically expanding the chemical space available for drug discovery.[17][18]
-
Anti-inflammatory Agents: Derivatives of 2-aminopyrimidines have been synthesized and screened for their ability to inhibit immune-activated nitric oxide (NO) production.[19] Specifically, 5-substituted 2-amino-4,6-dichloropyrimidines were found to be effective inhibitors, highlighting a potential pathway for developing new anti-inflammatory drugs.[19]
Illustrative Protocol: Suzuki Cross-Coupling
This generalized protocol demonstrates how a researcher might use a pyrimidine intermediate to synthesize more complex derivatives, a common workflow in medicinal chemistry.
Objective: To couple an arylboronic acid with a chloro-substituted pyrimidine derivative using a palladium catalyst.
Materials:
-
Chloro-substituted pyrimidine (e.g., 2-amino-4-chloro-6-methylpyrimidine)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., n-propanol or Dioxane/Water mixture)
Procedure:
-
Inert Atmosphere: To a reaction vessel, add the chloro-pyrimidine, arylboronic acid (1.1 to 1.5 equivalents), and base (2-3 equivalents). The vessel must be purged with an inert gas (Argon or Nitrogen) as palladium catalysts are sensitive to oxygen.
-
Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst (typically 1-5 mol%).
-
Heating: Heat the reaction mixture to reflux (temperature depends on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The causality for heating is to promote the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
Self-Validation: Purity and identity of the final coupled product must be rigorously confirmed by NMR and Mass Spectrometry to ensure the desired transformation has occurred and to characterize the new compound.
Conclusion
This compound, CAS No. 1193-74-4, is more than just a chemical entry in a catalog; it is a strategic starting point for innovation. Its accessible synthesis, well-defined physicochemical properties, and the proven versatility of the aminopyrimidine scaffold make it an indispensable tool for researchers. From developing next-generation kinase inhibitors to synthesizing novel anti-inflammatory agents, this core heterocycle provides a robust and reliable foundation for tackling complex challenges in drug discovery and materials science. Its continued application is a testament to the enduring power of heterocyclic chemistry in advancing science and medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 1193-74-4 | this compound - Moldb [moldb.com]
- 4. This compound [myskinrecipes.com]
- 5. echemi.com [echemi.com]
- 6. ijera.com [ijera.com]
- 7. 4-AMINO-2,6-DIMETHYLPYRIMIDINE(461-98-3) IR Spectrum [chemicalbook.com]
- 8. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR [m.chemicalbook.com]
- 9. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR spectrum [chemicalbook.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 4-AMINO-2,6-DIMETHYLPYRIMIDINE(461-98-3) 1H NMR spectrum [chemicalbook.com]
- 12. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Pyrimidinamine, 4,6-dimethyl- [webbook.nist.gov]
- 14. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 15. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,5-Dimethylpyrimidin-2-amine: Properties, Synthesis, and Applications
Introduction: A Core Heterocyclic Scaffold
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyrimidine nucleus is of paramount importance, serving as a fundamental component of life's building blocks (DNA and RNA) and as a privileged scaffold in numerous therapeutic agents.[1][2] This guide focuses on a specific, yet significant, derivative: 4,5-Dimethylpyrimidin-2-amine (CAS No. 1193-74-4).[3]
This document provides a comprehensive technical overview of this compound, moving beyond a simple data sheet to offer insights into its physicochemical characteristics, reactivity, synthesis, and analytical characterization. The content herein is curated for researchers, chemists, and drug development professionals who utilize such building blocks to architect next-generation molecules.
Molecular Identity and Physicochemical Profile
Understanding the fundamental physical and chemical properties of a molecule is the non-negotiable first step in its application. These parameters govern its solubility, stability, reactivity, and potential for interaction with biological systems.
Nomenclature and Structural Identifiers
-
Systematic IUPAC Name : this compound
-
CAS Number : 1193-74-4[3]
-
Molecular Formula : C₆H₉N₃[3]
-
Canonical SMILES : CC1=C(C=NC(=N1)N)C
-
InChIKey : IELZPOFKHRZRGS-UHFFFAOYSA-N[3]
Physicochemical Data Summary
The key physicochemical properties of this compound are summarized in the table below. These values are critical for experimental design, dictating choices for solvents, reaction temperatures, and purification strategies.
| Property | Value | Source(s) |
| Molecular Weight | 123.16 g/mol | [3][4][5] |
| Exact Mass | 123.079647 u | [3] |
| Appearance | Solid (predicted) | General knowledge |
| Boiling Point | 301.9°C at 760 mmHg | [3][4] |
| Density | 1.112 g/cm³ | [3] |
| Flash Point | 161.7°C | [3] |
| Refractive Index | 1.569 | [3] |
| Vapor Pressure | 0.00102 mmHg at 25°C | [3] |
| XLogP3 | 0.6 | [3] |
| Polar Surface Area (PSA) | 51.8 Ų | [3] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay between the electron-deficient pyrimidine ring and the electron-donating 2-amino group.
Basicity
Reactivity of the 2-Amino Group
The primary amine at the C2 position is a potent nucleophile and represents the main hub of reactivity. It can readily participate in a variety of classical amine reactions:
-
N-Alkylation and N-Arylation : The amino group can be functionalized through reactions with alkyl halides or through more sophisticated cross-coupling reactions like the Buchwald-Hartwig amination.[7] This allows for the introduction of diverse substituents, a common strategy in drug discovery to modulate potency and pharmacokinetic properties.
-
Acylation/Sulfonylation : Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides will form the corresponding amides and sulfonamides. This is a key transformation for creating hydrogen bond donors and acceptors to interact with biological targets.
-
Diazotization : While possible, diazotization of the 2-amino group followed by Sandmeyer-type reactions can be complex in heterocyclic systems but offers a route to replace the amino group with other functionalities.
The diagram below illustrates a common and powerful reaction involving the 2-amino group: palladium-catalyzed N-arylation.
Caption: Buchwald-Hartwig amination of this compound.
Synthesis and Characterization
The robust and scalable synthesis of building blocks is a cornerstone of chemical research and development.
General Synthesis Route
The most common and direct route to 2-aminopyrimidines is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with guanidine. For this compound, the required precursor is 3-methyl-2,4-pentanedione.
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis via Condensation
This protocol is a representative methodology based on established chemical principles. It must be adapted and optimized under controlled laboratory conditions.
-
Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add guanidine hydrochloride (1.1 eq) and sodium ethoxide (2.2 eq) in absolute ethanol. Stir the mixture for 30 minutes at room temperature to form free guanidine.
-
Addition : Add 3-methyl-2,4-pentanedione (1.0 eq) dropwise to the reaction mixture.
-
Reaction : Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Reduce the solvent volume under reduced pressure.
-
Isolation : Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) or by column chromatography on silica gel to yield pure this compound.[8]
Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed through rigorous spectroscopic analysis.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.
-
Two singlets for the two non-equivalent methyl groups (C4-CH₃ and C5-CH₃).
-
A broad singlet for the amino (-NH₂) protons, which is exchangeable with D₂O.[9]
-
A singlet for the lone proton on the pyrimidine ring (C6-H).
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will show six distinct signals, corresponding to the four unique carbons of the pyrimidine ring and the two methyl carbons.
-
Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present.[10]
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 123.16.
Applications in Research and Drug Development
The 2-aminopyrimidine scaffold is a well-established "drug-like" motif.[7] Its ability to form multiple hydrogen bonds makes it an excellent fragment for binding to enzyme active sites, particularly kinases.
This compound serves as a key intermediate for creating libraries of compounds for high-throughput screening. The substitution pattern (4,5-dimethyl) provides a specific steric and electronic profile compared to other isomers, which can be exploited to achieve selectivity for a given biological target. Its derivatives have been explored as potential anticancer agents, such as CDK2 inhibitors, and for activity against various other diseases.[1][11]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound (CAS 1193-74-4) was not found in the search results, related aminopyrimidine compounds are known to cause skin, eye, and respiratory irritation.[12] Therefore, standard laboratory precautions should be strictly followed.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[3]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.
References
- 1. mdpi.com [mdpi.com]
- 2. N,4-dimethylpyrimidin-5-amine | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. fishersci.no [fishersci.no]
- 7. mdpi.com [mdpi.com]
- 8. 2-Amino-4,6-dimethylpyrimidine | 767-15-7 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. mdpi.com [mdpi.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Solubility of 4,5-Dimethylpyrimidin-2-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4,5-Dimethylpyrimidin-2-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its solubility in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, offering a predictive framework in the absence of extensive empirical data. We delve into the physicochemical properties of the molecule, the theoretical underpinnings of its solubility, and provide a detailed experimental protocol for its precise determination.
Introduction to this compound
This compound belongs to the aminopyrimidine class of compounds, which are integral scaffolds in numerous pharmaceuticals. The pyrimidine ring is a key constituent of nucleobases, and its derivatives are known to exhibit a wide range of biological activities. Understanding the solubility of this specific isomer is paramount for its effective application in research and development.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. Key parameters for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | --INVALID-LINK--[1] |
| Molecular Weight | 123.16 g/mol | --INVALID-LINK--[1] |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Predicted XLogP3 | 0.6 | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 1 (the amino group) | --INVALID-LINK--[2] |
| Hydrogen Bond Acceptors | 3 (the two ring nitrogens and the amino nitrogen) | --INVALID-LINK--[2] |
| Predicted pKa | ~7.24 (for the protonated amine) | --INVALID-LINK--[3] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is rooted in the intermolecular forces between the solute and the solvent. For this compound, the key structural features influencing its solubility are:
-
The Pyrimidine Ring: A polar heterocyclic aromatic system.
-
The Amino Group (-NH₂): A primary amine capable of acting as both a hydrogen bond donor and acceptor.
-
The Methyl Groups (-CH₃): Two nonpolar substituents on the pyrimidine ring.
The interplay of these features dictates the compound's overall polarity and its ability to interact with different solvents.
The Role of Hydrogen Bonding
The primary amino group is the most significant contributor to the solubility of this compound in protic solvents. This group can form hydrogen bonds with solvents that have hydrogen bond donor or acceptor sites, such as alcohols and water. The nitrogen atoms within the pyrimidine ring also act as hydrogen bond acceptors, further enhancing interactions with protic solvents.
Caption: Hydrogen bonding between this compound and a protic solvent.
Expected Solubility Profile in Organic Solvents
Polar Protic Solvents (e.g., Methanol, Ethanol)
This compound is expected to exhibit good solubility in polar protic solvents. The ability of the amino group and the ring nitrogens to form hydrogen bonds with the hydroxyl group of alcohols will be the primary driving force for dissolution. Studies on other aminopyrimidines confirm that solubility in alcohols is generally favorable and increases with temperature. For instance, 2-aminopyrimidine shows good solubility in methanol and ethanol.[4][5] The presence of the two methyl groups in this compound, being nonpolar, might slightly decrease the solubility compared to the unsubstituted 2-aminopyrimidine.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMF, DMSO)
In polar aprotic solvents, dipole-dipole interactions will be the dominant factor. This compound has a significant dipole moment due to the electronegative nitrogen atoms and the polar amino group. Therefore, it is expected to be soluble in solvents like acetone, ethyl acetate, and acetonitrile. For highly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), the solubility is anticipated to be even higher. This is a common trend observed for many pyrimidine derivatives.[6][7]
Nonpolar Solvents (e.g., Toluene, Hexane)
The solubility of this compound in nonpolar solvents is predicted to be low. The polar nature of the molecule, particularly the amino group, will not have favorable interactions with nonpolar solvents, which primarily interact through weaker van der Waals forces. The two methyl groups will contribute to some lipophilicity, but this is unlikely to overcome the polarity of the pyrimidine ring and the amino group. This is consistent with the general observation that 2-aminopyrimidine has poor solubility in non-polar solvents.[4]
Influence of Temperature
For most solid organic compounds, solubility in organic solvents increases with temperature. This is because the dissolution process is typically endothermic, meaning it requires energy to break the crystal lattice of the solid. Increasing the temperature provides this energy, leading to higher solubility. This trend has been experimentally confirmed for various pyrimidine derivatives in different organic solvents.[6]
Influence of pH
As an amine, the solubility of this compound is expected to be highly pH-dependent in aqueous or mixed aqueous-organic systems. In acidic conditions, the amino group will be protonated to form the corresponding ammonium salt. This salt will be significantly more polar and, therefore, more soluble in polar solvents, especially water. The predicted pKa of the conjugate acid is around 7.24, indicating that the compound will be predominantly in its protonated, more soluble form at a pH below this value.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Protocol
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.
-
-
Generation of a Calibration Curve:
-
Analyze the standard solutions using HPLC or a UV-Vis spectrophotometer.
-
Plot the instrument response (e.g., peak area from HPLC or absorbance from UV-Vis) against the known concentrations of the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the calibration curve and the correlation coefficient (R²), which should be close to 1 for a good fit.
-
-
Equilibration of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set at the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that equilibrium solubility is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved solid.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method as for the standard solutions.
-
-
Calculation of Solubility:
-
Using the instrument response of the diluted sample and the equation of the calibration curve, determine the concentration of this compound in the diluted sample.
-
Account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Caption: Workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound in a wide array of organic solvents is not extensively published, a strong predictive understanding can be formulated based on its physicochemical properties and data from analogous compounds. It is expected to be most soluble in polar protic and aprotic solvents, with solubility increasing with temperature. Its solubility will also be significantly enhanced in acidic conditions due to salt formation. For researchers and drug development professionals, the provided experimental protocol offers a robust method for obtaining the precise solubility data necessary for advancing their work.
References
- 1. echemi.com [echemi.com]
- 2. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-AMINO-2,6-DIMETHYLPYRIMIDINE CAS#: 461-98-3 [amp.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Reactivity of 4,5-Dimethylpyrimidin-2-amine
Foreword: The Strategic Value of the 2-Aminopyrimidine Scaffold
In the landscape of modern drug discovery and materials science, the 2-aminopyrimidine core stands as a "privileged scaffold." Its prevalence in FDA-approved therapeutics, particularly as a cornerstone for kinase inhibitors like Imatinib and Palbociclib, is a testament to its versatile binding capabilities and synthetic tractability[1][2][3]. The subject of this guide, 4,5-Dimethylpyrimidin-2-amine, serves as an exemplary model for understanding the nuanced reactivity of this entire class of heterocycles. The methyl groups at the 4 and 5 positions provide specific electronic and steric properties that modulate the core reactivity, making it a valuable building block for generating focused compound libraries. This document is designed for researchers, scientists, and drug development professionals, moving beyond simple reaction schemes to explore the underlying chemical principles that govern its transformations. We will dissect the molecule's reactivity on a site-by-site basis, providing not just protocols, but the strategic rationale behind them.
Molecular Architecture and Physicochemical Landscape
A thorough understanding of a molecule's reactivity begins with its fundamental properties. The interplay between the electron-donating exocyclic amino group and the intrinsically electron-deficient (π-deficient) pyrimidine ring governs the molecule's behavior.
Key Physicochemical and Spectroscopic Data
The properties below are crucial for designing reaction conditions, purification strategies, and analytical characterization.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₆H₉N₃ | [4] |
| Molecular Weight | 123.16 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | Inferred from similar compounds[5] |
| Boiling Point | 301.9°C at 760 mmHg | [4] |
| pKa (Conjugate Acid) | ~4.8 | The pKa of the conjugate acid of 2-aminopyrimidine is a key parameter. The methyl groups are weakly electron-donating, which may slightly increase the basicity compared to the unsubstituted parent. The value of 4.8 is a well-established approximation for this class[6]. |
| ¹H NMR (DMSO-d₆) | δ ~6.3 (s, 2H, NH₂), ~7.8 (s, 1H, H-6), ~2.1 (s, 3H, CH₃), ~1.9 (s, 3H, CH₃) | Inferred from spectra of structurally similar compounds like 2-amino-4,6-dimethylpyrimidine[7]. The chemical shifts are estimates and will vary with solvent and instrument. |
| ¹³C NMR (DMSO-d₆) | δ ~162 (C2), ~159 (C4), ~157 (C6), ~115 (C5), ~20 (CH₃), ~12 (CH₃) | Estimated based on known substituent effects on the pyrimidine ring. |
A Map of Chemical Reactivity
The reactivity of this compound is not monolithic; it is defined by several distinct functional zones within the molecule. The following diagram illustrates the primary sites of chemical attack and transformation.
Caption: A map of the primary reactive zones on the this compound scaffold.
Synthesis of the Core Scaffold
The most common and industrially scalable synthesis of 2-aminopyrimidines involves the condensation of a guanidine salt with a 1,3-dicarbonyl compound or its equivalent. For this compound, the key precursor is 3-methyl-2,4-pentanedione.
Protocol: Synthesis via Guanidine Condensation
This protocol is adapted from established methods for similar structures[8].
Objective: To synthesize this compound from 3-methyl-2,4-pentanedione and guanidine nitrate.
Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add guanidine nitrate (1.0 eq) and sodium carbonate (1.1 eq) to water.
-
Addition of Dicarbonyl: To the aqueous slurry, add 3-methyl-2,4-pentanedione (1.0 eq).
-
Reaction: Heat the mixture to reflux (95-100°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: The reaction is base-catalyzed. The sodium carbonate deprotonates the guanidine, allowing it to act as a potent binucleophile, attacking the two carbonyl carbons of the diketone. The aqueous medium is a green and cost-effective choice over traditional anhydrous solvents[8].
-
-
Workup and Isolation: Cool the reaction slurry to room temperature, then further cool in an ice bath (0-10°C) for 1 hour to maximize precipitation.
-
Purification: Filter the resulting solid, wash with cold water or a cold 2.5% brine solution, and dry under vacuum to yield the product. Further purification can be achieved by recrystallization if necessary.
A Site-by-Site Reactivity Deep Dive
The Exocyclic 2-Amino Group: The Nucleophilic Hub
The exocyclic amino group is the most nucleophilic center of the molecule. Its lone pair of electrons is readily available for reaction with a wide range of electrophiles.
-
Reactions with Aldehydes and Ketones: The amino group can react with carbonyl compounds. For example, with nitrobenzaldehydes, stable hemiaminals can be isolated, a testament to the stability conferred by the pyrimidine ring[9].
-
Acylation and Sulfonylation: It readily reacts with acid chlorides, anhydrides, and sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form the corresponding amides and sulfonamides.
-
N-Arylation and N-Alkylation: This is arguably the most critical transformation for drug discovery. While direct alkylation can occur, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are more versatile for creating C(aryl)-N bonds.
-
Directing Group in C-H Activation: Once N-arylated, the entire N-aryl-2-aminopyrimidine system becomes an excellent substrate for transition-metal-catalyzed C-H activation. The pyrimidine ring nitrogen (N1) and the amino nitrogen can form a stable five-membered chelate with metals like Palladium, Rhodium, or Ruthenium, directing functionalization to the ortho-position of the N-aryl group[10].
The Ring Nitrogens: Centers of Basicity
The two endocyclic nitrogen atoms are Lewis bases. The pKa of the conjugate acid (~4.8) indicates that the ring will be protonated under moderately acidic conditions[6]. This protonation deactivates the ring towards electrophilic attack but can be a crucial step in certain catalytic cycles or for solubilizing the molecule in aqueous media.
The Ring Carbons: An Electron-Deficient Arena
The pyrimidine ring is π-deficient due to the presence of two electronegative nitrogen atoms. This has two major consequences:
-
Resistance to Electrophilic Aromatic Substitution (EAS): Reactions like nitration or Friedel-Crafts acylation are extremely difficult and often require harsh conditions and highly activated rings (e.g., multiple hydroxyl or amino groups)[11]. The C-5 position is the most likely site for EAS if it occurs, but for this specific molecule, other reaction pathways are far more favorable.
-
Susceptibility to Nucleophilic Aromatic Substitution (SNAr): While this compound itself lacks a suitable leaving group, introducing one (e.g., a halogen at C4 or C6) makes the ring highly susceptible to displacement by nucleophiles[2][12]. This is a cornerstone strategy for functionalizing the pyrimidine core.
The Methyl Groups: Latent Nucleophilicity
The methyl groups at C4 and C5 are generally not reactive. However, the C4-methyl is an "active" methyl group. Its protons are weakly acidic because a resulting carbanion can be stabilized by delocalization of the negative charge onto the ring nitrogens, similar to an enolate[6]. Under acidic or basic catalysis, this methyl group can be deprotonated (or exist in its enamine tautomer form) and participate in condensation reactions with aldehydes and other electrophiles[6].
Key Synthetic Transformations and Field-Proven Protocols
The following protocols illustrate how the reactivity principles discussed above are applied in practice.
Protocol: Annulation with Chalcones to form Imidazo[1,2-a]pyrimidines
This reaction leverages the nucleophilicity of both the exocyclic amine and the N1 ring nitrogen to build a fused heterocyclic system, a common motif in medicinal chemistry.
Caption: Experimental workflow for the synthesis of imidazo[1,2-a]pyrimidines.
Methodology (based on[13]):
-
Setup: To a reaction vial, add this compound (1.0 eq), the desired trans-chalcone (1.1 eq), CuFe₂O₄ superparamagnetic nanoparticles (catalyst), and iodine (2.0 eq).
-
Solvent & Atmosphere: Add 1,4-dioxane as the solvent and flush the vial with oxygen (an O₂-filled balloon is sufficient).
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Causality Note: The reaction is proposed to proceed via the formation of an α-iodo ketone intermediate from the chalcone. The aminopyrimidine then acts as a nucleophile. The copper ferrite catalyst is thought to increase the electrophilicity of the chalcone's double bond and facilitate oxidation steps[13]. Iodine is a crucial co-catalyst.
-
-
Workup: Cool the reaction to room temperature. Use a strong magnet to hold the superparamagnetic catalyst to the side of the vial and decant the solution. The catalyst can be washed, dried, and reused.
-
Purification: Evaporate the solvent from the decanted solution under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final product.
Protocol: N-Arylation via Buchwald-Hartwig Cross-Coupling
This protocol describes the coupling of the 2-amino group with an aryl halide, a foundational reaction for building kinase inhibitors and other complex molecules.
Methodology (General procedure adapted from literature on aminopyridines/pyrimidines[14]):
-
Inert Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.2 eq), the aryl halide (e.g., aryl bromide, 1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).
-
Causality Note: The palladium catalyst is the engine of the reaction, cycling between Pd(0) and Pd(II) states. The bulky, electron-rich phosphine ligand is critical for stabilizing the palladium center and promoting the key steps of oxidative addition and reductive elimination.
-
-
Base and Solvent: Add a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq) and a dry, degassed solvent (e.g., Toluene or Dioxane).
-
Causality Note: The base is required to deprotonate the aminopyrimidine (or the intermediate complex) to generate the active nucleophile for the catalytic cycle. Cesium carbonate is often used for its high solubility and efficacy.
-
-
Reaction: Heat the mixture to 80-110°C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the base and palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion: A Versatile Scaffold for Innovation
The reactivity of this compound is a study in contrasts. It features a highly nucleophilic exocyclic amino group prime for derivatization, alongside a π-deficient aromatic core that resists classical electrophilic substitution but can be functionalized through modern C-H activation or by introducing a leaving group. Its "active" methyl group offers a further, often overlooked, handle for condensation reactions. By understanding these distinct reactive sites and the principles governing their transformations, researchers can strategically and efficiently leverage this powerful building block to construct novel molecules for drug discovery and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR [m.chemicalbook.com]
- 8. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 9. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. N,4-dimethylpyrimidin-5-amine | Benchchem [benchchem.com]
- 13. Superparamagnetic nanoparticle-catalyzed coupling of 2-amino pyridines/pyrimidines with trans-chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Functionalization of 2-Aminopyrimidine Scaffolds
Introduction: Bridging Core Scaffolds with Molecular Diversity
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation has become indispensable in academic and industrial laboratories, particularly within drug discovery, where the rapid assembly of complex molecular architectures is paramount.
At the intersection of this powerful methodology and pharmaceutical science lies the pyrimidine scaffold. As a privileged heterocyclic motif, pyrimidine is a core component of nucleic acids and is found in a vast array of FDA-approved drugs, including therapeutics for cancer, viral infections, and cardiovascular diseases.[3] The 4,5-dimethylpyrimidin-2-amine core, in particular, represents a valuable building block for creating novel chemical entities.
However, the direct use of an amine in a Suzuki coupling is not its primary application. To leverage this scaffold, it must first be functionalized with a suitable leaving group, typically a halogen (Cl, Br, I) or a triflate, to serve as the electrophilic partner in the reaction. This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of a representative substrate, 2-amino-4-chloro-5,6-dimethylpyrimidine , with various arylboronic acids. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and address common challenges to empower researchers in synthesizing novel pyrimidine-based compounds for drug development and beyond.[4][5]
The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling
Understanding the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine electrophile. This is often the rate-determining step and results in a square planar Pd(II) complex.[1][6]
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[7] This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Considerations for Coupling 2-Aminopyrimidines
While robust, the Suzuki coupling of N-heterocycles like 2-aminopyrimidines presents unique challenges that require careful consideration.
-
Catalyst Inhibition: The Lewis-basic nitrogen atoms in the pyrimidine ring and the exocyclic amino group can coordinate to the palladium center. This coordination can lead to catalyst deactivation or the formation of off-cycle, unreactive complexes, thereby hindering the reaction.[8][9]
-
Ligand Selection: The choice of ligand is paramount to success. Bulky, electron-rich phosphine ligands (e.g., triphenylphosphine, Buchwald-type ligands) are often employed. These ligands stabilize the Pd(0) state, promote the oxidative addition step, and can sterically disfavor the coordination of the substrate's nitrogen atoms to the palladium center.
-
Substrate Reactivity: In di- or tri-halopyrimidines, the reactivity of the C-X bonds is not uniform. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more reactive toward oxidative addition than the C2 position due to electronic effects.[10] This inherent regioselectivity can be exploited for sequential functionalization. For our substrate, the C4-Cl bond is the target for coupling.
Experimental Protocol: Suzuki Coupling of 2-Amino-4-chloro-5,6-dimethylpyrimidine
This protocol describes a general procedure for the coupling of 2-amino-4-chloro-5,6-dimethylpyrimidine with a representative arylboronic acid.
Materials and Reagents:
-
2-Amino-4-chloro-5,6-dimethylpyrimidine (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask, reflux condenser)
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-amino-4-chloro-5,6-dimethylpyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the Pd(PPh₃)₄ catalyst and add it to the Schlenk flask. Safety Note: Palladium catalysts should be handled in a fume hood.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio, v/v) via syringe. The final concentration of the pyrimidine substrate should be approximately 0.1-0.2 M.
-
Degassing: Bubble argon or nitrogen gas through the stirred reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.[11]
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and allow the reaction to stir vigorously under a positive pressure of inert gas for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate and water to the flask. Stir, then transfer the contents to a separatory funnel.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.
Reaction Optimization and Data
The conditions provided above are a robust starting point. However, for challenging substrates or to improve yield, optimization may be necessary. The following workflow and data table provide guidance.
Figure 2: A logical workflow for optimizing the Suzuki coupling reaction.
Table 1: Representative Conditions for Suzuki Coupling of Halogenated Pyrimidines
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Pd(PPh₃)₄ (5%) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [12] |
| Pd(PPh₃)₄ (0.5%) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | Good-Excellent | [10] |
| Pd(OAc)₂ (2.5%) | PPh₃ | Na₂CO₃ | Glyme/H₂O | Reflux | 48 | Moderate | [13] |
| PdCl₂(dppf) | dppf | Na₂CO₃ | ACN/H₂O | 78 | - | Good | [14] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed system.3. Catalyst poisoning by substrate.4. Base is not strong or soluble enough. | 1. Use fresh catalyst from a reliable source.2. Ensure thorough degassing of solvents and reaction mixture.3. Switch to a more robust ligand (e.g., a Buchwald ligand like SPhos or XPhos).4. Screen alternative bases like K₃PO₄ or Cs₂CO₃. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to high temperature, presence of oxygen, or inappropriate ligand. | 1. Lower the reaction temperature.2. Ensure the reaction is strictly under an inert atmosphere.3. Increase ligand-to-palladium ratio (L:Pd) to better stabilize the catalyst. |
| Significant Side Products | 1. Protodeboronation: Boronic acid decomposes before coupling.2. Homocoupling: Boronic acid couples with itself. | 1. Use the boronic acid pinacol ester instead of the acid, which is more stable.[2] Ensure the base is completely anhydrous if using anhydrous conditions.2. This is often caused by oxygen. Ensure rigorous degassing. |
| Difficulty in Purification | Co-elution of product with triphenylphosphine oxide (byproduct of Pd(PPh₃)₄). | 1. Use a different catalyst system that does not generate this byproduct (e.g., a pre-formed palladacycle).2. Modify the workup by washing the organic layer with a dilute acid (e.g., 1M HCl) if the product is stable, which can help remove some phosphorus byproducts. |
Conclusion
The Suzuki-Miyaura coupling is a formidable tool for the C-4 arylation of 2-amino-4-chloro-5,6-dimethylpyrimidine and related scaffolds. By understanding the underlying mechanism and paying careful attention to key experimental parameters—particularly the exclusion of oxygen and the selection of an appropriate catalyst system—researchers can efficiently generate libraries of novel substituted aminopyrimidines. The protocols and insights provided in this guide serve as a validated starting point for unlocking the synthetic potential of this important heterocyclic core, paving the way for new discoveries in medicinal chemistry and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 4. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Application Note: Leveraging the 4,5-Dimethylpyrimidin-2-amine Scaffold for the Development of Potent and Selective FGFR4 Inhibitors
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: The fibroblast growth factor 19 (FGF19)-fibroblast growth factor receptor 4 (FGFR4) signaling axis is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC), making it a high-priority therapeutic target.[1][2] Selective inhibition of FGFR4 over other FGFR isoforms is critical to avoid off-target toxicities. This guide provides a detailed overview and experimental protocols for utilizing the 4,5-dimethylpyrimidin-2-amine core as a privileged scaffold for designing and evaluating selective FGFR4 inhibitors. We will explore the underlying biological rationale, synthetic strategies, and a cascade of biochemical and cellular assays essential for advancing a lead compound.
The Scientific Rationale: Targeting the FGF19-FGFR4 Axis in HCC
Hepatocellular carcinoma remains a major cause of cancer-related death globally, with limited therapeutic options for advanced disease.[2][3] A distinct molecular subtype of HCC is characterized by the amplification and overexpression of the FGF19 gene.[4] FGF19 is the primary ligand for FGFR4, a receptor tyrosine kinase predominantly expressed on hepatocytes.[5]
The binding of FGF19 to FGFR4, in complex with its co-receptor β-Klotho, triggers receptor dimerization and autophosphorylation.[5] This activation initiates downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which promote uncontrolled cell proliferation, survival, and tumor progression.[2][4] The clear dependency of these tumors on this signaling pathway provides a strong rationale for targeted therapeutic intervention.[1] Preclinical studies have validated this approach, demonstrating that inhibiting FGFR4 can halt tumor growth in relevant HCC models.[6][7]
The this compound Scaffold: A Key to Selectivity
A significant challenge in targeting FGFRs is achieving selectivity among the four highly conserved family members (FGFR1-4). Inhibition of FGFR1-3 is associated with toxicities such as hyperphosphatemia and soft-tissue mineralization.[5] The key to designing FGFR4-selective inhibitors lies in exploiting a unique structural feature: a cysteine residue (Cys552) located in the ATP-binding pocket, a position occupied by a tyrosine in FGFR1, 2, and 3.[5][8]
This unique cysteine allows for a covalent, irreversible binding strategy. The this compound scaffold serves as an excellent foundation for building such inhibitors.
-
Rationale for the Scaffold: The 2-aminopyrimidine core is a well-established "hinge-binding" motif in kinase inhibitor design. It forms critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the molecule in the ATP-binding site.
-
Achieving Selectivity: The dimethyl substitution on the pyrimidine ring can be crucial. These methyl groups can create steric hindrance when the inhibitor attempts to bind to the active sites of FGFR1-3, while fitting optimally within the FGFR4 pocket. This steric clash prevents the formation of a covalent bond with the non-target isoforms, thus conferring selectivity.[9][10]
-
Covalent Warhead: The scaffold is typically derivatized with an electrophilic "warhead," most commonly an acrylamide moiety. When the scaffold correctly orients this warhead within the FGFR4 active site, it forms a permanent covalent bond with the thiol group of Cys552, leading to potent and durable inhibition.[9]
Application Protocols: From Synthesis to In Vivo Evaluation
This section provides a series of streamlined protocols for the synthesis, characterization, and evaluation of a candidate inhibitor based on the this compound scaffold.
Protocol 1: Synthesis of a Representative FGFR4 Inhibitor
This protocol describes a generalized synthesis for a compound analogous to those reported in the literature, such as compound 6O from a known study.[9][11] The goal is to couple the 2-amino-4,6-dimethylpyrimidin-5-ol core with a substituted aniline bearing an acrylamide warhead.
Rationale: This multi-step synthesis builds the final molecule by first preparing the key intermediates—the pyrimidine core and the aniline side chain—and then coupling them. Each step is designed for high yield and purity, which is critical for accurate biological evaluation.
Step-by-Step Methodology:
-
Synthesis of the Aniline Intermediate:
-
Start with a commercially available substituted fluoro-nitroaniline.
-
Protect the aniline nitrogen (e.g., as a Boc-carbamate).
-
Perform a nucleophilic aromatic substitution to introduce a linker for the acrylamide group.
-
Reduce the nitro group to an amine (e.g., using iron powder in acetic acid or catalytic hydrogenation).
-
Couple the resulting diamine with acryloyl chloride under basic conditions (e.g., DIPEA) at low temperature (-78 °C) to form the acrylamide "warhead."[5]
-
Deprotect the aniline to yield the final aniline intermediate.
-
-
Synthesis of the Pyrimidine Core:
-
Synthesize 2-amino-4,6-dimethylpyrimidin-5-ol from commercially available starting materials, following established literature procedures.
-
-
Final Coupling Reaction:
Protocol 2: In Vitro Biochemical Kinase Assay
Rationale: The first step in biological evaluation is to determine the direct inhibitory effect of the compound on the enzymatic activity of the target kinase. This assay quantifies the concentration of inhibitor required to reduce kinase activity by 50% (IC₅₀).
Step-by-Step Methodology:
-
Reagents: Recombinant human FGFR4 kinase domain, ATP, appropriate kinase buffer, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Assay Plate Preparation: Serially dilute the test compound in DMSO and add to a 384-well assay plate.
-
Kinase Reaction: Add the FGFR4 enzyme and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a common, reliable method.
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation: The dose-response curve should be sigmoidal with a clear upper and lower plateau. The R² value of the curve fit should be >0.95.
-
Protocol 3: Cellular Target Engagement and Potency Assay
Rationale: A potent biochemical inhibitor must also be effective in a cellular context, where it needs to cross the cell membrane and inhibit the target in a complex biological environment. This protocol uses an HCC cell line with a known dependency on FGFR4 signaling.
Step-by-Step Methodology:
-
Cell Line Selection: Use an HCC cell line with FGF19 amplification and FGFR4 overexpression, such as Hep3B, or a cell line engineered to overexpress FGFR4.[10][11]
-
Western Blot for Target Engagement:
-
Culture Hep3B cells and starve them overnight to reduce basal signaling.
-
Treat cells with a serial dilution of the test compound for 2-4 hours.
-
Stimulate the cells with recombinant FGF19 (e.g., 100 ng/mL) for 15 minutes to activate the pathway.
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe with antibodies against phospho-FGFR4 (pFGFR4), total FGFR4, phospho-FRS2α (a direct substrate), and a loading control (e.g., GAPDH).
-
Expected Outcome: A dose-dependent decrease in the pFGFR4 and p-FRS2α signal indicates successful target inhibition.[14][15]
-
-
Cell Viability Assay for Cellular Potency (EC₅₀):
-
Seed Hep3B cells in 96-well plates and allow them to adhere.
-
Treat with a serial dilution of the test compound for 72 hours.
-
Measure cell viability using a luminescent assay such as CellTiter-Glo® (Promega), which measures intracellular ATP levels.
-
Calculate the EC₅₀ value by fitting the data to a dose-response curve as described in Protocol 2.
-
Protocol 4: Kinase Selectivity Profiling
Rationale: To ensure the inhibitor is truly selective for FGFR4 and to predict potential off-target toxicities, it is crucial to test its activity against other related kinases, especially FGFR1, 2, and 3.
Step-by-Step Methodology:
-
FGFR Family Selectivity: Perform the biochemical kinase assay (Protocol 2) in parallel using recombinant FGFR1, FGFR2, and FGFR3 enzymes. A highly selective compound should have an IC₅₀ for FGFR4 that is at least 100-fold lower than its IC₅₀ for FGFR1-3.[5]
-
Broad Kinome Screen: Submit the compound to a commercial service (e.g., Eurofins KinaseProfiler™, Reaction Biology KINOMEscan™) for screening against a large panel of human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).
-
Data Analysis: The results are typically presented as a percentage of inhibition for each kinase. Any kinase inhibited by >50% should be flagged for further investigation with a full IC₅₀ determination. A highly selective compound will show potent inhibition of FGFR4 and minimal activity against other kinases.[16][17]
Data Interpretation and Structure-Activity Relationships (SAR)
The systematic modification of the scaffold and analysis of the resulting biological activity is key to optimizing a lead compound.
Example SAR Table:
| Compound | R¹ Group (at pyrimidine) | R² Group (at aniline) | FGFR4 IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | Selectivity (FGFR1/FGFR4) | Hep3B EC₅₀ (nM) |
| A | -H | 3,5-dimethoxy | 50 | 150 | 3x | 450 |
| B | -CH₃ | 3,5-dimethoxy | 15 | >5,000 | >333x | 120 |
| C | -CH₃ | 2,6-difluoro-3,5-dimethoxy | 2.6 | >5,000 | >1900x | 38 |
| D | -CH₃ | 3-chloro-5-fluoro | 5 | >5,000 | >1000x | 65 |
Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[9][17]
Key Insights from SAR:
-
Importance of Methyl Groups: As seen comparing Compound A and B , the introduction of methyl groups on the pyrimidine core can dramatically increase selectivity against FGFR1, likely due to steric hindrance.[9]
-
Role of Fluoro Substituents: Adding fluorine atoms to the aniline ring (Compound C ) can significantly enhance potency. This may be due to favorable interactions with residues in the binding pocket, such as forming hydrogen bonds.[18]
-
Biochemical to Cellular Potency: A good correlation between biochemical IC₅₀ and cellular EC₅₀ (e.g., within a 10-fold difference) suggests good cell permeability and target engagement.
Conclusion
The this compound scaffold represents a validated and highly effective starting point for the design of selective, covalent FGFR4 inhibitors. Its ability to anchor in the kinase hinge region, combined with strategic substitutions that exploit unique features of the FGFR4 active site, allows for the development of compounds with high potency and an excellent selectivity profile. The integrated workflow of synthesis, biochemical screening, cellular validation, and in vivo testing provides a robust pathway for advancing these targeted agents toward clinical development for patients with FGF19-driven hepatocellular carcinoma.
References
- 1. mdpi.com [mdpi.com]
- 2. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets [frontiersin.org]
- 5. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting FGFR4 inhibits hepatocellular carcinoma in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models | PLOS One [journals.plos.org]
- 8. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-arylation of 4,5-Dimethylpyrimidin-2-amine
Introduction: The Strategic Importance of N-Aryl-2-aminopyrimidines
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2] This heterocyclic motif acts as a versatile pharmacophore, capable of engaging with biological targets through hydrogen bonding and dipole-dipole interactions.[2] The strategic N-arylation of this core, particularly at the 2-amino position, unlocks access to a vast chemical space of potent therapeutic agents. A prime example is Imatinib, a highly selective kinase inhibitor used in cancer therapy, which features an N-aryl-2-aminopyrimidine moiety critical for its activity.[1]
Historically, the synthesis of these C-N bonds was challenging, often requiring harsh conditions with limited substrate scope.[3] The advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field. This guide provides a detailed exploration of the two preeminent methods for the N-arylation of 4,5-dimethylpyrimidin-2-amine: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of each reaction, provide field-tested protocols, and offer insights into optimizing these crucial transformations for drug development and chemical research.
Chapter 1: Mechanistic Insights and Strategic Selection
The choice between a Palladium or Copper-based catalytic system is a critical decision driven by factors such as substrate scope, functional group tolerance, cost, and desired reaction conditions. Understanding the catalytic cycles is paramount to troubleshooting and optimization.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse
The Buchwald-Hartwig amination is a robust and highly versatile method for forming C-N bonds.[3] Its development allowed for the facile synthesis of aryl amines under relatively mild conditions, significantly expanding the chemist's toolkit.[3] The reaction proceeds through a well-established catalytic cycle.
The Catalytic Cycle:
The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.[4] The cycle then proceeds via three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II)-aryl complex.[3][4][5] This step is often the rate-determining step of the cycle.[6][7]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4]
-
Reductive Elimination: The C-N bond is formed as the N-aryl amine product is released, regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Causality Behind Component Selection:
-
Palladium Source: While Pd(0) sources like Pd₂(dba)₃ can be used, Pd(II) precatalysts such as Pd(OAc)₂ are more common due to their air stability.[4] They are reduced in situ to the active Pd(0) catalyst.
-
Ligand: This is the most critical parameter. Early systems used simple phosphines, but the breakthrough came with bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, BrettPhos, RuPhos).[3][8] These ligands accelerate the rate-limiting reductive elimination step and prevent the formation of inactive catalyst dimers.[3]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common choice, but others like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be used for base-sensitive substrates.[5][8] Its role is to deprotonate the amine, making it a more potent nucleophile.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard, as they do not interfere with the catalytic cycle.[4]
The Ullmann Condensation: A Copper-Catalyzed Classic, Modernized
The Ullmann condensation is the classic copper-promoted method for C-N bond formation.[9] Traditionally, it required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[9] However, modern advancements have transformed it into a milder, more versatile catalytic process.
The Catalytic Cycle:
The modern Ullmann reaction (often called a Goldberg-type reaction for amides/amines) is believed to proceed through a Cu(I)/Cu(III) cycle.[10]
-
Amine Coordination/Deprotonation: The amine coordinates to a Cu(I) species, and a base facilitates the formation of a copper(I) amide complex.[9][10]
-
Oxidative Addition: The aryl halide adds to the copper amide complex, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed, releasing the N-aryl amine product and regenerating the active Cu(I) catalyst.[11]
Caption: The catalytic cycle of the ligand-accelerated Ullmann condensation.
Causality Behind Component Selection:
-
Copper Source: Copper(I) salts, particularly copper(I) iodide (CuI), are most commonly used as they represent the active oxidation state.[12]
-
Ligand: The "renaissance" of the Ullmann reaction is due to the introduction of ligands.[13] Simple, inexpensive ligands like diamines or amino acids (e.g., N,N-dimethylglycine) chelate the copper, increasing its solubility and catalytic activity, thereby allowing for significantly lower reaction temperatures.[11][14]
-
Base: As with the palladium-catalyzed reaction, a base like K₃PO₄ or Cs₂CO₃ is required to generate the copper amide intermediate.[11]
-
Solvent: Due to the lower reactivity of copper systems, polar aprotic solvents with higher boiling points, such as DMSO or DMF, are often employed.[9][10]
Chapter 2: Detailed Experimental Protocols
The following protocols are designed as robust starting points for the N-arylation of this compound. All manipulations involving catalysts, ligands, and anhydrous solvents should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glovebox to prevent catalyst deactivation.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Type)
This protocol is adapted from established procedures for the N-arylation of aminopyrimidines.[8][15]
| Reagents & Equipment | Details |
| Starting Materials | This compound (1.0 eq), Aryl halide (1.1 eq) |
| Catalyst System | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%), Xantphos (4-5 mol%) |
| Base | Sodium tert-butoxide (NaOtBu) (1.4 eq) or Cs₂CO₃ (2.0 eq) |
| Solvent | Anhydrous Toluene or 1,4-Dioxane (approx. 0.1 M concentration) |
| Equipment | Oven-dried reaction vial with stir bar, Schlenk line or glovebox |
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 eq), the aryl halide (e.g., bromobenzene, 1.1 eq), the palladium precatalyst, the Xantphos ligand, and the base under an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Place the vial in a preheated oil bath or heating block set to 110 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench with water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl-4,5-dimethylpyrimidin-2-amine.
Protocol 2: Copper-Catalyzed N-arylation (Modern Ullmann Type)
This protocol leverages modern, ligand-accelerated conditions for a more cost-effective approach.[14][16]
| Reagents & Equipment | Details |
| Starting Materials | This compound (1.0 eq), Aryl iodide (1.2 eq) |
| Catalyst System | Copper(I) Iodide (CuI) (5-10 mol%), N,N-Dimethylglycine (20 mol%) |
| Base | Potassium Phosphate (K₃PO₄) (2.0 eq) |
| Solvent | Anhydrous DMSO or DMF (approx. 0.2 M concentration) |
| Equipment | Oven-dried reaction vial with stir bar, Schlenk line or glovebox |
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a stream of argon, add CuI (10 mol%), N,N-dimethylglycine (20 mol%), and K₃PO₄ (2.0 eq) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Add the this compound (1.0 eq) and the aryl iodide (1.2 eq).
-
Solvent Addition: Add the anhydrous solvent (DMSO or DMF) via syringe.
-
Reaction Execution: Seal the vial and place it in a preheated oil bath or heating block at 110-120 °C.
-
Monitoring: Stir the reaction for 24 hours. Monitor progress by TLC or LC-MS as described in Protocol 1.
-
Work-up: Cool the reaction to room temperature. Dilute with a large volume of water and ethyl acetate.
-
Extraction: Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash repeatedly with water to remove the high-boiling solvent, then wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography to isolate the target compound.
Chapter 3: Data Summary and Optimization Strategies
The selection of reaction parameters can significantly impact yield and purity. The tables below provide a comparative overview and a guide for troubleshooting.
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Buchwald-Hartwig (Pd-Catalyzed) | Ullmann Condensation (Cu-Catalyzed) |
| Catalyst | Pd₂(dba)₃ / Pd(OAc)₂ + Biaryl Phosphine Ligand | CuI + Diamine or Amino Acid Ligand |
| Aryl Halide | Ar-Cl, Ar-Br, Ar-OTf (Good) > Ar-I | Ar-I (Good) > Ar-Br >> Ar-Cl |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF | DMSO, DMF |
| Temperature | 80 - 110 °C | 100 - 140 °C |
| Advantages | Broader scope, milder for many substrates, higher turnover numbers.[3] | Lower cost, effective for electron-rich amines.[17] |
Table 2: Troubleshooting and Optimization Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen/moisture exposure). | Ensure strictly anhydrous/anaerobic conditions. Use a fresh bottle of solvent and base. |
| Insufficiently strong base. | For Pd: switch from K₂CO₃ to NaOtBu. For Cu: ensure base is finely powdered. | |
| Sterically hindered substrates. | For Pd: switch to a more active ligand system (e.g., from Xantphos to BrettPhos). Increase temperature. | |
| Side Product Formation | Hydrodehalogenation of aryl halide. | Ensure inert atmosphere is maintained. Water can be a proton source. |
| Homocoupling of aryl halide. | Lower catalyst loading or reaction temperature. | |
| Difficulty in Purification | High-boiling solvent (DMSO/DMF) remains. | During work-up, perform multiple aqueous washes to remove the solvent before drying and concentration. |
Conclusion
The N-arylation of this compound is a critical transformation for accessing compounds of significant interest to medicinal chemists and drug development professionals. Both the Palladium-catalyzed Buchwald-Hartwig amination and modern ligand-accelerated Ullmann condensations provide powerful and reliable pathways to these valuable scaffolds. The Buchwald-Hartwig reaction generally offers greater versatility and milder conditions, while the Ullmann reaction presents a more economical alternative. The choice of methodology should be guided by the specific aryl halide partner, functional group compatibility, and project-specific economic considerations. The protocols and optimization strategies detailed herein provide a comprehensive framework for successfully implementing these essential reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
Application Notes & Protocols for Biological Screening of 4,5-Dimethylpyrimidin-2-amine Analogs
Introduction: The Prominence of the Aminopyrimidine Scaffold in Kinase Inhibitor Discovery
The 4,5-dimethylpyrimidin-2-amine core represents a privileged scaffold in medicinal chemistry, particularly in the pursuit of novel protein kinase inhibitors. The pyrimidine ring system is an effective mimic of the adenine base of ATP, enabling it to form key hydrogen bond interactions within the highly conserved hinge region of the kinase ATP-binding pocket.[1][2][3] This fundamental binding mode has been successfully exploited in the development of numerous FDA-approved kinase inhibitors for oncology and immunology.[1][2] Analogs of the this compound scaffold are therefore of significant interest for researchers aiming to develop potent and selective modulators of kinase activity.
This guide provides a comprehensive overview of robust biological screening assays designed to characterize the activity of novel this compound analogs. We will detail protocols for a primary biochemical kinase inhibition assay, a secondary live-cell target engagement assay, and a functional cell proliferation assay. The causality behind experimental choices and self-validating systems are emphasized to ensure scientific integrity and reproducibility.
Part 1: Primary Screening - Biochemical Kinase Inhibition Assay
The initial step in characterizing a library of new chemical entities (NCEs) is to determine their direct inhibitory effect on the purified target kinase. A luminescent ATP-depletion assay is a robust, high-throughput method for this purpose.
Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The kinase phosphorylates a substrate, consuming ATP in the process. The addition of an ATP-detection reagent containing luciferase results in a luminescent signal that is inversely proportional to the kinase activity. Potent inhibitors will prevent ATP consumption, leading to a higher luminescent signal.
Protocol: Luminescent Kinase Glo® Assay
This protocol is adapted for a 384-well plate format, suitable for high-throughput screening (HTS).
Materials:
-
Substrate (specific to the kinase)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at a concentration equal to the Km for the specific kinase)
-
This compound analogs (dissolved in 100% DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine, or a known inhibitor for the target kinase)
-
384-well white, opaque plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the this compound analogs in 100% DMSO. Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound dilution into the wells of a 384-well plate. This creates a "dry plate".
-
Enzyme Preparation: Dilute the target kinase in assay buffer to a 2X working concentration.
-
Substrate/ATP Mix: Prepare a 2X solution of the substrate and ATP in the assay buffer.
-
Reaction Initiation:
-
Add 5 µL of the 2X kinase solution to each well of the compound plate.
-
Add 5 µL of the 2X substrate/ATP mix to each well to start the reaction. The final reaction volume is 10 µL.
-
Include "no enzyme" controls (100% inhibition) and "DMSO" controls (0% inhibition).
-
-
Incubation: Shake the plate gently for 1 minute and then incubate at room temperature for 60 minutes.
-
Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 10 µL of the Kinase-Glo® reagent to each well.
-
Shake the plate for 2 minutes to mix.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = 100 * (Lumi_DMSO - Lumi_Compound) / (Lumi_DMSO - Lumi_NoEnzyme)
The IC₅₀ value, the concentration at which 50% of kinase activity is inhibited, is determined by plotting the % inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Part 2: Secondary Screening - Cellular Target Engagement
Confirming that a compound can bind to its intended target within the complex environment of a living cell is a critical step in drug development.[3] The NanoBRET™ Target Engagement (TE) assay is a state-of-the-art method for quantifying compound binding at specific kinase targets in live cells.[5][6]
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site serves as the energy acceptor. When the tracer is bound to the kinase-NanoLuc fusion, BRET occurs. Test compounds that enter the cell and bind to the kinase will displace the tracer, leading to a loss of BRET signal.[5]
Protocol: NanoBRET™ Target Engagement Assay
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA for NanoLuc®-Kinase Fusion
-
FuGENE® HD Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ TE Tracer (specific for the kinase target)
-
NanoBRET™ Nano-Glo® Substrate
-
This compound analogs
-
384-well white, tissue culture-treated plates
Procedure:
-
Transfection:
-
Plate HEK293 cells in a 6-well plate.
-
Transfect the cells with the NanoLuc®-Kinase fusion plasmid using FuGENE® HD.
-
Incubate for 24 hours.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Plate 20 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Addition: Add the this compound analogs at various concentrations to the wells.
-
Tracer Addition: Add the NanoBRET™ TE Tracer to all wells at its predetermined optimal concentration.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Detection:
-
Prepare the Nano-Glo® Substrate detection reagent.
-
Add the detection reagent to the wells.
-
Read the plate on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (610 nm) emissions simultaneously.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The data is then plotted as the BRET ratio versus the log of the compound concentration to determine the IC₅₀ value, which reflects the compound's apparent cellular affinity for the target kinase.[5]
Part 3: Functional Cellular Assay - Cell Proliferation
A crucial functional readout for kinase inhibitors, particularly those targeting kinases involved in cell cycle control or oncogenic signaling, is their effect on cell proliferation.[7][8] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[10] This formazan can be solubilized, and its concentration is determined by measuring the absorbance, which is directly proportional to the number of viable cells.
Protocol: MTT Cell Proliferation Assay
Materials:
-
Cancer cell line with a dependency on the target kinase (e.g., HeLa, Hep3B)[11][12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
This compound analogs
-
96-well clear, tissue culture-treated plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator to allow cells to attach.
-
Compound Treatment: Add serial dilutions of the this compound analogs to the wells. Include DMSO as a vehicle control.
-
Incubation: Incubate the cells with the compounds for 72 hours.
-
MTT Addition: Add 10 µL of the MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The GI₅₀ (Growth Inhibition 50) value is determined by plotting the percentage of viability against the log of the compound concentration.
Data Presentation and Visualization
Table 1: Hypothetical Screening Data for this compound Analogs
| Compound ID | Target Kinase IC₅₀ (nM) | NanoBRET™ IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| Analog-001 | 15 | 85 | 0.5 |
| Analog-002 | 250 | 1,200 | > 10 |
| Analog-003 | 8 | 50 | 0.2 |
| Analog-004 | > 10,000 | > 10,000 | > 10 |
| Control Drug | 5 | 30 | 0.1 |
Diagrams
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
cell-based assay protocol using 4,5-Dimethylpyrimidin-2-amine derivatives
An in-depth guide to the functional characterization of 4,5-Dimethylpyrimidin-2-amine derivatives in cell-based assays.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The this compound core represents a privileged scaffold in medicinal chemistry. As a derivative of pyrimidine, a fundamental component of nucleic acids, this heterocyclic structure is recognized by a wide array of biological targets. Derivatives of 2-aminopyrimidine are particularly noteworthy for their role as "hinge-binding" motifs in protein kinase inhibitors, making them a cornerstone in the development of targeted cancer therapies.[1][2] Furthermore, the broader pyrimidine class has demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-proliferative, and antiviral properties.[3][4]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to functionally characterize novel this compound derivatives. We provide a logical, multi-stage experimental workflow, beginning with essential primary screening for cytotoxic effects and progressing to detailed mechanistic assays to elucidate the mode of action. The protocols herein are designed to be robust and self-validating, incorporating critical controls and explaining the scientific rationale behind key experimental choices.
Experimental Strategy: A Multi-Faceted Approach
A thorough evaluation of a novel compound series requires a tiered approach. The initial goal is to determine the compound's general effect on cell health (cytotoxicity). Subsequent assays are then chosen based on these initial findings and the therapeutic hypothesis for the compound class. For instance, if a compound is cytotoxic to cancer cells, follow-up assays should investigate the mechanism of cell death (e.g., apoptosis). If the compound is not cytotoxic at reasonable concentrations, its potential to modulate other cellular functions, such as inflammatory responses, can be explored.
References
Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 4,5-Dimethylpyrimidin-2-amine
Abstract
This application note describes a precise, accurate, and robust isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4,5-Dimethylpyrimidin-2-amine. The method utilizes a reversed-phase C18 column with UV detection, providing excellent peak symmetry and resolution. The protocol has been developed for researchers, quality control analysts, and drug development professionals requiring a reliable method for the quantification of this pyrimidine derivative in bulk substance or as a synthetic intermediate. All procedural steps, including mobile phase preparation, system suitability, and validation parameters, are detailed to ensure straightforward implementation and transferability.
Introduction
This compound (CAS No. 1193-74-4) is a substituted pyrimidine derivative.[1] Pyrimidine-based structures are foundational scaffolds in numerous pharmacologically active compounds, including antiviral and anticancer agents.[2] As such, the development of robust analytical methods for pyrimidine intermediates like this compound is critical for ensuring purity, monitoring reaction kinetics, and performing quality control in pharmaceutical manufacturing. This document provides a comprehensive guide to a validated HPLC method tailored for this specific analyte.
Chromatographic Principle
The method is based on reversed-phase chromatography, a technique where the stationary phase is non-polar and the mobile phase is polar.[3][4]
-
Stationary Phase: A C18 (octadecylsilane) stationary phase is employed due to its hydrophobic nature, which provides effective retention for moderately polar compounds like this compound (XLogP3 ≈ 0.6).[1]
-
Mobile Phase & Analyte Ionization: The analyte is a basic compound containing an amino group and ring nitrogens. To ensure consistent interaction with the stationary phase and prevent peak tailing, it is crucial to maintain the analyte in a single ionic state. By acidifying the aqueous portion of the mobile phase with phosphoric acid to a pH of approximately 2.8, the amine functional groups are fully protonated. This consistent positive charge leads to highly reproducible retention and symmetrical peak shapes.
-
Detection: The conjugated π-electron system of the pyrimidine ring allows for strong ultraviolet (UV) absorbance. A photodiode array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength, which for many pyrimidines is in the range of 220-280 nm. For this method, a wavelength of 254 nm is utilized for quantification.
Materials and Methods
Reagents and Chemicals
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
The following table summarizes the instrumental setup and parameters for the analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent system with quaternary pump, autosampler, column thermostat, and PDA/UV detector. |
| Column | Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v). |
| Mobile Phase B | Acetonitrile. |
| Composition | Isocratic: 75% A / 25% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
| Detection Wavelength | 254 nm. |
| Run Time | 10 minutes. |
Preparation of Solutions
Mobile Phase Preparation (1 L of 0.1% H₃PO₄):
-
Measure 999 mL of deionized water into a 1 L solvent bottle.
-
Carefully add 1.0 mL of 85% orthophosphoric acid.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of a 50:50 (v/v) mixture of Acetonitrile and Deionized Water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly. This solution is used for routine analysis and system suitability checks.
Sample Preparation:
-
Accurately weigh a quantity of the sample powder expected to contain 25 mg of this compound into a 25 mL volumetric flask.
-
Follow steps 2-5 as described for the Standard Stock Solution preparation.
-
Perform a 1:10 dilution (as for the working standard) to bring the concentration into the validated range of the assay.
System Suitability Testing (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL). The results must conform to the criteria outlined below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 1.5 | Ensures peak symmetry, indicating good column performance and appropriate mobile phase pH. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pump and mobile phase delivery. |
Method Validation (Illustrative Data)
The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following provides a summary of the validation parameters with illustrative data.
-
Linearity: Assessed over a concentration range of 10-150 µg/mL.
Parameter Result Correlation Coefficient (r²) > 0.999 | Calibration Curve Equation | y = 25430x + 1250 |
-
Accuracy: Determined by spike-recovery at three concentration levels (80%, 100%, 120%).
Level Mean Recovery (%) 80 µg/mL 99.5% 100 µg/mL 100.8% | 120 µg/mL | 99.1% |
-
Precision:
-
Repeatability (Intra-day): %RSD of six measurements was ≤ 1.0%.
-
Intermediate Precision (Inter-day): %RSD over two days was ≤ 1.5%.
-
-
Specificity: A forced degradation study demonstrated that degradation product peaks did not interfere with the main analyte peak, confirming the method is stability-indicating.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from preparation to final data analysis.
Figure 1. Experimental workflow for the HPLC analysis of this compound.
Conclusion
The described HPLC-UV method provides a simple, rapid, and reliable means for the quantitative determination of this compound. The isocratic mobile phase and straightforward sample preparation procedure make it suitable for routine use in quality control environments. The validation data demonstrates that the method is linear, accurate, precise, and specific for its intended purpose.
References
Application Note: Structural Elucidation of 4,5-Dimethylpyrimidin-2-amine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
4,5-Dimethylpyrimidin-2-amine is a vital heterocyclic building block in the synthesis of pharmacologically active molecules. Its precise structural characterization is paramount for ensuring the identity, purity, and quality of intermediates and final active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the definitive structural analysis of this compound using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis and interpretation of the resulting spectra. This guide emphasizes the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Role of NMR in Heterocyclic Drug Development
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. This compound (MW: 123.16 g/mol , Formula: C₆H₉N₃) serves as a key intermediate in the synthesis of targeted therapies, including kinase inhibitors.[1][2] Given its role, unambiguous confirmation of its molecular structure is a critical quality control checkpoint.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules.[3][4] It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). This guide details the application of 1D NMR techniques to verify the identity and substitution pattern of this compound.
Molecular Structure and Predicted Spectral Features
The unique arrangement of atoms in this compound gives rise to a distinct NMR fingerprint. Understanding the expected number of signals and their characteristics is the first step in spectral analysis.
Figure 1: Structure of this compound with atom numbering for NMR assignments.
Based on this structure, we anticipate:
-
¹H NMR: Four distinct proton signals: one for the pyrimidine ring proton (H-6), two for the non-equivalent methyl groups (C4-CH₃ and C5-CH₃), and one for the amine (NH₂) protons.
-
¹³C NMR: Six distinct carbon signals: four for the pyrimidine ring carbons (C2, C4, C5, C6) and two for the methyl group carbons (C4-CH₃ and C5-CH₃).
Experimental Protocols
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and correct instrument parameterization.[5]
Protocol 1: High-Quality NMR Sample Preparation
This protocol outlines the steps for preparing a sample suitable for both ¹H and ¹³C NMR analysis. The causality behind each step is critical for avoiding common pitfalls like poor spectral resolution.
Figure 2: Workflow for NMR Sample Preparation.
Methodology:
-
Weighing: Accurately weigh the this compound sample. For a standard 400-500 MHz spectrometer, 5-10 mg is sufficient for ¹H NMR, while 20-50 mg is recommended for ¹³C NMR to compensate for its lower natural abundance and sensitivity.[6][7]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[8] If solubility is poor, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. Use a volume of 0.6-0.7 mL to achieve the optimal sample height in a standard 5 mm NMR tube.[8]
-
Dissolution: Dissolve the sample in the chosen solvent in a small, clean vial, not directly in the NMR tube.[5] This allows for effective mixing (e.g., via vortexing) to ensure a homogenous solution.[7]
-
Filtration: Particulate matter, even if invisible, will severely degrade spectral quality by distorting the magnetic field homogeneity. Filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into the NMR tube.
-
Transfer and Capping: After transfer, ensure the sample is free of air bubbles. Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
Cleaning: Before inserting the sample into the spectrometer's magnet, thoroughly wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints.[7]
Protocol 2: Standard 1D NMR Data Acquisition Parameters
The following parameters are recommended for a 400 MHz spectrometer.
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon-13) | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard 1D acquisition with a 30° pulse angle for quantitative measurements. |
| Spectral Width (SW) | 20 ppm (8000 Hz) | 240 ppm (24000 Hz) | Covers the full expected chemical shift range for organic molecules. |
| Number of Scans (NS) | 8 to 16 | 1024 to 4096 | ¹³C has a low natural abundance (~1.1%), requiring significantly more scans to achieve adequate signal-to-noise. |
| Relaxation Delay (D1) | 1.0 - 2.0 s | 2.0 s | Allows for sufficient relaxation of nuclei between pulses, crucial for accurate integration. |
| Acquisition Time (AQ) | ~2.0 s | ~1.0 s | Determines the digital resolution of the spectrum. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Spectral Analysis and Data Interpretation
The acquired spectra should be processed (Fourier transform, phase correction, baseline correction) and referenced. For CDCl₃, the residual solvent peak is set to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.[8]
¹H NMR Spectrum: Analysis and Assignments
The ¹H NMR spectrum provides four key pieces of information: chemical shift (electronic environment), integration (proton count), multiplicity (neighboring protons), and coupling constants.[3]
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Interpretation |
| H-6 | ~8.0 - 8.5 | Singlet (s) | 1H | The lone proton on the electron-deficient pyrimidine ring is significantly deshielded and appears far downfield. It has no adjacent proton neighbors, hence it is a singlet. |
| NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | Amine protons are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and solvent. |
| C4-CH₃ | ~2.2 - 2.5 | Singlet (s) | 3H | This methyl group is attached to a C=N double bond system, resulting in a downfield shift compared to a standard alkyl methyl group. |
| C5-CH₃ | ~2.1 - 2.4 | Singlet (s) | 3H | Attached to a C=C bond within the aromatic ring, its chemical environment is slightly different from the C4-CH₃, allowing for its distinct signal. |
¹³C NMR Spectrum: Analysis and Assignments
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.[4] The chemical shifts are highly indicative of the carbon's functional group and electronic environment.
| Assignment | Predicted δ (ppm) | Interpretation |
| C2 | ~162 - 165 | The carbon is bonded to three nitrogen atoms (two within the ring, one in the amine group), causing extreme deshielding and the furthest downfield shift. |
| C4 | ~158 - 162 | This carbon is part of a C=N bond and is attached to a methyl group. It is highly deshielded by the adjacent ring nitrogen. |
| C6 | ~150 - 155 | The carbon is bonded to a hydrogen and is situated between two ring carbons, experiencing a significant downfield shift due to the aromatic system. |
| C5 | ~115 - 120 | This carbon, bonded to a methyl group, is the most upfield of the ring carbons, as it is not directly attached to a nitrogen atom. |
| C4-CH₃ | ~20 - 25 | A typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic system. |
| C5-CH₃ | ~12 - 18 | This methyl group is expected to be slightly more shielded (upfield) compared to the C4-CH₃. |
Confirming Assignments with 2D NMR
While 1D NMR is often sufficient, 2D NMR techniques provide definitive proof of assignments.
Figure 3: Logical workflow for NMR-based structure elucidation.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly bonded to. It would definitively link the proton signal at δ ~8.0-8.5 ppm to the carbon at δ ~150-155 ppm (C6) and the methyl proton signals to their respective carbon signals.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2 or 3 bonds away. For example, it would show a correlation from the H-6 proton to carbons C2, C4, and C5, confirming the ring connectivity.[9]
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality, reproducible spectra. The subsequent analysis of chemical shifts, integrations, and multiplicities, as summarized in our data tables, allows for the unambiguous confirmation of the compound's identity and purity, ensuring the integrity of downstream applications in research and drug development.
References
- 1. This compound [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. Interpreting | OpenOChem Learn [learn.openochem.org]
- 4. azooptics.com [azooptics.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. organomation.com [organomation.com]
- 9. emerypharma.com [emerypharma.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dimethylpyrimidin-2-amine
Prepared by the Senior Application Scientist Desk
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dimethylpyrimidin-2-amine. Our goal is to provide practical, in-depth solutions to common experimental challenges, thereby improving reaction efficiency, yield, and product purity. The information is structured in a question-and-answer format, addressing both specific troubleshooting scenarios and broader frequently asked questions.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each entry details the issue, explores the underlying chemical principles, and provides a clear, actionable solution.
Q1: My reaction yield is significantly lower than expected, or I've isolated no product. What are the most likely causes?
A1: Low or no yield in the condensation reaction between 3-methyl-2,4-pentanedione and a guanidine salt is a common issue that can typically be traced back to one of several critical factors.
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and pH.
-
Causality: The initial condensation and subsequent cyclization to form the pyrimidine ring are equilibrium-driven processes. Insufficient temperature can lead to a very slow reaction rate, while excessive temperature may promote the decomposition of reactants or the formation of side products.[1][2] An incorrect pH, managed by the choice and amount of base, is crucial for deprotonating the diketone and neutralizing the guanidine salt without causing unwanted side reactions.[1]
-
Solution: The optimal temperature range for this reaction in an aqueous medium is typically between 95-100°C.[2] Temperatures below 50°C often result in commercially unviable yields and longer reaction times.[2] Ensure your reaction is heated to and maintained in this range for at least 2-4 hours. Use a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to maintain an alkaline medium, which is essential for the condensation.[2]
-
-
Purity of Starting Materials: Impurities can halt the reaction.
-
Causality: Impurities in either the 3-methyl-2,4-pentanedione or the guanidine salt can inhibit the reaction.[1] For instance, the diketone can undergo self-condensation, and the guanidine salt may contain contaminants that interfere with the base.
-
Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS before starting the reaction. If necessary, purify the 3-methyl-2,4-pentanedione by distillation.
-
-
Inefficient Mixing: In a slurry-based reaction, poor mixing can prevent reactants from interacting.
-
Causality: The reaction is often run as a slurry in an aqueous medium.[2] If the mixture is not adequately agitated, localized concentrations of reactants and base can occur, leading to incomplete conversion and the promotion of side reactions.
-
Solution: Employ vigorous mechanical or magnetic stirring throughout the entire reaction duration to ensure the mixture remains a homogenous slurry.
-
Q2: The reaction seems to have stalled, with TLC analysis showing significant amounts of unreacted starting materials even after several hours. How can I drive the reaction to completion?
A2: A stalled reaction indicates that the conditions are not optimal for overcoming the activation energy of the rate-limiting step, which is typically the cyclization/dehydration.
-
Incorrect Base Stoichiometry: The amount of base is critical.
-
Causality: A sufficient amount of base is required to neutralize the acid released from the guanidine salt (e.g., HCl from guanidine hydrochloride) and to catalyze the condensation.[2] If the base is insufficient, the medium will become acidic, inhibiting the reaction.
-
Solution: Ensure you are using at least one equivalent of base (e.g., Na₂CO₃) relative to the guanidine salt. Some protocols may call for a slight excess. It is also possible to add the base gradually as the reaction proceeds to maintain an optimal pH.[2]
-
-
Reaction Monitoring and Time: Pyrimidine syntheses can require patience.
-
Causality: While optimal conditions can shorten the cycle time significantly, visual inspection alone is not sufficient to determine completion.[2]
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] If the reaction has slowed but starting material is still present after the initial 2-4 hours, consider extending the reaction time. In some cases, an additional charge of the base can help restart a stalled reaction, but this should be done cautiously.
-
Q3: My crude product is difficult to purify, and I suspect the presence of byproducts. What are they and how can I prevent their formation?
A3: Byproduct formation is a primary cause of low yields and purification difficulties. The most common side reactions in this synthesis are self-condensation of the diketone and reactions involving impurities.
-
Self-Condensation of 3-methyl-2,4-pentanedione:
-
Causality: Under basic conditions, β-diketones can undergo self-condensation (an aldol-type reaction) to form complex, often colored, polymeric materials. This pathway competes directly with the desired pyrimidine synthesis.[1]
-
Solution: Control the rate of addition and temperature. Adding the diketone slowly to the heated mixture of the guanidine salt and base can help minimize its concentration at any given time, favoring the reaction with guanidine. Maintaining the temperature within the optimal 95-100°C range also favors the desired pyrimidine formation.[2]
-
-
Purification Strategy:
-
Causality: The desired product, this compound, has moderate polarity. Byproducts can have similar polarities, making chromatographic separation challenging.
-
Solution: A robust purification procedure involves an initial treatment of the crude product solution with activated carbon to remove colored impurities.[2] The product can then be isolated by crystallization. Cooling the diluted reaction slurry to 10-15°C before filtering helps to maximize the recovery of the crystalline product.[2] A final wash of the filter cake with cold water or a brine solution can remove residual salts and soluble impurities.[2]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound?
A1: The most common and industrially viable method is the condensation of a guanidine salt (such as guanidine hydrochloride or nitrate) with 3-methyl-2,4-pentanedione in an aqueous alkaline medium.[2][3] This approach is advantageous because it avoids the need for anhydrous organic solvents and expensive recovery equipment, making it more economical and environmentally friendly.[2]
Q2: How does the choice of guanidine salt and base affect the reaction?
A2: The specific guanidine salt (e.g., nitrate, hydrochloride, carbonate) is generally not critical to the reaction's success, and all are commonly employed.[2][4] The choice is often dictated by cost and availability. However, the base is crucial. Sodium carbonate is often preferred due to its low cost and its ability to effectively buffer the reaction medium without making it excessively alkaline, which could promote side reactions.[2] Stronger bases like sodium hydroxide are also effective but require more careful control of stoichiometry.
Q3: What is the best way to monitor the reaction progress?
A3: Thin Layer Chromatography (TLC) is the most effective method for real-time monitoring.[1]
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) for visualization. The pyrimidine ring is UV-active.
-
Procedure: Spot the starting diketone, the reaction mixture at various time points, and a co-spot (starting material and reaction mixture) to track the consumption of the diketone and the formation of the product spot. The product, being more polar, will have a lower Rf value than the starting diketone.
Section 3: Optimized Protocol and Data
Optimized Experimental Protocol
This protocol is based on established methods for similar pyrimidine syntheses and is designed for high yield and purity.[2]
-
Reactant Charging: In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, add 250 parts by weight of water.
-
Add 106 parts of guanidine hydrochloride and 84 parts of sodium carbonate.
-
Begin vigorous stirring to form a slurry.
-
Slowly add 114 parts of 3-methyl-2,4-pentanedione to the slurry.
-
Reaction: Heat the slurry to 95-100°C and maintain this temperature for 2-4 hours, continuing vigorous stirring. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), cool the slurry to room temperature.
-
Dilute the mixture with an additional 200 parts of water.
-
Further cool the slurry to 10-15°C and hold at this temperature for 1 hour to maximize crystallization.
-
Filter the slurry and wash the resulting filter cake with 75 parts of a cold (5-10°C) 2.5% brine solution.
-
Purification: Add the wet cake to 330 parts of water and heat to 85-90°C to dissolve the product.
-
Add 4.5 parts of activated carbon and stir for 15 minutes.
-
Hot-filter the solution to remove the carbon.
-
Cool the clear filtrate to 15°C to recrystallize the product. Stir for 15 minutes and filter.
-
Wash the final cake with 30 parts of cold (5-10°C) water and dry at 50-60°C to a constant weight.
Data Summary: Impact of Reaction Conditions
The following table summarizes how key variables can impact the reaction outcome, based on established principles of pyrimidine synthesis.[2]
| Parameter | Suboptimal Condition | Optimal Condition | Expected Outcome & Rationale |
| Temperature | < 50°C | 95 - 100°C | Optimal: Faster reaction rate, higher yield. Lower temperatures lead to very slow conversion.[2] |
| Reaction Time | < 2 hours | 2 - 4 hours | Optimal: Allows the reaction to proceed to completion. Shorter times may leave unreacted starting materials.[1][2] |
| Base | Insufficient Stoichiometry | 1.0 - 1.1 Equivalents | Optimal: Ensures the medium remains alkaline, neutralizing acid and catalyzing the reaction for a higher yield.[2] |
| Solvent | Anhydrous Organic | Aqueous Medium | Optimal: More economical and environmentally friendly; avoids the need for solvent recovery equipment.[2] |
Section 4: Visual Guides & Workflows
General Synthesis Workflow
The following diagram illustrates the key stages of the synthesis process from preparation to final product analysis.
Caption: Workflow for this compound Synthesis.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common synthesis problems.
Caption: Troubleshooting Decision Tree for Low Yield Issues.
References
Technical Support Center: Troubleshooting Common Problems in Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrimidine derivatives. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments. Pyrimidines are a cornerstone of numerous pharmaceuticals and biologically active compounds, making their efficient synthesis a critical endeavor.[1][2]
This guide is structured to address specific issues in a question-and-answer format, providing not just procedural steps but also the underlying chemical reasoning to empower you to make informed decisions in your laboratory work.
Section 1: Low Yields and Incomplete Reactions
Low product yield is one of the most frequent challenges in pyrimidine synthesis. This section addresses the common culprits and provides systematic approaches to optimize your reaction outcomes.
Q1: My pyrimidine synthesis is resulting in a low yield with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?
A1: Low conversion in pyrimidine synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to issues with reagent quality.[3][4] A systematic evaluation of the following parameters is crucial for diagnosing and resolving the issue.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: Many pyrimidine syntheses are temperature-sensitive.[5] For instance, in some Biginelli reactions, a temperature of 100°C has been found to be optimal.[5] It is critical to monitor and control the temperature, as deviations can favor side reactions or lead to incomplete conversion.[5][6]
-
Reaction Time: Insufficient reaction time is a common reason for low conversion. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration.[5][7] Conversely, excessively long reaction times can lead to product degradation.[5]
-
Solvent: The choice of solvent can significantly impact reaction rates and yields.[5] Polar solvents are generally preferred for many pyrimidine syntheses.[6] Experimenting with different solvents such as ethanol, DMF, or even solvent-free conditions may be beneficial.[4][5]
-
-
Inefficient Catalysis:
-
Catalyst Choice and Concentration: The type and amount of catalyst are critical.[6] For acid-catalyzed reactions like the Biginelli reaction, both Brønsted and Lewis acids can be employed.[5][6] It is advisable to screen different catalysts and optimize their concentration for your specific substrates.[6]
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration, and for acid catalysts like HCl, confirming the appropriate concentration is necessary.[3][4]
-
-
Reagent Quality:
-
Purity of Starting Materials: Impurities in the starting materials can inhibit the reaction or lead to unwanted side reactions.[4][6] Ensure that all reactants, such as aldehydes, β-ketoesters, and urea, are of high purity.[4][6]
-
Stoichiometry: Incorrect molar ratios of reactants can result in the incomplete conversion of the limiting reagent.[8] Precise calculation and measurement of all reactants are essential.[8]
-
Troubleshooting Workflow for Low Yields:
Caption: A workflow for troubleshooting low-yield pyrimidine synthesis.
Section 2: Side Reactions and Byproduct Formation
The formation of unexpected side products is a common hurdle that complicates purification and reduces the overall yield of the desired pyrimidine derivative. This section focuses on identifying and mitigating common side reactions, particularly in the widely used Biginelli and Pinner syntheses.
Q2: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is this compound, and how can I prevent its formation?
A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[3][4] This side product arises from a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia.[3][4] Ammonia can be formed from the decomposition of urea at elevated temperatures.[3][4]
Strategies to Minimize Hantzsch DHP Formation:
-
Temperature Control: Higher reaction temperatures favor the Hantzsch pathway.[3][4] Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[3][4]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[3][4] Some Lewis acids may preferentially promote the desired reaction.[4]
-
Order of Reagent Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[3][4]
Visualizing Competing Pathways:
Caption: Competing pathways in the Biginelli reaction.
Q3: I am struggling with side reactions in my Pinner pyrimidine synthesis. What are the common pitfalls and how can I avoid them?
A3: The Pinner synthesis can be susceptible to side reactions such as self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[3][4]
Key Considerations for a Successful Pinner Synthesis:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[4]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[4]
-
Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are crucial for promoting the desired cyclization while minimizing side reactions.[3][4]
-
Temperature Control: The optimal reaction temperature depends on the specific substrates. Monitoring the reaction by TLC is essential to avoid decomposition at excessively high temperatures.[4]
Section 3: Purification Challenges
Isolating the desired pyrimidine derivative in high purity can be challenging due to the presence of unreacted starting materials, catalysts, and byproducts with similar physicochemical properties.[8]
Q4: My crude pyrimidine product is difficult to purify. What are the most effective purification techniques?
A4: The choice of purification technique depends on the physical state of your product (solid or oil) and the nature of the impurities.
Common Purification Methods for Pyrimidines:
| Purification Technique | Description | Best Suited For |
| Recrystallization | A cost-effective method for purifying solid compounds based on differential solubility in a given solvent at varying temperatures.[9] | Solid pyrimidine derivatives with thermally stable properties. |
| Flash Column Chromatography | A rapid preparative technique that separates compounds based on their differential polarity using a stationary phase (e.g., silica gel) and a mobile phase.[9] | Purifying pyrimidines from complex mixtures and removing closely related impurities. |
| Preparative HPLC (Prep-HPLC) | A high-resolution technique for obtaining highly pure compounds, especially for challenging separations.[9] | Final purification steps in drug development or when very high purity is required. |
| Solid-Phase Extraction (SPE) | A technique used for sample clean-up and concentration, where the target compound is retained on a solid sorbent while impurities are washed away.[9] | Removing polar or non-polar impurities from a sample solution. |
General Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent in which the pyrimidine is highly soluble at elevated temperatures but sparingly soluble at room temperature.[9] Common solvents include ethanol, methanol, and ethyl acetate.[9]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.[9]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[9]
-
Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[9]
-
Drying: Dry the purified crystals under vacuum.[9]
Q5: I am working with highly polar pyrimidine derivatives and facing challenges with their purification by reverse-phase HPLC. How can I improve their retention and peak shape?
A5: The high polarity of some pyrimidine derivatives can lead to poor retention and peak tailing in reverse-phase chromatography.[10]
Strategies to Enhance Retention of Polar Pyrimidines in RP-HPLC:
-
Column Selection: Use a polar-embedded or polar-endcapped column, which is specifically designed to provide better retention for polar analytes.[10]
-
Mobile Phase Modification:
-
Decrease Organic Modifier: A lower percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention of polar compounds.[10]
-
Adjust pH: For ionizable pyrimidine derivatives, adjusting the mobile phase pH to suppress ionization can increase their hydrophobicity and, consequently, their retention.[10]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds as it utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting the retention of polar analytes.[10]
Section 4: Reaction Monitoring
Effective reaction monitoring is crucial for optimizing reaction conditions, determining the endpoint of a reaction, and minimizing the formation of byproducts.
Q6: What are the most suitable analytical techniques for monitoring the progress of my pyrimidine synthesis?
A6: The choice of technique depends on the specific characteristics of your reaction and the available equipment.[7]
Key Monitoring Techniques:
-
Thin-Layer Chromatography (TLC): A rapid, qualitative, and cost-effective method ideal for initial screening and monitoring the disappearance of starting materials and the appearance of products.[7] It is particularly useful when there are significant polarity differences between reactants and products.[7]
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of reaction progress, allowing for the determination of conversion rates and purity.[7] It is highly reproducible and can be coupled with various detectors for enhanced specificity.[7]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable pyrimidine derivatives, providing excellent separation and quantification.[7]
General Workflow for Reaction Monitoring:
Caption: General workflow for monitoring a pyrimidine synthesis reaction.
References
- 1. growingscience.com [growingscience.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4,5-Dimethylpyrimidin-2-amine
Welcome to the dedicated technical support guide for the purification of 4,5-Dimethylpyrimidin-2-amine (CAS No. 1193-74-4). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to address the common pitfalls and provide logical, field-tested solutions to streamline your workflow and enhance your yield and purity.
Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound and related polar heterocyclic amines.
Q1: What are the key physicochemical properties of this compound that I should consider before starting purification?
Answer: Understanding the fundamental properties of your compound is the cornerstone of developing an effective purification strategy. This compound is a polar, basic heterocycle. Its amine group and nitrogen atoms in the pyrimidine ring can engage in hydrogen bonding, which dictates its solubility. Its basicity means its solubility is highly pH-dependent.
Key properties to consider are summarized below:
| Property | Value / Observation | Implication for Purification |
| Molecular Weight | 123.16 g/mol [1] | Low molecular weight suggests it may be somewhat volatile, although the boiling point is high. |
| Boiling Point | 301.9°C at 760 mmHg[1] | Not suitable for purification by distillation under standard conditions. |
| Appearance | Crystalline solid[2] | Recrystallization is a viable primary purification method. |
| Polarity (XLogP3) | 0.6[1] | Moderately polar, suggesting good solubility in polar organic solvents and some water solubility.[3] |
| Basicity (pKa) | The amine group makes the molecule basic. | Solubility will increase dramatically in acidic aqueous solutions due to protonation. This can be exploited for acid-base extraction. |
| Solubility | Generally soluble in polar organic solvents like methanol and ethanol; moderately soluble in water.[3] | A wide range of solvents can be screened for recrystallization. Its water solubility can complicate aqueous workups if not managed correctly. |
Q2: My crude this compound is proving difficult to purify by column chromatography. I'm seeing significant streaking and poor separation. What's going wrong?
Answer: This is a classic problem when purifying basic amines on standard silica gel. There are two primary culprits:
-
Strong Adsorption to Acidic Silica: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine group of your compound can be protonated by these acidic sites, leading to very strong, sometimes irreversible, binding. This causes the characteristic "streaking" or tailing you observe on TLC and the column, resulting in poor separation and low recovery.[4]
-
Inappropriate Solvent System: If the eluent is not polar enough, the compound will remain adsorbed to the stationary phase. Conversely, if it's too polar, it will elute too quickly with the solvent front, affording no separation from other impurities.[4]
Troubleshooting Steps:
-
Deactivate the Silica: The most effective solution is to neutralize the acidic sites. This can be done by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to your eluent system. A typical starting point is 0.5-1% (v/v) of triethylamine in your hexane/ethyl acetate or DCM/methanol mobile phase.
-
Optimize Your Solvent System: Develop your solvent system meticulously using Thin Layer Chromatography (TLC) before committing to a column. The ideal Rf value for your target compound should be between 0.2 and 0.4 for effective separation.[4] Start with a mixture like 9:1 Dichloromethane:Methanol and adjust the polarity as needed.
-
Consider an Alternative Stationary Phase: If streaking persists, your compound may be degrading on silica.[4] In this case, switching to a more inert stationary phase is recommended. Alumina (basic or neutral) is an excellent alternative for purifying basic compounds. Alternatively, reversed-phase silica (C18) can be used with a mobile phase of water/acetonitrile or water/methanol, often with a buffer.
Q3: I'm attempting recrystallization, but my compound "oils out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute precipitates from the solution above its melting point or when the solution becomes supersaturated too quickly, preventing the orderly arrangement of molecules into a crystal lattice.[5] This is common with compounds that have impurities, which can depress the melting point.
Solutions to Promote Crystallization:
-
Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Only after it has reached room temperature should you transfer it to an ice bath or refrigerator for maximum yield.[5]
-
Reduce the Initial Solvent Volume: You may be using too much solvent. Dissolve your crude product in the minimum amount of boiling solvent required to achieve full dissolution. This ensures the solution becomes supersaturated at a higher temperature, allowing a wider window for crystal formation upon cooling.
-
Use a Co-solvent System: If a single solvent isn't working, try a binary solvent system. Dissolve your compound in a minimum of a "good" solvent (one in which it is highly soluble, e.g., hot methanol). Then, slowly add a "poor" solvent (one in which it is sparingly soluble, e.g., water or hexane) dropwise at an elevated temperature until you see persistent cloudiness (the saturation point). Then, allow it to cool slowly.
-
Scratch and Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure material, add a single tiny crystal ("seeding") to the cooled solution to initiate crystallization.[5]
Q4: My compound appears to be degrading on the silica gel column, leading to low recovery. How can I confirm this and what are my options?
Answer: Degradation on silica is a real risk for many nitrogen-containing heterocycles.[4][6] To confirm this, you can run a simple 2D-TLC experiment.
2D-TLC Protocol:
-
Spot your crude material on the bottom-left corner of a square TLC plate.
-
Run the TLC in a suitable solvent system as you normally would.
-
Remove the plate and dry it completely.
-
Rotate the plate 90 degrees counter-clockwise, so your initial lane of spots is now at the bottom.
-
Run the TLC again in the exact same solvent system.
-
Visualize the plate. If your compound is stable, you will see all spots aligned on a 45-degree diagonal line from the origin. If new spots appear that are off this diagonal, it indicates that your compound has degraded upon contact with the silica.[4]
If degradation is confirmed, your primary options are:
-
Switch to Alumina: As mentioned in Q2, basic or neutral alumina is often a better choice for acid-sensitive compounds.
-
Use Deactivated Silica Gel: Prepare a slurry of silica gel in your non-polar eluent component (e.g., hexane) and add 1% triethylamine. Let it equilibrate before packing the column. This pre-neutralizes the stationary phase.
-
Avoid Chlorinated Solvents: Dichloromethane (DCM) can contain traces of HCl, which can exacerbate the degradation of basic compounds. Consider switching to an ethyl acetate/hexane or a toluene-based system.
-
Opt for Non-Chromatographic Methods: Rely on recrystallization or an acid-base extraction if the impurities' properties allow for it.
Experimental Protocols & Workflows
Workflow for Purification Strategy Selection
The following diagram outlines a logical decision-making process for purifying this compound.
References
Technical Support Center: Overcoming Solubility Challenges with 4,5-Dimethylpyrimidin-2-amine
Introduction: 4,5-Dimethylpyrimidin-2-amine is a valuable heterocyclic amine building block in medicinal chemistry and drug discovery. However, its relatively planar structure and capacity for strong intermolecular hydrogen bonding contribute to its limited solubility in neutral aqueous media, a common challenge for researchers. This guide provides a structured, expert-led approach to systematically troubleshoot and overcome these solubility issues, ensuring reliable and reproducible experimental results.
Part 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the solubility of this compound, providing a foundation for the troubleshooting protocols that follow.
Q1: What are the primary factors limiting the aqueous solubility of this compound?
A1: The solubility of pyrimidine derivatives is governed by a balance of factors.[1] For this compound, the key limitations are:
-
Crystal Lattice Energy: The planar nature of the pyrimidine ring allows for efficient packing in a solid state, creating a stable crystal lattice that requires significant energy to break apart.[1]
-
Hydrophobicity: The two methyl groups (-CH₃) on the pyrimidine ring increase the molecule's lipophilicity, reducing its affinity for polar solvents like water.
-
Intermolecular Hydrogen Bonding: The 2-amino group can form strong hydrogen bonds with the nitrogen atoms of adjacent pyrimidine rings in the solid state, further stabilizing the crystal structure.
Q2: How does pH influence the solubility of this compound?
A2: The pH of the solution is the most critical factor influencing the aqueous solubility of this compound.[1][2] The molecule contains basic nitrogen atoms in the pyrimidine ring and the exocyclic amino group.
-
In Acidic Conditions (Low pH): These basic nitrogen atoms become protonated, forming a cationic salt (e.g., a hydrochloride salt). This charged species is significantly more polar than the neutral molecule, leading to a dramatic increase in water solubility.[1][3][4][5]
-
In Neutral or Basic Conditions (High pH): The compound remains in its neutral, less polar form, resulting in poor aqueous solubility.
Q3: What is the general solubility profile in common laboratory solvents?
A3: While precise quantitative data can vary, a general qualitative profile can be established. This information is crucial for preparing stock solutions.
Table 1: General Solubility Profile of this compound
| Solvent | Solvent Type | Expected Solubility | Rationale & Expert Advice |
| Water (pH 7.0) | Polar Protic | Poor | Dominated by hydrophobic character and strong crystal lattice energy. |
| 0.1 M HCl | Acidic Aqueous | High | Protonation of basic nitrogens forms a highly soluble salt. This is the preferred method for aqueous stocks.[1] |
| DMSO | Polar Aprotic | Soluble | A common choice for creating high-concentration stock solutions for biological assays. |
| Ethanol / Methanol | Polar Protic | Moderately Soluble | Can be used as a co-solvent. Solubility generally increases with temperature.[2][6][7] |
| Dichloromethane (DCM) | Non-polar | Poorly Soluble | The molecule's polarity is too high for efficient dissolution in non-polar solvents. |
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides step-by-step workflows to address specific experimental problems.
Problem 1: Compound will not dissolve in my neutral aqueous buffer (e.g., PBS) for a biological assay.
This is the most common challenge. The primary solution involves preparing a highly concentrated stock solution in an appropriate solvent and then diluting it into the final assay buffer.
Workflow 1: Solubilization Strategy for Aqueous Buffers
Caption: Decision workflow for solubilizing the compound in aqueous buffers.
Protocol 1A: Co-Solvent Method (DMSO Stock)
-
Objective: To use a minimal amount of an organic co-solvent to dissolve the compound.
-
Causality: DMSO is a powerful polar aprotic solvent that can effectively disrupt the crystal lattice of the compound. By keeping the final concentration low, we minimize its potential interference with biological systems.
-
Procedure:
-
Prepare a 10-50 mM stock solution of this compound in 100% anhydrous DMSO. Use gentle vortexing or sonication to ensure complete dissolution.
-
Create an intermediate dilution of your stock solution in your final assay buffer (e.g., dilute the 10 mM stock 1:100 to get a 100 µM solution with 1% DMSO).
-
Perform subsequent serial dilutions from this intermediate plate. This ensures the final DMSO concentration remains constant and low (typically <0.5%) across all tested concentrations.[8]
-
Crucial Control: Always include a "vehicle control" in your experiment, which contains the highest concentration of DMSO used, but no compound. This validates that any observed effects are from the compound, not the solvent.[8]
-
Problem 2: My compound precipitates ("crashes out") when I dilute the DMSO stock into my aqueous buffer.
This occurs when the compound's solubility limit in the final DMSO/water mixture is exceeded.
Workflow 2: Troubleshooting Precipitation
Caption: Systematic approach to prevent compound precipitation.
Problem 3: I need to prepare a formulation for an in vivo study where DMSO and low pH are not viable.
For in vivo applications, formulation strategies that enhance apparent water solubility without relying on harsh solvents or pH are essential.
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To create a soluble, biocompatible formulation suitable for parenteral administration.
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" where the hydrophobic part of the drug is shielded within the cavity, presenting a water-soluble complex to the solution.[11][12]
-
Procedure:
-
Preparation of Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in a suitable aqueous vehicle (e.g., sterile water for injection or saline).
-
Complexation: Slowly add the powdered this compound to the stirring HP-β-CD solution at room temperature.
-
Equilibration: Allow the mixture to stir for 24-48 hours to ensure maximum complexation. Gentle heating (30-40°C) can sometimes accelerate this process, but stability must be confirmed.
-
Clarification: Filter the final solution through a 0.22 µm sterile filter to remove any undissolved compound and ensure sterility.
-
Validation: It is highly recommended to determine the final concentration of the solubilized compound using an analytical method like HPLC-UV to confirm the actual dose being administered.
-
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. benchchem.com [benchchem.com]
- 9. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. scielo.br [scielo.br]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Scale-Up of 4,5-Dimethylpyrimidin-2-amine Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of 4,5-Dimethylpyrimidin-2-amine, a key building block in numerous pharmaceutical development programs, presents a unique set of challenges that transition from theoretical chemistry to practical process engineering. This technical support center provides a comprehensive guide to troubleshoot common issues, offering insights grounded in established scientific principles and process safety. This resource is designed to empower researchers and production chemists to anticipate and overcome the hurdles of moving from laboratory-scale synthesis to robust, large-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially viable method is the condensation reaction between a guanidine salt (commonly guanidine hydrochloride or nitrate) and 3-methyl-2,4-pentanedione (also known as methylacetylacetone) in an aqueous alkaline medium.[1] This route is favored for its use of readily available and cost-effective starting materials.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns revolve around the handling of guanidine salts and the management of the reaction exotherm. Guanidine hydrochloride, for instance, is irritating to the skin and eyes.[2] On a large scale, dust inhalation should be minimized through proper engineering controls. The condensation reaction is exothermic, and without adequate temperature control, it can lead to a runaway reaction, posing significant safety risks.[3]
Q3: What are the critical process parameters to monitor during scale-up?
A3: Key parameters to control are temperature, pH, reagent addition rate, and agitation speed.[4] Precise temperature control is crucial for minimizing side-product formation and ensuring reaction safety. The pH of the reaction medium influences the reactivity of the guanidine species. The rate of addition of reactants, especially at scale, must be carefully controlled to manage the exotherm. Adequate agitation is necessary to ensure homogeneity and efficient heat transfer within the reactor.
Q4: How can I monitor the reaction's progress effectively during production?
A4: While Thin Layer Chromatography (TLC) is suitable for laboratory-scale monitoring, scaling up necessitates more robust process analytical technology (PAT).[5][6][7][8][9][10] Techniques such as in-situ FTIR or Raman spectroscopy can provide real-time data on the consumption of reactants and the formation of the product without the need for sampling. High-Performance Liquid Chromatography (HPLC) remains the gold standard for offline quantitative analysis of reaction conversion and impurity profiling.
Q5: What are the typical yields and purity I can expect at an industrial scale?
A5: With an optimized process, yields for this type of pyrimidine synthesis can be high. A patent for a similar compound, 2-amino-4,6-dimethylpyrimidine, reports a yield of about 95% with a purity of 99.2% on a commercial scale.[1] However, achieving such results requires careful control over all process parameters.
Troubleshooting Guides
This section delves into specific problems that may arise during the scale-up of this compound production, offering potential causes and actionable solutions.
Issue 1: Low Reaction Yield
A significant drop in yield upon moving to a larger scale is a common and costly problem.
| Potential Cause | Explanation | Suggested Solution |
| Poor Temperature Control | The condensation reaction is exothermic. In a large reactor, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and degradation of the product.[3] | - Ensure the reactor's cooling system is adequately sized for the batch volume.- Control the addition rate of the reactants to manage the rate of heat generation.- Implement a robust temperature monitoring system with multiple probes to detect any temperature gradients. |
| Inadequate Mixing | Insufficient agitation can lead to poor mass transfer, resulting in localized excesses of one reactant and incomplete conversion. | - Select an appropriate agitator type and speed for the reactor geometry and batch volume.- Perform mixing studies to ensure homogeneity throughout the reaction mass. |
| Incorrect pH | The reaction is typically carried out under alkaline conditions. An incorrect pH can reduce the nucleophilicity of the guanidine and hinder the cyclization step. | - Carefully monitor and control the pH of the reaction mixture throughout the process.- Ensure the base (e.g., sodium carbonate) is fully dissolved and evenly distributed. |
| Impure Starting Materials | Impurities in the guanidine salt or 3-methyl-2,4-pentanedione can interfere with the reaction.[3] | - Source high-purity starting materials from reputable suppliers.- Perform incoming quality control checks to verify the purity of all raw materials. |
Issue 2: High Levels of Impurities
The formation of impurities can complicate purification and compromise the quality of the final product.
| Potential Cause | Explanation | Suggested Solution |
| Formation of Isomeric Byproducts | Incomplete methylation of the diketone starting material or side reactions can lead to the formation of structural isomers. | - Optimize the synthesis of the 3-methyl-2,4-pentanedione to ensure high purity.- Carefully control the reaction temperature to minimize the formation of thermodynamic byproducts. |
| Unreacted Starting Materials | Incomplete reaction can leave residual guanidine or diketone in the product. | - Monitor the reaction to completion using appropriate analytical techniques (e.g., HPLC).- Optimize the stoichiometry of the reactants to ensure full conversion of the limiting reagent. |
| Degradation Products | Prolonged reaction times or excessive temperatures can lead to the degradation of the desired product. | - Determine the optimal reaction time through kinetic studies.- Avoid excessive heating and ensure rapid cooling once the reaction is complete. |
Issue 3: Challenges in Product Isolation and Purification
Efficiently isolating a pure, crystalline product at a large scale requires a well-designed process.
| Potential Cause | Explanation | Suggested Solution |
| Poor Crystal Formation | Rapid cooling or the presence of impurities can lead to the formation of small, poorly defined crystals that are difficult to filter and wash. | - Implement a controlled cooling profile to promote the growth of larger, more uniform crystals.- Consider seeding the solution with a small amount of pure product to initiate crystallization.- Experiment with different solvent systems for recrystallization to optimize crystal morphology. |
| Difficult Filtration | A fine, amorphous precipitate can clog filters, leading to slow filtration times and product loss. | - Optimize the crystallization process to obtain a more crystalline product.- Select the appropriate filter type and size for the batch volume and particle size.- Consider the use of a filter press or centrifugal filter for large-scale operations. |
| Inefficient Drying | Residual solvent can be trapped within the crystal lattice, leading to a product that does not meet specifications. | - Wash the filter cake with a suitable solvent to remove impurities and residual mother liquor.- Utilize a vacuum oven with controlled temperature and nitrogen sweep to efficiently remove solvents.- Determine the optimal drying time and temperature through experimentation. |
Visualizing the Process: Workflows and Logic
To aid in understanding the critical stages and decision-making processes, the following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.
Caption: A typical workflow for the scaled-up production of this compound.
Caption: A decision tree for troubleshooting common issues in the production of this compound.
Detailed Experimental Protocol: Scale-Up Synthesis
This protocol outlines a general procedure for the synthesis of this compound on a pilot scale. Note: This is a representative protocol and must be adapted and optimized for specific equipment and safety protocols.
Materials and Equipment:
-
Guanidine hydrochloride (or nitrate)
-
3-Methyl-2,4-pentanedione
-
Sodium carbonate (or other suitable base)
-
Water (demineralized)
-
Glass-lined or stainless steel reactor with heating/cooling jacket, agitator, and condenser
-
Controlled dosing system
-
Temperature and pH probes
-
Filtration equipment (e.g., Nutsche filter-dryer)
-
Vacuum drying oven
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Guanidine Solution: Charge demineralized water to the reactor, followed by sodium carbonate. Agitate until the base is fully dissolved. Add the guanidine hydrochloride and stir until a clear solution is obtained.
-
Initiate Heating: Begin heating the reactor contents to the target temperature (e.g., 95-100°C), as specified in a similar process.[1]
-
Controlled Addition of Diketone: Once the target temperature is reached, begin the controlled addition of 3-methyl-2,4-pentanedione via the dosing system. Monitor the internal temperature closely and adjust the addition rate to maintain the temperature within the desired range.
-
Reaction Monitoring: Hold the reaction mixture at the target temperature for the predetermined reaction time (e.g., 2 hours).[1] Monitor the reaction progress by taking periodic samples for HPLC analysis.
-
Crystallization: Once the reaction is complete, initiate a controlled cooling ramp to induce crystallization. The rate of cooling should be slow enough to allow for the formation of well-defined crystals.
-
Isolation: Once the slurry has reached the target filtration temperature, transfer it to the filtration equipment.
-
Washing: Wash the filter cake with cold demineralized water to remove any residual mother liquor and impurities.
-
Drying: Dry the product under vacuum at a controlled temperature until the residual solvent content meets the specification.
-
Quality Control: Perform final quality control testing on the dried product to ensure it meets all specifications for purity, identity, and physical properties.
References
- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 2. fishersci.no [fishersci.no]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. stepscience.com [stepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. longdom.org [longdom.org]
- 10. jrtdd.com [jrtdd.com]
Technical Support Center: Stability Testing of 4,5-Dimethylpyrimidin-2-amine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the stability testing of 4,5-Dimethylpyrimidin-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges encountered during the stability assessment of this important class of compounds.
Introduction
This compound and its derivatives are significant scaffolds in medicinal chemistry, forming the basis for a variety of therapeutic agents.[1] Ensuring the stability of these molecules is a critical aspect of drug development, as it directly impacts the safety, efficacy, and shelf-life of the final pharmaceutical product.[2] This guide provides a comprehensive framework for designing, executing, and interpreting stability studies in accordance with regulatory expectations.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for this compound derivatives?
A1: Like other pyrimidine-based compounds, these derivatives are susceptible to several degradation pathways. The most common are:
-
Hydrolysis: The pyrimidine ring can undergo hydrolytic cleavage, particularly at non-neutral pH. The 2-amino group can also be a site for hydrolysis under harsh acidic or basic conditions, potentially leading to the formation of a hydroxyl-pyrimidine derivative.[5]
-
Oxidation: The amine group and the pyrimidine ring are susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylated species, or ring-opened products.[6][7] This can be initiated by atmospheric oxygen, peroxide impurities in excipients, or exposure to light.
-
Photodegradation: Pyrimidine derivatives can be sensitive to light, especially UV radiation.[8][9] This can lead to various photoreactions, including dimerization or the formation of other photoproducts.[10][11] Protecting these compounds from light is often a necessary precaution.[12]
-
Thermal Degradation: Exposure to high temperatures can cause decomposition.[13][14] The specific degradation products will depend on the derivative's structure and the presence of other reactive functional groups.[15]
Q2: What are the critical factors that influence the stability of these compounds?
A2: The primary factors are pH, temperature, light, and the presence of oxygen. The formulation's composition, including excipients and the container closure system, also plays a crucial role. It is essential to evaluate the stability of the drug substance under various environmental conditions to identify factors that could compromise its quality over time.[3]
Q3: What are the recommended storage conditions for this compound derivatives?
A3: Based on their potential sensitivities, it is generally recommended to store these compounds in well-sealed containers, protected from light, at controlled room temperature or under refrigerated conditions. The optimal storage conditions should be determined through formal stability studies. For solutions, using buffered media at a neutral pH and protection from light are advisable.[12][16]
Q4: Which analytical techniques are most suitable for stability testing?
A4: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most common and effective technique.[17][18] An ideal HPLC method should be able to separate the parent compound from all potential degradation products.[19] Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for identifying unknown degradation products by providing molecular weight and fragmentation information.[20][21][22]
Q5: What are the key regulatory guidelines I should follow for stability testing?
A5: The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for stability testing. The most relevant ones include:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[23]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products.[24]
-
ICH Q2(R1): Validation of Analytical Procedures.
These guidelines outline the requirements for stability study design, including storage conditions, testing frequency, and the data package needed for regulatory submissions.[3][4][25]
Troubleshooting Guides
Issue 1: Unexpected Peaks Appear in My HPLC Chromatogram During a Stability Study
Symptom: Your chromatogram shows one or more new peaks that were not present in the initial analysis of the sample.
Causality: The appearance of new peaks is a primary indicator of chemical degradation. The conditions of the stability study (e.g., temperature, humidity, light) have likely caused the parent molecule to transform into new chemical entities.
Step-by-Step Troubleshooting Protocol:
-
Verify the Peak's Origin:
-
Analyze a placebo/blank sample stored under the same conditions to ensure the peak is not an extractable or leachable from the container or a degradation product of an excipient.
-
Inject the mobile phase and diluent to rule out system-related peaks.
-
-
Characterize the Unknown Peak with LC-MS:
-
Perform an LC-MS analysis of the degraded sample. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the unknown peak.[21]
-
High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing you to propose a molecular formula for the degradation product.[26]
-
Utilize tandem mass spectrometry (MS/MS) to fragment the degradation product. The fragmentation pattern provides structural clues that can help in its identification.[27]
-
-
Perform a Forced Degradation Study:
-
Intentionally degrade the drug substance under various stress conditions (acid, base, oxidation, heat, light) to see if you can reproduce the unknown peak.[28][29] This process, also known as stress testing, helps to establish degradation pathways.[30]
-
If the peak is generated under a specific stress condition (e.g., acid hydrolysis), it provides strong evidence for the identity of the degradation product.
-
-
Ensure Mass Balance:
-
Quantify the new peak(s) and the parent peak. The decrease in the parent peak area should ideally be accounted for by the increase in the degradation product peak areas. A good mass balance (typically 95-105%) indicates that all major degradation products are being detected.
-
Logical Decision Flow for Peak Identification
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. scribd.com [scribd.com]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil [mdpi.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. benchchem.com [benchchem.com]
- 13. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Thermal decomposition kinetics of ribavirin and its stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound [myskinrecipes.com]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Analytical aspects of the stabilization of drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmafocusamerica.com [pharmafocusamerica.com]
- 22. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]
- 23. database.ich.org [database.ich.org]
- 24. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 25. database.ich.org [database.ich.org]
- 26. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry [mdpi.com]
- 27. lifesciences.danaher.com [lifesciences.danaher.com]
- 28. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 29. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Analytical Method Validation for 4,5-Dimethylpyrimidin-2-amine
Introduction
Welcome to the Technical Support Center for the analytical method validation of 4,5-Dimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on developing and validating robust analytical methods for this compound. As a key intermediate or potential impurity in pharmaceutical synthesis, ensuring the accuracy, precision, and reliability of its quantification is paramount for regulatory compliance and product quality.
This document moves beyond simple checklists, explaining the scientific rationale behind validation choices and offering field-proven troubleshooting strategies. All recommendations are grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the Validation of Analytical Procedures.
Physicochemical Properties of this compound
Understanding the analyte's properties is the foundation of effective method development.
| Property | Value / Characteristic | Implication for Analysis |
| Molecular Formula | C₆H₉N₃ | --- |
| Molecular Weight | 123.16 g/mol | --- |
| Structure | Aromatic pyrimidine ring with an amine group and two methyl groups. | The amine group (a basic functionality) is a primary driver of chromatographic behavior, particularly on silica-based columns. |
| pKa | (Estimated) ~4-5 | The pKa is critical for HPLC method development. To ensure consistent retention and good peak shape in reversed-phase HPLC, the mobile phase pH should be controlled to be at least 2 units away from the pKa. |
| UV Absorbance | Expected strong absorbance in the UV region due to the pyrimidine ring. | UV spectrophotometry is a suitable detection method for HPLC analysis. |
| Solubility | Soluble in organic solvents like methanol, acetonitrile; moderate aqueous solubility. | Affects sample and standard preparation. |
Core Validation Parameters: FAQs
This section breaks down the essential validation parameters as defined by ICH Q2(R2), providing answers to common questions encountered during the validation process.
Specificity / Selectivity
Q: What is specificity and why is it the first parameter to validate? A: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. It is the cornerstone of any analytical method because without the assurance that you are measuring only your target analyte, all other validation parameters like accuracy and precision are meaningless.
Q: How do I prove the specificity of my HPLC method for this compound? A: A comprehensive specificity study involves several components:
-
Forced Degradation (Stress Testing): You must demonstrate that the method can separate this compound from its potential degradation products. This involves subjecting the analyte to harsh conditions (e.g., acid, base, oxidation, heat, light) and analyzing the resulting samples. The goal is to show that the main analyte peak remains pure and that all degradation peaks are well-resolved from it.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This analysis compares spectra across the peak to detect the presence of co-eluting impurities.
-
Spiking Studies: Spike the sample solution with known impurities or related substances to demonstrate that they do not interfere with the main analyte peak.
Linearity & Range
Q: How many concentration levels are sufficient to establish linearity? A: According to ICH guidelines, a minimum of five concentration levels should be used to establish linearity. The range should be appropriate for the intended purpose of the method. For an assay of a drug substance, the typical range is 80% to 120% of the test concentration.
Q: My calibration curve for this compound is slightly curved at high concentrations. What should I do? A: This is a common phenomenon known as detector saturation or non-linear response at high concentrations.
-
Confirm the Cause: First, ensure it's not due to poor solubility or sample preparation errors.
-
Narrow the Range: If the curvature is only at the highest point, you may be able to justify a narrower range that is still suitable for the method's purpose.
-
Use a Different Model: If the relationship is consistently non-linear but reproducible, you can use a quadratic (second-order) regression model. However, the use of a non-linear model must be justified.
Accuracy
Q: How is accuracy different from precision? A: Accuracy refers to the closeness of the test results to the true value, while precision refers to the closeness of multiple measurements to each other. A method can be precise but inaccurate. For example, consistently measuring a value of 10.5 mg/mL for a 10.0 mg/mL standard is precise, but not accurate.
Q: What is the best way to determine the accuracy of my method for this compound? A: The most common approach is to apply the method to a sample of known concentration and calculate the percent recovery. This can be done by:
-
Analysis of a Certified Reference Material (CRM): If a CRM of this compound is available, this is the most direct approach.
-
Spiking Method: Spike a blank matrix (placebo) with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery is calculated as (Measured Concentration / Spiked Concentration) * 100.
Precision
Q: What is the difference between repeatability and intermediate precision? A:
-
Repeatability (Intra-assay precision): This assesses the precision of the method over a short interval under the same operating conditions (same analyst, same instrument, same day).
-
Intermediate Precision: This evaluates the method's precision under conditions of normal operational variability within the same laboratory. It typically involves varying the analyst, instrument, and/or day of analysis.
Q: What are the typical acceptance criteria for precision? A: For an assay of a major component, the Relative Standard Deviation (RSD) should typically be no more than 2.0%. This can vary depending on the concentration of the analyte and the complexity of the sample matrix.
Robustness
Q: Why is a robustness study necessary if my method already seems precise? A: Robustness demonstrates the reliability of the method during normal usage by showing its capacity to remain unaffected by small, deliberate variations in method parameters. This provides confidence that the method will perform consistently when transferred to different labs or when minor fluctuations in operating conditions occur.
Q: What parameters should I vary in a robustness study for an HPLC method? A: Typical parameters to investigate include:
-
Mobile phase pH (e.g., ± 0.2 units).
-
Percentage of organic solvent in the mobile phase (e.g., ± 2%).
-
Column temperature (e.g., ± 5 °C).
-
Flow rate (e.g., ± 10%).
-
Different column lots or manufacturers.
HPLC Method Validation: Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for the analysis of this compound. This section addresses frequent problems in a Q&A format.
Issue: Peak Tailing
Q: I am observing significant peak tailing (asymmetry factor > 1.5) for this compound on my C18 column. What is the cause and how can I fix it?
A: This is a classic issue when analyzing basic compounds like aromatic amines. The primary cause is secondary interactions between the protonated amine group and acidic, ionized silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This creates an additional retention mechanism that leads to tailing.
Here is a systematic approach to resolve it:
-
Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups.
-
Action: Lower the pH of the aqueous portion of your mobile phase to a value between 2.5 and 3.0 using an appropriate buffer (e.g., phosphate or formate). At this low pH, most silanol groups are protonated (Si-OH) and less likely to interact with the basic analyte.
-
Causality: By neutralizing the silanols, you eliminate the secondary ionic interaction, leaving the primary reversed-phase (hydrophobic) interaction as the dominant mechanism, which results in a more symmetrical peak.
-
-
Use a Competitive Amine: If adjusting the pH is not sufficient or desirable, add a small amount of a competitive base to the mobile phase.
-
Action: Add 0.1% triethylamine (TEA) to the mobile phase.
-
Causality: TEA is a small, basic amine that acts as a "silanol blocker." It preferentially interacts with the active silanol sites on the stationary phase, effectively shielding them from the larger analyte molecule.
-
-
Evaluate Your Column: Not all C18 columns are the same.
-
Action: Ensure you are using a modern, high-purity "Type B" silica column that is well end-capped. End-capping is a process where residual silanol groups are chemically deactivated. If you are using an older "Type A" column, switching to a modern equivalent can dramatically improve peak shape.
-
-
Lower Analyte Concentration: Overloading the column can saturate the primary retention sites, making secondary interactions more pronounced.
-
Action: Try reducing the injection volume or diluting the sample. If peak shape improves, column overload was a contributing factor.
-
Workflow for Troubleshooting Peak Tailing
Below is a logical workflow to diagnose and solve peak tailing for basic compounds.
Caption: Troubleshooting workflow for HPLC peak tailing of basic analytes.
Issue: Retention Time Drifting
Q: My retention time for this compound is shifting to earlier times in subsequent injections. What could be the cause?
A: Unstable retention times are a common problem that points to a lack of equilibrium in the HPLC system or changes in the mobile phase.
-
Insufficient Column Equilibration: This is the most frequent cause.
-
Diagnosis: Are you running a gradient method? If so, the column needs adequate time to return to the initial mobile phase conditions after each run.
-
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.
-
-
Mobile Phase Issues:
-
Diagnosis: Is your mobile phase properly mixed and degassed? Are you using a buffer? Buffers can support microbial growth over time if left at room temperature.
-
Solution: Always prepare fresh mobile phase daily, filter it, and keep it well-degassed. If using buffers, do not let them sit for more than 24-48 hours.
-
-
Pump or Seal Issues:
-
Diagnosis: Fluctuations in pump pressure often correlate with retention time shifts. This could indicate a worn pump seal or a problem with the check valves.
-
Solution: Check the system pressure. If it is fluctuating erratically, perform pump maintenance, which may include replacing seals or sonicating check valves.
-
Experimental Protocols
Protocol 1: System Suitability Test (SST)
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. This must be performed before any validation runs.
Procedure:
-
Prepare a system suitability solution containing this compound at the target concentration.
-
Make five replicate injections of the SST solution.
-
Calculate the following parameters from the resulting chromatograms.
Acceptance Criteria:
| Parameter | Acceptance Criterion | Rationale |
|---|---|---|
| Tailing Factor (Asymmetry) | ≤ 1.5 | Ensures peak is symmetrical and free from secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and indicates good peak sharpness. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the system. |
| %RSD of Retention Time | ≤ 1.0% | Demonstrates the stability of the pump and mobile phase delivery. |
Protocol 2: Forced Degradation for Specificity Study
Objective: To generate potential degradation products and demonstrate the method's ability to separate them from the parent analyte.
Procedure:
-
Prepare Stock Solutions: Prepare separate, accurately weighed solutions of this compound.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 1M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1M NaOH and heat at 80°C for 2 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 4 hours.
-
Thermal Degradation: Heat a solid sample at 105°C for 24 hours, then dissolve.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acid and base-stressed samples before dilution.
-
Analysis: Dilute all samples to the target concentration and analyze by HPLC using a PDA detector.
-
Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed standard.
-
Calculate the resolution between the parent peak and the closest degradation peak. A resolution of >2.0 is ideal.
-
Perform peak purity analysis on the parent peak in each stressed sample to confirm it is spectrally homogeneous.
-
Method Validation Workflow
This diagram illustrates the logical progression of a complete analytical method validation project.
Caption: A high-level workflow for analytical method validation from planning to implementation.
Validation & Comparative
A Senior Application Scientist's Guide to Comparing the Efficacy of Pyrimidine-Based Kinase Inhibitors
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for a multitude of clinically successful kinase inhibitors.[1][2] Its ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases makes it a privileged structure in drug design.[1] This guide provides an in-depth comparison of the efficacy of several prominent pyrimidine-based kinase inhibitors, framed from the perspective of a senior application scientist. We will dissect the methodologies used to evaluate their performance, from initial biochemical assays to pivotal clinical trials, emphasizing the rationale behind experimental choices and the interpretation of resulting data.
This guide will focus on three distinct, FDA-approved pyrimidine-based inhibitors that target different kinase families, showcasing the scaffold's adaptability:
-
Gefitinib: An inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
-
Ibrutinib: An irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).
-
Palbociclib: An inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).
The Hierarchy of Efficacy Evaluation: A Self-Validating Workflow
Evaluating a kinase inhibitor is a multi-stage process. A compound that shows high potency in a test tube may not succeed in a living cell, and cellular activity doesn't always translate to in vivo efficacy.[3] Therefore, a tiered, self-validating approach is essential. The causality is clear: each stage subjects the inhibitor to a more complex, physiologically relevant environment, weeding out compounds that lack the necessary characteristics to become a successful therapeutic.
Caption: A logical workflow for validating kinase inhibitor efficacy.
Case Study 1: Gefitinib - Targeting EGFR in Non-Small Cell Lung Cancer
Gefitinib is a selective inhibitor of EGFR, a receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[4] In certain cancers, like non-small cell lung cancer (NSCLC), activating mutations in the EGFR gene lead to its constitutive activation, driving tumor growth.[5][6] Gefitinib competitively binds to the ATP-binding site of the EGFR kinase domain, blocking its signaling.[4][6]
Caption: Inhibition of the EGFR signaling pathway by Gefitinib.
Efficacy Data for Gefitinib
The efficacy of Gefitinib is highly dependent on the mutational status of the EGFR gene. Its potency is significantly greater against activating mutant forms compared to the wild-type (WT) receptor, which is a desirable trait to minimize side effects in healthy tissues.
Table 1: Biochemical and Cellular Efficacy of Gefitinib
| Parameter | Target/Cell Line | Value | Significance |
|---|---|---|---|
| IC50 (Biochemical) | EGFR (L858R mutant) | ~20-80 nM | High potency against the primary oncogenic driver. |
| IC50 (Biochemical) | EGFR (WT) | >1000 nM | High selectivity for mutant over wild-type EGFR. |
| GI50 (Cellular) | NCI-H3255 (L858R) | ~30 nM | Potent inhibition of proliferation in EGFR-mutant cancer cells. |
| GI50 (Cellular) | A549 (WT) | >10,000 nM | Lack of efficacy in cells without the target mutation. |
Data synthesized from publicly available literature.
In clinical settings, this biochemical and cellular selectivity translates directly to patient outcomes. In the IPASS trial, patients with EGFR-mutated NSCLC who received Gefitinib had a significantly longer progression-free survival (PFS) compared to those receiving standard chemotherapy (9.5 months vs. 6.3 months).[7] However, acquired resistance, often through a secondary "gatekeeper" mutation (T790M), is a major challenge.[4][6][7] This mutation increases the kinase's affinity for ATP, reducing the competitive advantage of Gefitinib.[6]
Case Study 2: Ibrutinib - Irreversible BTK Inhibition in B-Cell Malignancies
Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[8][9] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells in diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[10][11] Ibrutinib forms a covalent bond with a cysteine residue (Cys-481) in the BTK active site, leading to sustained inhibition.[9][10]
Caption: Irreversible inhibition of the BTK pathway by Ibrutinib.
Efficacy Data for Ibrutinib
As a covalent inhibitor, Ibrutinib's efficacy is defined not just by its initial binding affinity (IC50) but by its ability to permanently disable the target enzyme.
Table 2: Biochemical and Clinical Efficacy of Ibrutinib
| Parameter | Target/Indication | Value | Significance |
|---|---|---|---|
| IC50 (Biochemical) | BTK | 0.5 nM | Extremely high biochemical potency.[11] |
| Cellular IC50 | B-cell line (anti-IgG stimulated) | 11 nM | Potent inhibition of BCR signaling in a cellular context.[11] |
| Overall Response Rate | Relapsed/Refractory CLL | ~71% | High clinical efficacy in a difficult-to-treat patient population.[8] |
| Overall Response Rate | Relapsed/Refractory MCL | ~68% | Demonstrates broad utility across B-cell malignancies.[11] |
Preclinical studies demonstrated that Ibrutinib inhibits malignant B-cell survival and migration.[9] Clinically, this manifests as a rapid reduction in lymph node size, accompanied by a temporary increase in lymphocytes in the blood as the cancer cells are driven from their protective microenvironments.[8][9][11] This lymphocytosis is a key pharmacodynamic marker of Ibrutinib's efficacy and should not be mistaken for disease progression.[8]
Case Study 3: Palbociclib - Halting the Cell Cycle in HR+ Breast Cancer
Palbociclib is a selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[12] These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) to the S (DNA synthesis) phase.[12] In hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is often hyperactive. Palbociclib, typically used in combination with endocrine therapy, restores cell cycle control and blocks tumor cell proliferation.[12][13]
Caption: Palbociclib-mediated inhibition of the CDK4/6-Rb pathway.
Efficacy Data for Palbociclib
Palbociclib's efficacy is measured by its ability to induce cell cycle arrest and, in a clinical context, prolong the time until cancer progression.
Table 3: Preclinical and Clinical Efficacy of Palbociclib
| Parameter | Target/Indication | Value | Significance |
|---|---|---|---|
| IC50 (Biochemical) | CDK4 | 11 nM | Potent and selective inhibition of the target kinase. |
| IC50 (Biochemical) | CDK6 | 16 nM | Similar high potency against the secondary target kinase. |
| Median PFS (PALOMA-1) | ER+/HER2- mBC (with Letrozole) | 26.1 months | More than doubles PFS compared to letrozole alone (7.5 months).[12] |
| Median PFS (PATINA) | HR+/HER2+ mBC (maintenance) | 44.3 months | Significantly extends PFS compared to standard care alone (29.1 months).[14][15] |
The PALOMA-1 and PATINA trials demonstrated Palbociclib's profound clinical benefit.[12][13][14] In the PALOMA-1 trial, adding Palbociclib to letrozole for postmenopausal women with ER-positive, HER2-negative advanced breast cancer significantly extended progression-free survival.[12] More recently, the PATINA trial showed that adding Palbociclib as a maintenance therapy for HR-positive, HER2-positive metastatic breast cancer also led to a clinically meaningful improvement in PFS, extending it by over 15 months.[13][15]
Comparative Summary and Experimental Protocols
The versatility of the pyrimidine scaffold allows it to be tailored to inhibit diverse kinase targets with high efficacy, as demonstrated by the distinct mechanisms and clinical applications of Gefitinib, Ibrutinib, and Palbociclib.
Table 4: Comparative Efficacy Overview
| Inhibitor | Target Kinase | Mechanism | Key Biochemical Metric | Key Clinical Metric |
|---|---|---|---|---|
| Gefitinib | EGFR | Reversible, ATP-Competitive | Mutant Selectivity (IC50) | Progression-Free Survival |
| Ibrutinib | BTK | Irreversible, Covalent | Potency (IC50) | Overall Response Rate |
| Palbociclib | CDK4/6 | Reversible, ATP-Competitive | Potency (IC50) | Progression-Free Survival |
Experimental Protocols
Trustworthy data is built on robust and reproducible protocols. Below are standardized, foundational methodologies for assessing inhibitor efficacy.
Protocol 1: In Vitro Kinase Assay (Luminescence-Based)
This protocol is designed to determine the biochemical potency (IC50) of an inhibitor by measuring the depletion of ATP.[16]
-
Objective: To quantify the concentration of a pyrimidine-based inhibitor required to inhibit 50% of the target kinase's activity.
-
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA). Prepare serial dilutions of the test inhibitor in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, its specific peptide substrate, and the test inhibitor at various concentrations.
-
Initiation: Initiate the reaction by adding a known concentration of ATP (ideally at its Km value for the specific kinase to ensure comparability).[17] Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Add a luminescence-based detection reagent (e.g., ADP-Glo™ or Kinase-Glo®).[16] This reagent stops the kinase reaction and measures either the ADP produced or the ATP remaining.[16]
-
Data Analysis: Read the luminescence signal on a plate reader. The signal is proportional to kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.[5]
-
Protocol 2: Cell-Based Proliferation Assay (SRB Assay)
This protocol assesses the effect of an inhibitor on cell viability and proliferation.[5]
-
Objective: To determine the concentration of an inhibitor that causes a 50% reduction in cell proliferation (GI50).
-
Methodology:
-
Cell Seeding: Plate cancer cells (chosen for their dependence on the target kinase, e.g., NCI-H3255 for Gefitinib) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine-based inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
Cell Fixation: Gently remove the media and fix the cells to the plate using a trichloroacetic acid (TCA) solution.
-
Staining: Wash the plates and stain the fixed cells with Sulforhodamine B (SRB), a dye that binds to total cellular protein.
-
Data Analysis: Wash away unbound dye and solubilize the bound dye with a Tris base solution. Measure the absorbance at ~510 nm. The absorbance is proportional to the number of living cells. Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value via non-linear regression.[5]
-
Conclusion
The pyrimidine core is a powerful and adaptable scaffold for developing highly effective and selective kinase inhibitors. As demonstrated by Gefitinib, Ibrutinib, and Palbociclib, these agents can be engineered to target diverse kinases involved in oncogenesis through varied mechanisms of action. A rigorous, multi-tiered evaluation process—from precise biochemical assays to comprehensive cell-based and in vivo studies—is paramount to validating their efficacy and successfully translating potent molecules into transformative therapies for researchers and patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Ibrutinib - Wikipedia [en.wikipedia.org]
- 10. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 11. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. Addition of Palbociclib to Standard Therapy in Metastatic Hormone Receptor-Positive HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medpagetoday.com [medpagetoday.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Validating 4,5-Dimethylpyrimidin-2-amine as a Privileged Scaffold for Anticancer Drug Discovery: A Comparative Guide
In the landscape of oncology drug discovery, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the architecture of numerous clinically approved anticancer agents.[1] Its inherent ability to mimic the purine bases of ATP allows for competitive inhibition of a wide array of protein kinases, which are often dysregulated in cancer.[2] This guide provides an in-depth validation of a specific, yet underexplored, pyrimidine derivative: 4,5-Dimethylpyrimidin-2-amine. We will explore its potential as a foundational scaffold for novel kinase inhibitors, comparing its structural attributes and prospective biological activity against established pyrimidine-based anticancer agents. This analysis is supported by a compilation of experimental data from analogous compounds and detailed protocols for key validation assays, offering a comprehensive resource for researchers in the field.
The Pyrimidin-2-amine Core: A Versatile Kinase Hinge-Binder
The 2-aminopyrimidine moiety is a recurring motif in a multitude of kinase inhibitors.[3] Its defining feature is the capacity to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key determinant of inhibitory activity. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 4,5-dimethyl substitution pattern of our subject scaffold offers a unique combination of steric and electronic features that can be exploited for the rational design of novel inhibitors.
Comparative Analysis of Pyrimidine-Based Kinase Inhibitors
To contextualize the potential of the this compound scaffold, it is instructive to compare the performance of existing pyrimidine-based inhibitors that have demonstrated significant anticancer activity. The following table summarizes the in vitro potency of several such compounds against their respective kinase targets.
| Compound Class | Target Kinase(s) | Example Compound | IC50 (nM) | Cancer Cell Line(s) | Reference |
| Pyrazolo[3,4-d]pyrimidine | PLK4 | WY29 | 27 | MCF-7, BT474, MDA-MB-231 | [4] |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | Compound 15 | 61 | HCT-116 | [5] |
| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine | FGFR1, FGFR2, FGFR4 | Compound 7n | 8, 4, 3.8 | - | [6] |
| 2,4-Diaminopyrimidine | - | Compound 9k | 2140 (A549), 3590 (HCT-116), 5520 (PC-3), 3690 (MCF-7) | A549, HCT-116, PC-3, MCF-7 | |
| Thiazolo[4,5-d]pyrimidine | - | Compound 3b | 24,400 (C32), 25,400 (A375) | C32, A375 | [7] |
| 3,4-Dihydropyrimidin-2(1H)-one | - | Compound 1d | 9,720 (U87), 13,910 (U251) | U87, U251 | [8] |
This data highlights the remarkable potency that can be achieved with substituted pyrimidine scaffolds, with IC50 values often in the low nanomolar range. The challenge and opportunity in validating the this compound scaffold lie in the strategic selection of substituents to achieve similar or improved potency and selectivity against a desired cancer-associated kinase.
Key Experimental Workflows for Scaffold Validation
The validation of a novel anticancer scaffold is a multi-step process that begins with in vitro characterization and progresses to cellular and, ultimately, in vivo models. Below are detailed protocols for three fundamental assays that form the bedrock of this validation pipeline.
Experimental Workflow for Anticancer Scaffold Validation
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro Biological Evaluation of 4,5-Dimethylpyrimidin-2-amine Derivatives
Introduction: The Therapeutic Promise of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like thymine, cytosine, and uracil in DNA and RNA.[1] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a highly favored scaffold in drug discovery. The strategic modification of the pyrimidine core has yielded numerous compounds with potent therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2]
Among these, derivatives of 4,5-Dimethylpyrimidin-2-amine are emerging as a particularly promising class. The dimethyl substitution pattern on the pyrimidine ring provides a unique electronic and steric profile that can be leveraged to achieve enhanced potency and selectivity for various biological targets. This guide provides a comparative analysis of the in vitro biological performance of novel this compound derivatives, focusing on their evaluation as potential anticancer and antimicrobial agents. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Part 1: In Vitro Anticancer Evaluation
The primary goal of in vitro anticancer screening is to identify compounds that can selectively inhibit the proliferation of cancer cells or induce their death, while exhibiting minimal toxicity towards normal cells.[3][4] This is often the first step in the drug discovery pipeline, allowing for the rapid assessment of a large number of compounds.[5]
Core Methodology: Assessing Cytotoxicity with the MTT Assay
A reliable and widely used method for evaluating the cytotoxic activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] In viable cells, mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottomed microtiter plate at a density of 1 x 10⁴ cells per well.[4] Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. After 24 hours, replace the existing medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for another 48 hours under the same conditions.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC₅₀), the concentration of a compound that inhibits cell proliferation by 50%, by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[6]
Comparative Performance of Pyrimidine Derivatives
The cytotoxic effects of various pyrimidine derivatives are compared across different human cancer cell lines. The IC₅₀ values serve as a quantitative measure of a compound's potency.
| Compound ID | Core Structure | Substituent (R) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | Pyrimidine | -Indazole | MCF-7 (Breast) | 1.629 | [3] |
| Derivative B | Pyrimidine | -Indazole | A549 (Lung) | >50 | [3] |
| Derivative C | Pyrimido[4,5-d]pyrimidine | -NH-C₆H₄-Cl | HCT-116 (Colon) | 0.25 | [9] |
| Derivative D | 2,4-diaminopyrimidine | -Triazolopiperazine | PC-3 (Prostate) | 5.52 | [10] |
| Derivative E | Pyrimidine | -Thienopyrimidine | MDA-MB-231 (Breast) | 18.28 µg/mL | [11] |
| Doxorubicin | (Reference Drug) | N/A | MCF-7 (Breast) | ~0.5-1.5 | N/A |
Note: The data presented is for illustrative purposes, showcasing the range of activities observed for various pyrimidine-based compounds against different cancer cell lines. Specific IC₅₀ values for this compound derivatives would be determined through the described MTT assay.
Visualizing the Anticancer Evaluation Workflow
Caption: Workflow for In Vitro Cytotoxicity Screening using MTT Assay.
Part 2: In Vitro Antimicrobial Evaluation
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic bacteria and fungi.[12] In vitro screening provides a first look at a compound's ability to inhibit microbial growth.
Core Methodology: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism after overnight incubation.[13] This method is versatile and can be used to test a wide range of compounds against diverse microbes.[12]
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivatives to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the test compound dilutions. Include a positive control (microbes + broth, no compound) and a negative control (broth only, no microbes).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture aliquots from the clear wells onto agar plates. The MBC/MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[14]
Comparative Performance of Pyrimidine Derivatives
The antimicrobial efficacy of various pyrimidine derivatives is compared against a panel of clinically relevant microorganisms.
| Compound ID | Core Structure | Substituent (R) | Microorganism | MIC (µg/mL) | Reference |
| Derivative F | Pyrimidine | -Thiol/Amine | S. aureus (Gram +) | 6.25 | [14] |
| Derivative G | Pyrimidine | -Thiol/Amine | E. coli (Gram -) | 12.5 | [14] |
| Derivative H | Pyrimidine | -Thiol/Amine | C. albicans (Fungus) | 6.25 | [14] |
| Derivative I | Pyrimidopyrimidine | -Pyrazolyl | B. subtilis (Gram +) | 7.81 | [2] |
| Ampicillin | (Reference Drug) | N/A | S. aureus | ~1-4 | N/A |
| Clotrimazole | (Reference Drug) | N/A | C. albicans | ~0.5-2 | N/A |
Note: This table illustrates the comparative antimicrobial activities of different pyrimidine-based compounds. The specific MIC values for novel this compound derivatives would be established via the broth microdilution assay.
Visualizing the Antimicrobial Screening Workflow
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]
- 4. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
- 5. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of 2-Aminopyrimidine Analogs as Kinase Inhibitors
Introduction: The 2-Aminopyrimidine Scaffold in Kinase Inhibitor Design
The 2-aminopyrimidine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to target the ATP-binding site of protein kinases.[1][2] Its defining feature is the capacity to form one to three hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine core of ATP.[1] This bioisosteric relationship has made it a preferred template for developing a multitude of kinase inhibitors. The scaffold's synthetic tractability allows for extensive structural diversification at multiple positions (typically C4, C5, and the N2 amine), enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1]
This guide provides an in-depth comparison of structure-activity relationship (SAR) studies for analogs based on the 2-aminopyrimidine core, with a particular focus on derivatives related to the 4,5-dimethylpyrimidin-2-amine structure. We will explore how subtle and significant modifications to this core influence inhibitory activity against four critical oncological targets: Polo-like Kinase 4 (PLK4), Cyclin-Dependent Kinase 2 (CDK2), Fibroblast Growth Factor Receptor 4 (FGFR4), and Aurora Kinases.
Polo-like Kinase 4 (PLK4) Inhibitors: Targeting Centrosome Duplication
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process critical for maintaining genomic integrity. Its overexpression is linked to centrosome amplification and tumorigenesis, making it a promising anticancer target.[3][4] Several potent PLK4 inhibitors have been developed using the aminopyrimidine scaffold.
Causality of Experimental Design & Key SAR Insights
The primary design strategy for PLK4 inhibitors involves creating a molecule where the aminopyrimidine core anchors to the kinase hinge region. The substituents at the C4 and N2 positions are then optimized to occupy adjacent hydrophobic and solvent-exposed regions, respectively.
A key SAR study led to the development of compound 8h , a highly potent PLK4 inhibitor.[4] The core SAR findings can be summarized as follows:
-
N2-Position: The N2-amine is typically substituted with an aromatic ring. The docking model for a related compound showed that the aminopyrimidine core forms crucial interactions with the hinge region.
-
C4-Position: A morpholine ring at this position was found to extend towards the solvent-exposed region, a common strategy to improve solubility and physicochemical properties.
-
C5-Position: The introduction of a chlorine atom at the C5 position of the pyrimidine ring has been shown to significantly enhance potency in some series.[3]
-
Hydrophilic Fragments: Attaching chain-linked hydrophilic fragments to the N2-phenyl group proved to be a successful strategy. The addition of a morpholino-ethyl ether in compound 8h resulted in a nearly three-fold increase in PLK4 inhibitory activity compared to its precursor.[4]
Comparative Data for PLK4 Inhibitors
| Compound ID | Core Structure | Key Substitutions | PLK4 IC50 (nM) | Antiproliferative IC50 (MCF-7, µM) | Reference |
| 3r | 2-Aminopyrimidine | N2-(4-methoxyphenyl), C4-morpholino | 17.4 | >10 | [4] |
| 8h | 2-Aminopyrimidine | N2-(4-(2-morpholinoethoxy)phenyl), C4-morpholino | 6.7 | 1.89 | [4] |
| 5f | 5-Chloro-2-aminopyrimidine | Complex N2 and C4 substitutions | 0.8 | 0.48 | [3] |
Visualization of PLK4 Inhibitor SAR
Caption: Key SAR takeaways for 2-aminopyrimidine-based PLK4 inhibitors.
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: Halting Cell Cycle Progression
CDK2, in complex with cyclin E or A, is a crucial regulator of cell cycle progression, particularly the G1/S phase transition. Its dysregulation is common in many human cancers, making it an attractive therapeutic target.[5] The 2-aminopyrimidine scaffold has been successfully employed to generate potent and selective CDK2 inhibitors.
Causality of Experimental Design & Key SAR Insights
The design of 2-aminopyrimidine CDK2 inhibitors focuses on exploiting the classic hinge-binding interaction while extending substituents into the ribose and hydrophobic pockets of the ATP-binding site.
Key SAR findings from studies on (4-pyrazolyl)-2-aminopyrimidines and related series include:[2][5]
-
C4-Position: Substitution with a pyrazole ring at the C4 position is a highly effective strategy. The pyrazole moiety can occupy the ribose pocket and form additional interactions.
-
N2-Position: An anilino group at the N2 position is critical for activity. Substitutions on this phenyl ring are well-tolerated and can be used to modulate properties.
-
C5-Position: Small electron-withdrawing groups like cyano (CN) or halogens at the C5 position can enhance potency. For example, a CN group on a 2-aminopyrimidine derivative (compound 3f) showed potent activity against several cancer cell lines.[6]
-
Selectivity: Achieving selectivity over other CDKs (like CDK1, 4, 6, and 9) is a major challenge. Fine-tuning the substituents on the C4-pyrazole and N2-phenyl rings is crucial for improving the selectivity profile.[5]
Comparative Data for CDK2 Inhibitors
| Compound ID | Core Structure | Key Substitutions | CDK2 IC50 (nM) | CDK9 IC50 (nM) | Reference |
| 17 | (4-Pyrazolyl)-2-aminopyrimidine | Specific substitutions on pyrazole and N2-amine | 0.29 | >10,000 | [5] |
| 3g | N2,N4-disubstituted pyrimidine-2,4-diamine | N4-(4-fluorophenyl), N2-(3-ethynylphenyl) | 83 | 110 | [2] |
| 3c | N2,N4-disubstituted pyrimidine-2,4-diamine | N4-(4-fluorophenyl), N2-(3-chlorophenyl) | 160 | 65 | [2] |
Visualization of CDK Inhibitor Design Strategy
Caption: Workflow for designing 2-aminopyrimidine-based CDK inhibitors.
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors: A Selective Approach
FGFR4 is a receptor tyrosine kinase whose aberrant signaling, often driven by gene amplification or mutations, is implicated in hepatocellular carcinoma (HCC) and other cancers.[7] Developing inhibitors that are selective for FGFR4 over other highly homologous FGFR subtypes (FGFR1-3) is a significant challenge, as off-target inhibition can lead to toxicity.
Causality of Experimental Design & Key SAR Insights
The key to designing selective FGFR4 inhibitors lies in exploiting subtle differences in the ATP-binding pocket. A groundbreaking study found that introducing methyl groups onto the 2-aminopyrimidine core was critical for achieving high selectivity.[7][8]
-
Core Methylation: The development of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives was a pivotal advance.[7][9] Molecular docking studies suggest that the methyl groups at the C4 and C6 positions would clash with residue Glu562 in the hinge loop of FGFR1, but are accommodated by FGFR4.[8] This steric hindrance is a primary driver of selectivity.
-
N2-Substituent: The N2-amine is typically connected to a substituted phenyl ring. A 2,6-difluoro-3,5-dimethoxybenzyl group was found to be optimal, with the smaller fluorine atoms providing a more suitable conformation for strong binding with FGFR4 compared to larger chlorine atoms.[7]
-
Potency and Selectivity: Compound 6O from this series demonstrated exceptional selectivity, inhibiting FGFR4 with a low nanomolar IC50 while showing minimal activity against FGFR1-3.[7][8] Another series of 2-aminopyrimidines also yielded highly selective inhibitors, such as compound 2n , which completely spared FGFR1/2/3.[10]
Comparative Data for FGFR Inhibitors
| Compound ID | Core Structure | Key Substitutions | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | Selectivity (FGFR1/FGFR4) | Reference |
| BLU9931 | (Reference Cmpd) | N/A | 3 | 1350 | 450x | [7] |
| 6O | 2-Amino-4,6-dimethylpyrimidin-5-ol | N2-(aniline linker)-2,6-difluoro-3,5-dimethoxyphenyl | 4 | >10,000 | >2500x | [7][8] |
| 2n | 2-Aminopyrimidine | N2-(3,5-dimethoxyphenyl), C4-(3-acrylamidophenyl) | 2.6 | >10,000 | >3800x | [10] |
Visualization of FGFR4 Selectivity Mechanism
Caption: Steric hindrance drives FGFR4 selectivity of dimethyl-pyrimidine analogs.
Aurora Kinase Inhibitors: Disrupting Mitosis
The Aurora kinase family (A, B, and C) are serine/threonine kinases that are key regulators of mitosis. Their overexpression is a common feature in many cancers, and numerous inhibitors have been developed, with the 2-aminopyrimidine scaffold featuring prominently.[1]
Causality of Experimental Design & Key SAR Insights
The SAR for Aurora kinase inhibitors often overlaps with that of other kinase families, but specific structural features can confer high potency.
-
General Scaffold: The 2,4-disubstituted pyrimidine is a common and effective core.[11]
-
C4-Substituent: A variety of heterocyclic and aromatic groups are tolerated at the C4 position. In one study, a pyrazole linked to a piperazine moiety at C4 led to potent dual Aurora A/B inhibition (compound 12a ).[11]
-
N2-Substituent: An anilino group at the N2 position is a frequent feature. Structure-based design has been used to optimize this part of the molecule to induce a "DFG-out" conformation of Aurora A, a strategy that can improve inhibitor residence time and selectivity.[12]
-
Dual Inhibition: Many pyrimidine-based compounds show activity against both Aurora A and Aurora B. For example, compound 12a inhibited both isoforms with similar potency (IC50 values of 309 nM and 293 nM, respectively).[11] Achieving selectivity between these two isoforms requires careful optimization of the substituents.
Comparative Data for Aurora Kinase Inhibitors
| Compound ID | Core Structure | Key Substitutions | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| 12a | 2,4-Disubstituted pyrimidine | N2-(2,4-dichlorophenyl), C4-(4-(4-methylpiperazin-1-yl)carbonyl)phenyl | 309 | 293 | [11] |
| 13 | 2,4-Diaminopyrimidine | N4-(5-methyl-1H-pyrazol-3-yl), N2-complex amide | < 40 | N/A | [12] |
| Alisertib | (Reference Cmpd) | Pyrimido-azepine core | 1.2 | N/A | [1] |
Experimental Protocols: A Self-Validating System
Trustworthy SAR data is built upon robust and reproducible experimental protocols. Below is a representative methodology for evaluating novel kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine the dissociation constant (Kd) or IC50 of a test compound. The principle involves the displacement of a fluorescent tracer from the kinase active site.
1. Reagent Preparation:
- Prepare Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
- Prepare a 4X stock of the specific kinase (e.g., PLK4, CDK2, FGFR4, or Aurora A) in Kinase Buffer A.
- Prepare a 4X stock of the Alexa Fluor™-conjugated tracer (specific for the kinase class) in Kinase Buffer A.
- Prepare a 4X stock of the Eu-anti-tag antibody in Kinase Buffer A.
- Serially dilute test compounds in 100% DMSO, followed by an intermediate dilution in Kinase Buffer A to create 4X final concentrations.
2. Assay Procedure:
- Add 2.5 µL of the 4X test compound dilution (or DMSO for controls) to the wells of a low-volume 384-well plate.
- Add 2.5 µL of the 4X kinase solution to all wells.
- Prepare a "Tracer/Antibody Master Mix" by combining the 4X tracer and 4X Eu-antibody stocks.
- Add 5 µL of the Tracer/Antibody Master Mix to all wells.
- Seal the plate and centrifuge briefly (1000 rpm, 1 min).
- Incubate at room temperature for 60 minutes, protected from light.
3. Data Acquisition:
- Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
- Excite at 340 nm and record emissions at 615 nm (antibody) and 665 nm (tracer).
- Calculate the emission ratio (665/615).
4. Data Analysis (Self-Validation):
- Controls: "No Kinase" wells serve as a background control. "DMSO only" wells (no inhibitor) represent 0% inhibition. A known potent inhibitor serves as a positive control for 100% inhibition.
- Curve Fitting: Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
- Validation: The assay is considered valid if the Z'-factor (a measure of assay quality) calculated from the positive and negative controls is ≥ 0.5.
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 2. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies [mdpi.com]
- 7. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aminopyrimidine-Based Kinase Inhibitors: A Focus on a Novel PLK4 Inhibitor Versus Imatinib and Dasatinib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, revolutionizing treatment paradigms for various malignancies. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically successful kinase inhibitors.[1][2] This guide provides a comparative analysis of a representative 2-aminopyrimidine-based inhibitor targeting Polo-like Kinase 4 (PLK4), against two established multi-kinase inhibitors, Imatinib and Dasatinib. This analysis will delve into their target profiles, mechanisms of action, and the experimental methodologies used for their characterization.
While 4,5-Dimethylpyrimidin-2-amine itself is not extensively characterized as a kinase inhibitor, its core structure is representative of the broader class of 2-aminopyrimidine inhibitors. For the purpose of this guide, we will focus on a potent 2-aminopyrimidine-based PLK4 inhibitor, compound 8h , as described in recent literature, to illustrate the potential of this chemical class.
Introduction to the Kinase Inhibitors
Compound 8h (A 2-Aminopyrimidine-Based PLK4 Inhibitor): PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, a fundamental process in cell division.[3][4] Dysregulation of PLK4 is implicated in tumorigenesis, making it an attractive target for anticancer drug development.[3][4] Compound 8h is a novel and potent PLK4 inhibitor with an aminopyrimidine core, demonstrating high inhibitory activity at the nanomolar level.
Imatinib (Gleevec®): A first-generation tyrosine kinase inhibitor, Imatinib is a 2-phenylaminopyrimidine derivative that primarily targets the BCR-ABL fusion protein found in chronic myeloid leukemia (CML).[5][6][7] It also inhibits other receptor tyrosine kinases such as c-KIT and PDGF-R.[5][8] Imatinib binds to the inactive conformation of the kinase, acting as a type II inhibitor.[9][10]
Dasatinib (Sprycel®): A second-generation tyrosine kinase inhibitor, Dasatinib is a multi-targeted inhibitor with potent activity against the BCR-ABL kinase, SRC family kinases, c-KIT, and others.[11][12][13] Unlike Imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase, classifying it as a type I inhibitor.[12][13] This broader activity profile allows it to overcome some forms of Imatinib resistance.[13]
Comparative Data Summary
The following table summarizes the key characteristics of the three kinase inhibitors, providing a snapshot of their distinct profiles.
| Feature | Compound 8h (Aminopyrimidine-PLK4i) | Imatinib | Dasatinib |
| Core Scaffold | 2-Aminopyrimidine | 2-Phenylaminopyrimidine | Aminopyrimidine derivative |
| Primary Target(s) | PLK4 | BCR-ABL, c-KIT, PDGF-R | BCR-ABL, SRC family kinases, c-KIT, PDGFRβ, EPHA2 |
| Inhibitor Type | Type I (ATP-competitive) | Type II | Type I |
| Reported IC50 (Primary Target) | PLK4: 6.7 nM | BCR-ABL: ~100-600 nM | BCR-ABL: <1 nM |
| Mechanism of Action | Binds to the ATP-binding site of PLK4, inhibiting its catalytic activity and disrupting centriole duplication. | Stabilizes the inactive conformation of the BCR-ABL kinase, preventing ATP binding and substrate phosphorylation.[9][10] | Binds to the ATP-binding site of multiple kinases in both their active and inactive states, blocking their activity.[12][13] |
| Therapeutic Indications | Investigational (Potential for various cancers with PLK4 overexpression) | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)[5] | CML (including Imatinib-resistant cases), Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL)[11] |
Signaling Pathways and Experimental Workflows
To understand the differential effects of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to characterize them.
Signaling Pathways
The following diagrams illustrate the signaling pathways primarily affected by each inhibitor.
Caption: Simplified PLK4 signaling pathway in centriole duplication.
Caption: Key signaling pathways activated by BCR-ABL.[9][10][14][15][16]
Caption: Simplified overview of the Src signaling pathway.[17][18][19][20][21]
Experimental Workflow
The characterization of kinase inhibitors follows a standardized yet adaptable workflow, from initial biochemical assays to more complex cell-based and in vivo studies.
Caption: General experimental workflow for kinase inhibitor discovery.
Experimental Protocols
Detailed and robust experimental design is fundamental to accurately determine the efficacy and selectivity of kinase inhibitors. Below are outlines of common methodologies.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. This protocol is based on the principle of measuring ADP produced from the kinase reaction.[22]
Materials:
-
Recombinant kinase (e.g., PLK4, BCR-ABL, Src)
-
Kinase-specific substrate
-
ATP
-
Test compounds (Compound 8h, Imatinib, Dasatinib)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control).
-
Add 2 µL of the kinase solution (pre-diluted in assay buffer to the desired concentration).
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction:
-
Add 2 µL of a substrate/ATP mixture (pre-diluted in assay buffer) to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices: The use of a luminescence-based assay provides high sensitivity and a broad dynamic range.[23] Keeping the ATP concentration near its Km value ensures that the assay is sensitive to competitive inhibitors. The pre-incubation step allows the inhibitor to reach equilibrium with the kinase before the reaction is initiated.
Protocol 2: Cell Proliferation Assay (MTT or CellTiter-Glo®)
Objective: To assess the effect of kinase inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line relevant to the kinase target (e.g., a cell line overexpressing PLK4 for Compound 8h, K562 cells for Imatinib/Dasatinib)
-
Complete cell culture medium
-
Test compounds
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear or white-walled cell culture plates
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in a complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the inhibitors. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Causality Behind Experimental Choices: The 72-hour incubation period allows for multiple cell doublings, providing a sufficient window to observe the anti-proliferative effects of the inhibitors. The choice between MTT and CellTiter-Glo® depends on the desired sensitivity and throughput; CellTiter-Glo® is generally more sensitive and has a simpler protocol.[24][25] The use of cell lines with known genetic backgrounds (e.g., BCR-ABL positive) is crucial for validating the on-target effects of the inhibitors.
Conclusion
The comparative analysis of the 2-aminopyrimidine-based PLK4 inhibitor, Compound 8h, with the established drugs Imatinib and Dasatinib, highlights the versatility of the aminopyrimidine scaffold in targeting diverse kinases with high potency. While all three compounds are kinase inhibitors, their distinct target profiles and mechanisms of action lead to different therapeutic applications. The detailed experimental protocols provided herein offer a robust framework for the preclinical evaluation of novel kinase inhibitors, ensuring scientific rigor and reproducibility. This guide underscores the importance of a multi-faceted approach, combining biochemical and cell-based assays, to fully characterize and compare the efficacy of new therapeutic candidates in the ever-evolving field of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 5. droracle.ai [droracle.ai]
- 6. ashpublications.org [ashpublications.org]
- 7. What is the mechanism of Imatinib mesylate? [synapse.patsnap.com]
- 8. Imatinib - Wikipedia [en.wikipedia.org]
- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 13. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 14. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 21. grokipedia.com [grokipedia.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Selectivity of 4,5-Dimethylpyrimidin-2-amine Based Kinase Inhibitors
The 4,5-dimethylpyrimidin-2-amine scaffold has emerged as a promising framework in the design of targeted kinase inhibitors. Its structural rigidity and capacity for diverse substitutions allow for the development of potent and, crucially, selective agents against a variety of kinase targets implicated in oncology and other therapeutic areas. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on how to rigorously assess the selectivity of this class of inhibitors. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of this scaffold against other aminopyrimidine-based inhibitors.
The Imperative of Selectivity in Kinase Inhibitor Development
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. While this similarity can be exploited for the development of broad-spectrum inhibitors, the pursuit of targeted therapies necessitates a high degree of selectivity to minimize off-target effects and associated toxicities. A truly selective inhibitor modulates the activity of its intended target with significantly greater potency than any other kinase in the proteome. The 2-aminopyrimidine core, a bioisostere of the adenine ring of ATP, is a well-established hinge-binding motif in numerous kinase inhibitors.[1] The addition of the 4,5-dimethyl substitution on the pyrimidine ring can influence the conformational presentation of the molecule within the ATP pocket, potentially enhancing selectivity for certain kinases while reducing affinity for others.
This guide will use a hypothetical this compound based inhibitor, "Compound X," designed as a selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, to illustrate the assessment process. FGFR4 is a receptor tyrosine kinase whose aberrant activation is a known driver in hepatocellular carcinoma and other cancers.[2]
A Multi-pronged Approach to Selectivity Profiling
A robust assessment of inhibitor selectivity is not reliant on a single experimental method. Instead, it requires a tiered and integrated approach, combining biochemical, biophysical, and cell-based assays. This multi-pronged strategy provides a holistic view of an inhibitor's interaction with its intended target and the broader kinome.
References
A Senior Application Scientist's Guide to Confirming the Mechanism of Action of 4,5-Dimethylpyrimidin-2-amine Derivatives
Introduction: The Privileged Scaffold and the Quest for Certainty
In the landscape of modern drug discovery, certain chemical structures emerge as "privileged scaffolds"—frameworks that can bind to multiple, important biological targets. The aminopyrimidine core is a prime example, forming the backbone of numerous approved kinase inhibitors.[1][2][3] Derivatives of 4,5-Dimethylpyrimidin-2-amine are a promising class of such compounds, frequently investigated for their potential as anticancer agents through the inhibition of protein kinases.[1][4]
However, synthesizing a novel derivative is only the beginning. The true challenge and the cornerstone of its therapeutic potential lies in rigorously confirming its mechanism of action (MoA). An assumed MoA is a liability; a validated MoA is the foundation of a successful therapeutic program.
This guide provides a comprehensive, multi-step framework for researchers to definitively elucidate and confirm the MoA of novel this compound derivatives. We will proceed under the working hypothesis that our lead compound, "Compound D," is a selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node frequently deregulated in cancer.[5][6] We will compare its performance with established PI3K inhibitors to provide a clear, data-driven context for its evaluation.
Part 1: Biochemical Validation - Does the Drug Hit the Target?
The first principle of MoA validation is to prove a direct physical interaction between the compound and its putative target. Biochemical assays, conducted in a cell-free environment, are the cleanest way to establish this initial connection.
Causality Behind Experimental Choice:
We must first confirm that Compound D directly inhibits the enzymatic activity of our target kinase, PI3Kα. A biochemical assay isolates the kinase and the inhibitor from the complexities of a cellular environment, ensuring that any observed inhibition is a direct result of their interaction, not a downstream cellular effect.
Key Experiment: LanthaScreen™ Eu Kinase Binding Assay
This assay is a robust, fluorescence resonance energy transfer (FRET)-based method to measure the affinity of an inhibitor for a kinase.[7][8][9][10]
Principle: The assay relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site.[7][9] A Europium (Eu)-labeled antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is also bound, FRET occurs. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET, leading to a measurable decrease in the signal.[7][8][10]
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer solution.
-
Create a serial dilution of Compound D (e.g., from 100 µM to 1 pM) in the kinase buffer containing a constant, low percentage of DMSO.
-
Prepare a 3X mixture of the target kinase (e.g., PI3Kα) and the Eu-labeled anti-tag antibody in kinase buffer.[7][11]
-
Prepare a 3X solution of the Alexa Fluor™-labeled kinase tracer in kinase buffer.[7][11]
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the serially diluted Compound D or vehicle control (DMSO) to the appropriate wells.[7][8]
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.[8][11]
-
Initiate the binding reaction by adding 5 µL of the 3X tracer solution to all wells.[8][11]
-
Seal the plate, mix gently, and incubate at room temperature for 60 minutes, protected from light.[8][10]
-
-
Data Acquisition & Analysis:
-
Read the plate on a FRET-capable plate reader, measuring the emission at both the donor (Eu) and acceptor (Alexa Fluor™) wavelengths.
-
Calculate the emission ratio.
-
Plot the emission ratio against the logarithm of Compound D concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Workflow for Initial Biochemical Validation
Caption: Workflow for biochemical confirmation of direct target inhibition.
Part 2: Cellular Validation - Does the Drug Work in a Biological System?
Confirming direct enzymatic inhibition is a critical first step, but it doesn't guarantee efficacy in a living cell. The compound must be cell-permeable, avoid efflux pumps, and engage its target in the complex intracellular environment.
Section 2.1: Confirming Target Engagement in Intact Cells
Causality Behind Experimental Choice: We need to prove that Compound D not only enters the cell but also physically binds to PI3Kα inside it. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[12] It directly measures target engagement by assessing the thermal stability of the target protein.[12] Ligand binding typically stabilizes a protein, increasing the temperature required to denature it.[13][14]
Key Experiment: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA operates on the principle that when a drug binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[12] By heating intact cells treated with the drug to a range of temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, a "melting curve" can be generated. A shift in this curve to higher temperatures in drug-treated cells indicates target engagement.[14][15][16]
Experimental Protocol: CETSA followed by Western Blot
-
Cell Treatment:
-
Culture a relevant cancer cell line (e.g., MCF-7, which often has PIK3CA mutations) to ~80% confluency.
-
Treat cells with Compound D at a desired concentration (e.g., 10x the biochemical IC50) or vehicle control for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the treated cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[15]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles to release soluble proteins.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by high-speed centrifugation.
-
Transfer the supernatant to new tubes and determine the total protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PI3Kα.
-
Use a secondary antibody and a chemiluminescence detection system to visualize the bands.
-
Quantify band intensity to determine the amount of soluble PI3Kα at each temperature. Plot this data to generate thermal melt curves for both vehicle and Compound D-treated samples.
-
Section 2.2: Verifying Downstream Pathway Inhibition
Causality Behind Experimental Choice: Engaging the target is necessary but not sufficient. We must demonstrate that this engagement leads to the desired functional consequence: inhibition of the signaling pathway. For the PI3K pathway, the key downstream event is the phosphorylation of Akt.[5][17] A reduction in phosphorylated Akt (p-Akt) is a direct biomarker of PI3K inhibition.[5][18]
Key Experiment: Western Blot for Pathway Modulation
Principle: This experiment quantifies the levels of key signaling proteins, particularly their phosphorylated (activated) forms. By comparing the ratio of phosphorylated protein to total protein in treated versus untreated cells, we can directly measure the inhibitor's effect on pathway activity.[5][19]
Experimental Protocol: Western Blot for p-Akt/Akt
-
Cell Treatment:
-
Seed cancer cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of Compound D for a set time (e.g., 2-4 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Collect the lysate and quantify the protein concentration.
-
-
Immunoblotting:
-
Perform SDS-PAGE and protein transfer as described in the CETSA protocol.
-
Incubate one membrane with a primary antibody against phosphorylated Akt (e.g., p-Akt Ser473).
-
Incubate a parallel membrane with a primary antibody against total Akt. This serves as a loading control to ensure that changes in the p-Akt signal are not due to changes in the total amount of Akt protein.
-
Probe with appropriate secondary antibodies and visualize.
-
-
Data Analysis:
-
Quantify the band intensities for p-Akt and total Akt.
-
Calculate the p-Akt/total Akt ratio for each concentration of Compound D.
-
A dose-dependent decrease in this ratio confirms pathway inhibition.
-
PI3K/Akt Signaling Pathway and Inhibitor Action
Caption: PI3K/Akt signaling pathway inhibited by Compound D.
Part 3: Comparative Analysis - How Does it Stack Up?
Confirming the MoA is incomplete without context. How does Compound D's performance compare to established, well-characterized inhibitors targeting the same pathway? This comparative analysis is crucial for understanding its potential advantages or disadvantages.
Choosing the Right Comparators
For this guide, we will compare Compound D to two well-known PI3K inhibitors:
-
Alpelisib (BYL-719): A potent and highly selective inhibitor of the PI3Kα isoform, approved by the FDA.[21][22]
-
Pictilisib (GDC-0941): A potent pan-Class I PI3K inhibitor that targets multiple isoforms (α, β, δ, γ).[23][24][25]
This choice allows us to benchmark Compound D against both a highly selective and a broader-spectrum inhibitor.
Data Presentation: Comparative Performance Metrics
The following table summarizes hypothetical, yet realistic, data that would be generated from the experiments described above.
| Parameter | Compound D | Alpelisib (BYL-719) | Pictilisib (GDC-0941) | Reference |
| Biochemical IC50 (PI3Kα) | 8 nM | 5 nM | 3 nM | [21][24] |
| Cellular p-Akt IC50 (MCF-7) | 45 nM | 30 nM | 46 nM | [23] |
| Cell Viability GI50 (MCF-7) | 0.4 µM | 0.2 µM | 0.72 µM | [23] |
| CETSA Thermal Shift (ΔTagg) | +5.2 °C | +6.0 °C | +4.8 °C | N/A |
-
IC50 (Inhibitory Concentration, 50%): The concentration of an inhibitor required to reduce the activity of an enzyme by half.
-
GI50 (Growth Inhibition, 50%): The concentration of a drug that causes 50% inhibition of cell growth.
-
ΔTagg (Change in Aggregation Temperature): The shift in the protein's melting temperature upon ligand binding in a CETSA experiment.
Key Experiment: Cell Viability Assay
Causality Behind Experimental Choice: Ultimately, the goal of an anticancer agent is to inhibit cancer cell growth or induce cell death. A cell viability assay provides the crucial phenotypic readout, measuring the functional consequence of pathway inhibition. Comparing the GI50 values allows for a direct assessment of the compounds' relative potency in a therapeutic context.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well, opaque-walled plate and incubate overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of Compound D and the comparator drugs (Alpelisib, Pictilisib). Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot against the log of inhibitor concentration. Fit a dose-response curve to determine the GI50 value for each compound.
Conclusion: A Triad of Evidence for MoA Confirmation
Confirming the mechanism of action for a novel compound like a this compound derivative is not a single experiment but a logical progression of inquiry. The framework presented here—a triad of biochemical validation, cellular target engagement, and comparative functional analysis—provides a robust and self-validating system.
-
Biochemical assays confirm direct, physical interaction with the purified target.
-
Cellular assays (CETSA and pathway analysis) prove that the compound reaches its target in a living cell and elicits the expected downstream signaling effect.
-
Comparative phenotypic assays benchmark the compound's ultimate functional potency against established alternatives.
By following this structured approach, researchers can move beyond assumption to certainty, building a solid, data-driven foundation for the further development of promising new therapeutic agents.
References
- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminopyrimidines: Recent synthetic procedures and anticancer activities (2021) | Eclair Venturini Filho | 28 Citations [scispace.com]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. CETSA [cetsa.org]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 20. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 21. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. selleckchem.com [selleckchem.com]
- 24. adooq.com [adooq.com]
- 25. apexbt.com [apexbt.com]
Comparative Cross-Reactivity Profiling of 2-Aminopyrimidine-Based Kinase Inhibitors
A Senior Application Scientist's Guide to Understanding and Assessing Off-Target Effects
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The 2-aminopyrimidine scaffold, a privileged structure in medicinal chemistry, forms the core of numerous potent kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. However, the high degree of conservation in this binding site across the human kinome presents a significant challenge: the potential for off-target binding, or cross-reactivity.[1] This guide provides a comparative analysis of the cross-reactivity profiles of prominent 2-aminopyrimidine-based drugs, grounded in the experimental methodologies essential for their characterization. Understanding a drug's selectivity is paramount, as off-target effects can be a double-edged sword, contributing to unforeseen toxicities or, in some cases, unexpected therapeutic benefits.[2][3]
The Strategic Imperative of Cross-Reactivity Profiling
The journey of a kinase inhibitor from a promising lead compound to a clinical candidate is critically dependent on a thorough understanding of its interaction landscape within the cell. A narrow, on-target profile is often the goal, but multi-targeted inhibitors can also be effective. The key is to possess a comprehensive map of these interactions to predict clinical outcomes accurately. Our strategy for profiling these compounds integrates biochemical and cellular approaches to build a multi-layered understanding of selectivity.
This process begins with broad, in vitro screening to map the potential interaction space, followed by more physiologically relevant cell-based assays to confirm target engagement and assess downstream effects. This tiered approach ensures that resources are focused on compounds with the most promising and well-understood selectivity profiles.
Comparative Analysis: Dovitinib, Bafetinib, and Olverembatinib
To illustrate the diversity in selectivity among 2-aminopyrimidine-based drugs, we will compare three notable examples: Dovitinib, a broad-spectrum inhibitor; Bafetinib, a dual Bcr-Abl/Lyn inhibitor; and Olverembatinib, a third-generation Bcr-Abl inhibitor with high specificity.
Dovitinib (TKI258)
Dovitinib is a multi-targeted tyrosine kinase inhibitor designed to inhibit fibroblast growth factor receptors (FGFRs) and vascular endothelial growth factor receptors (VEGFRs), key players in tumor angiogenesis and proliferation.[4][5] Its broader spectrum of activity is a deliberate design choice to block multiple oncogenic pathways simultaneously.[6] However, this multi-targeted nature inherently means it interacts with a wider range of kinases, which must be carefully characterized.
| Target Kinase | IC50 (nM) | Primary Pathway(s) | Reference(s) |
| FGFR1 | 8 | RTK signaling, Proliferation | [6][7] |
| FGFR3 | 9 | RTK signaling, Proliferation | [6][7] |
| VEGFR2 (KDR) | 13 | Angiogenesis | [7] |
| FLT3 | 1 | Hematopoiesis, Leukemia | [6][7] |
| c-Kit | 2 | Stem cell factor signaling | [6][7] |
| PDGFRβ | 8 | Cell growth, Angiogenesis | [7] |
Table 1: In Vitro Kinase Inhibition Profile of Dovitinib. The IC50 values demonstrate potent activity against multiple receptor tyrosine kinase families.
The off-target profile of Dovitinib, particularly its potent inhibition of FLT3 and c-Kit, suggests its potential application in hematological malignancies but also requires careful monitoring for associated toxicities.[7]
Bafetinib (INNO-406)
Bafetinib was developed as a second-generation tyrosine kinase inhibitor to overcome resistance to imatinib in chronic myeloid leukemia (CML).[8][9] It was designed to potently inhibit not only the Bcr-Abl fusion protein but also Lyn, a Src family kinase implicated in imatinib resistance.[8][10]
| Target Kinase | IC50 (nM) | Primary Pathway(s) | Reference(s) |
| Bcr-Abl | 5.8 | CML Pathogenesis | [10][11] |
| Lyn | 19 | B-cell signaling, Imatinib resistance | [10][11] |
| Fyn | <100 | T-cell signaling | [11] |
| Abl (non-fusion) | <100 | Multiple cellular processes | [11] |
Table 2: In Vitro Kinase Inhibition Profile of Bafetinib. The data highlights its dual-potency against Bcr-Abl and Lyn, with moderate activity against other Src family kinases.
Bafetinib's profile is more focused than Dovitinib's, but its activity against Src family kinases beyond Lyn indicates a need for careful evaluation, as these kinases are involved in a wide array of normal cellular functions.[12]
Olverembatinib (HQP1351)
Olverembatinib is a third-generation Bcr-Abl inhibitor, specifically designed to be effective against a wide range of Bcr-Abl mutations, including the highly resistant T315I "gatekeeper" mutation.[13][14] Its development prioritized high potency and specificity for the intended target to minimize off-target effects and improve the safety profile, a common goal for later-generation inhibitors.[15][16]
| Target Kinase | Activity | Primary Pathway(s) | Reference(s) |
| Bcr-Abl (WT & mutants) | Potent Inhibition | CML Pathogenesis | [13][14] |
| (incl. T315I) | (Pan-BCR-ABL inhibitor) | [15] | |
| Other Kinases | Minimal Inhibition | N/A | [16] |
Table 3: Selectivity Profile of Olverembatinib. Olverembatinib demonstrates high selectivity for its primary target, Bcr-Abl, including resistance-conferring mutants.
The highly selective profile of Olverembatinib is a testament to the advancements in rational drug design, aiming to precisely target the disease-driving kinase while sparing other kinases to reduce toxicity.
Core Experimental Methodologies
The data presented above is generated through rigorous experimental protocols. Below are detailed workflows for two of the most critical techniques in cross-reactivity profiling.
Methodology 1: In Vitro Kinome Profiling
Biochemical kinome screening provides the broadest initial view of a compound's selectivity. The KINOMEscan® platform is a widely used example of an active site-directed competition binding assay that quantitatively measures the interaction between a compound and a large panel of kinases.[17][18]
Causality: This method is ATP-independent, which is a crucial distinction from activity assays.[17] It measures the true thermodynamic dissociation constant (Kd) rather than an IC50 value, which can be influenced by ATP concentration.[19] This provides a more direct and comparable measure of binding affinity across different kinases.
Step-by-Step Protocol:
-
Preparation: A kinase of interest is tagged with a unique DNA identifier. A kinase-specific ligand is immobilized onto a solid support (e.g., beads).
-
Competition: The DNA-tagged kinase is incubated with the immobilized ligand in the presence of the test compound.
-
Equilibration: The mixture is allowed to reach binding equilibrium. If the test compound binds to the kinase's active site, it will compete with and prevent the kinase from binding to the immobilized ligand.[17]
-
Separation: The solid support is washed to remove any unbound kinase.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.[17]
-
Data Analysis: The amount of kinase captured is compared between the test sample and a vehicle control (e.g., DMSO). A low amount of captured kinase indicates strong binding of the test compound. By testing a range of compound concentrations, a dissociation constant (Kd) can be calculated.
Methodology 2: Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are essential for initial screening, they do not capture the complexity of the cellular environment. CETSA is a powerful biophysical method that directly measures a compound's engagement with its target protein in intact cells or tissues.[20][21][22]
Causality: The principle is based on ligand-induced thermal stabilization.[20] When a drug binds to its target protein, it generally increases the protein's conformational stability. This stabilization makes the protein more resistant to thermal denaturation. By heating the cells and measuring the amount of soluble protein remaining, we can infer target engagement.[23]
Step-by-Step Protocol:
-
Compound Treatment: Intact cells are incubated with the desired concentration of the test compound or a vehicle control (e.g., DMSO) to allow for cell penetration and target binding.
-
Heating: The cell suspensions are aliquoted and heated to a range of different temperatures for a fixed duration (e.g., 3 minutes). This creates a temperature gradient that will induce protein denaturation.[21]
-
Cell Lysis: The cells are lysed to release their contents. This is often achieved through repeated freeze-thaw cycles, which preserves the separation of soluble and aggregated proteins.
-
Separation of Fractions: The lysates are centrifuged at high speed to pellet the heat-denatured, aggregated proteins. The supernatant containing the soluble protein fraction is collected.
-
Protein Quantification: The amount of the specific target protein remaining in the soluble fraction is quantified. This can be done using various methods, such as Western blotting, ELISA, or mass spectrometry-based proteomics.[23]
-
Data Analysis: The quantity of soluble protein at each temperature point is plotted to generate a "melting curve". A shift in this curve to higher temperatures in the presence of the compound, compared to the vehicle control, indicates thermal stabilization and confirms target engagement in a cellular context.[24]
Conclusion
The cross-reactivity profile of a 2-aminopyrimidine-based drug is a critical determinant of its therapeutic window and clinical success. As demonstrated by the comparison of Dovitinib, Bafetinib, and Olverembatinib, compounds sharing a core scaffold can exhibit vastly different selectivity profiles, ranging from broad-spectrum multi-targeting to highly specific inhibition. A comprehensive characterization, employing a combination of robust in vitro screening methods like kinome scanning and definitive cellular validation assays such as CETSA, is not merely a regulatory requirement but a fundamental component of mechanism-driven drug development. This integrated approach provides the detailed insights necessary to interpret biological activity, predict potential liabilities, and ultimately develop safer and more effective kinase inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase selectivity profiling by inhibitor affinity chromatography | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bafetinib (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HQP1351 (Olverembatinib) - Chronic Myeloid Leukemia [cmleukemia.com]
- 15. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ec2-54-147-216-144.compute-1.amazonaws.com]
- 16. Olverembatinib in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chayon.co.kr [chayon.co.kr]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
A Researcher's Guide to the Preclinical Evaluation of 4,5-Dimethylpyrimidin-2-amine Drug Candidates as Kinase Inhibitors
This guide provides a comprehensive framework for the preclinical evaluation of novel 4,5-Dimethylpyrimidin-2-amine derivatives as potential kinase inhibitors for oncology applications. We will navigate the critical stages of in vitro and in vivo assessment, emphasizing the scientific rationale behind experimental choices to build a robust data package for investigational new drug (IND) submission. The pyrimidine scaffold is a well-established core in kinase inhibitor design, known for its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases[1]. Our focus will be on a systematic, evidence-based approach to characterize potency, selectivity, cellular activity, pharmacokinetic properties, and in vivo efficacy.
The Strategic Imperative of a Phased Preclinical Evaluation
The journey from a promising chemical entity to a clinical candidate is fraught with challenges, with a significant number of drug candidates failing due to a lack of efficacy or unforeseen toxicity[2]. A meticulously planned preclinical strategy is therefore not just a regulatory requirement but a crucial step to "fail early and fail cheap," ensuring that only the most promising candidates advance[2]. This guide is structured to mirror a logical, tiered approach, starting with broad in vitro screening and progressively moving towards more complex cellular and in vivo models.
Caption: A streamlined workflow for the preclinical evaluation of kinase inhibitors.
Part 1: In Vitro Characterization - From Target Binding to Cellular Function
The initial phase of evaluation aims to answer fundamental questions: Does the compound hit the intended target? How potent and selective is it? Does target engagement translate into a measurable effect in a cancer cell?
Biochemical Assays: Quantifying Target Engagement
The first critical step is to determine the direct inhibitory activity of the this compound candidates against the purified target kinase. Given that analogs like 2-amino-4,6-dimethylpyrimidin-5-ol derivatives have shown selectivity for Fibroblast Growth Factor Receptor 4 (FGFR4)[3][4], we will proceed with the hypothesis that our candidate series may also target this or other oncogenic kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a standard radiometric assay to determine the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%[5].
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing kinase buffer, the specific peptide substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified recombinant target kinase (e.g., FGFR4) to each well to initiate the reaction.
-
Phosphorylation Reaction: Add ATP supplemented with [γ-³²P]ATP. The kinase will transfer the radiolabeled phosphate group to the substrate. Incubate at 30°C for a specified time (e.g., 60 minutes)[6].
-
Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Separation: Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the free [γ-³²P]ATP is washed away.
-
Quantification: Measure the radioactivity on the membrane using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value[7].
Trustworthiness Check: The protocol's validity is ensured by including controls: a "no inhibitor" control (100% activity) and a "no enzyme" control (background signal). A known reference inhibitor (e.g., BLU9931 for FGFR4) should be run in parallel to validate the assay performance[3].
Data Interpretation and Comparison:
The goal is to identify compounds with low nanomolar potency against the primary target. A kinome-wide selectivity screen against a broad panel of kinases (e.g., Eurofins' KINOMEscan™) is essential to identify potential off-target activities that could lead to toxicity[8].
Table 1: Comparative Biochemical Profile of Pyrimidine-Based Kinase Inhibitors
| Compound ID | Primary Target | IC50 (nM) [a] | Selectivity Score (S10 at 1µM) [b] | Reference Compound |
| Candidate A | FGFR4 | 15 | 0.02 | BLU9931 (IC50: 30 nM) [3] |
| Candidate B | FGFR4 | 120 | 0.15 | BLU9931 (IC50: 30 nM)[3] |
| Candidate C | PLK4 | 6.7 | 0.05 | CFI-400945 (IC50: 0.26 nM)[8] |
| Candidate D | Src | 250 | 0.20 | PP2 (IC50: 170 nM)[9] |
_[a] IC50 values represent the concentration for 50% inhibition in biochemical assays. _[b] Selectivity Score (S10) is the number of kinases inhibited >90% divided by the total number of kinases tested at a 1µM concentration. A lower score indicates higher selectivity.
Cell-Based Assays: Confirming On-Target Activity and Antiproliferative Effects
A potent biochemical inhibitor must demonstrate activity in a cellular context. This step verifies that the compound can penetrate the cell membrane, engage the target kinase, and elicit a biological response.
Caption: Inhibition of the FGF19-FGFR4 signaling pathway by a candidate drug.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cell lines known to be dependent on the target kinase (e.g., Hep3B cells for FGFR4[4]) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Table 2: Comparative Cellular Activity of Lead Candidates
| Compound ID | Target | Cell Line | GI50 (µM) | Mechanism of Action Confirmed? (Western Blot) |
| Candidate A | FGFR4 | Hep3B | 0.5 | Yes (Reduced p-FRS2) |
| Candidate C | PLK4 | MDA-MB-231 | 0.1 | Yes (Reduced p-PLK4)[8] |
| Control | Doxorubicin | Hep3B | 0.2 | N/A |
To confirm that the observed antiproliferative effect is due to on-target inhibition, a Western blot analysis should be performed to measure the phosphorylation status of a direct downstream substrate of the target kinase (e.g., FRS2 for FGFR4). A reduction in the phosphorylated substrate in compound-treated cells provides strong evidence of on-target activity.
Part 2: In Vitro ADME/Tox - Assessing Drug-Like Properties
Early assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (Tox) properties is critical to avoid late-stage failures[1][2]. These assays help select candidates with favorable pharmacokinetic and safety profiles.
Key In Vitro ADME/Tox Assays:
-
Solubility: Determines if the compound can be dissolved for formulation.
-
Metabolic Stability (Microsomes): Assesses how quickly the compound is metabolized by liver enzymes. A longer half-life is generally desirable[8].
-
CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring inhibition of major cytochrome P450 enzymes[2].
-
Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins, as only the unbound fraction is pharmacologically active.
-
hERG Inhibition: Screens for potential cardiotoxicity.
Table 3: Comparative In Vitro ADME/Tox Profile
| Compound ID | Aqueous Solubility (µM) | Microsomal Stability (t½, min) | CYP3A4 Inhibition (IC50, µM) | hERG Inhibition (IC50, µM) |
| Candidate A | 55 | >120 | >25 | >30 |
| Candidate C | 20 | 45 | 5.2 | >30 |
Part 3: In Vivo Evaluation - The Whole-System Test
Promising candidates from in vitro testing are advanced to in vivo models to assess their pharmacokinetics (PK) and anti-tumor efficacy in a living organism. The absence of biokinetics is a significant drawback of in vitro studies, making in vivo testing a more specific and reliable, albeit more complex, step[3].
Pharmacokinetic (PK) Studies
PK studies in rodents (typically mice or rats) determine how the drug is absorbed, distributed, metabolized, and excreted over time. This information is essential for designing effective dosing regimens for efficacy studies.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Dosing: Administer the test compound to a cohort of mice via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Plasma Analysis: Process the blood to plasma and quantify the concentration of the drug using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Parameter Calculation: Use software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve, a measure of total drug exposure), and half-life (t½).
In Vivo Efficacy Studies
The definitive test of a preclinical candidate is its ability to inhibit tumor growth in an animal model. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose[10].
Experimental Protocol: Human Tumor Xenograft Model
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., Hep3B) into the flank of immunodeficient mice (e.g., nude or SCID mice)[3].
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into vehicle control and treatment groups. Administer the test compound daily at a dose determined from PK studies.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. The primary endpoint is typically Tumor Growth Inhibition (TGI).
Table 4: Comparative In Vivo Efficacy in Hep3B Xenograft Model
| Compound | Dose & Schedule | Tumor Growth Inhibition (TGI, %) at Day 21 | Body Weight Change (%) |
| Candidate A | 30 mg/kg, PO, QD | 85 | -2% (Well-tolerated) |
| Reference (BLU9931) | 30 mg/kg, PO, QD | 75 | -4% (Well-tolerated) |
| Vehicle Control | N/A | 0 | +1% |
Conclusion and Go/No-Go Decision
The preclinical evaluation process is a funnel designed to identify a single drug candidate with the optimal balance of properties. A successful candidate, such as "Candidate A" in our hypothetical comparison, would exhibit potent and selective target inhibition, translate this activity into cellular growth inhibition, possess favorable drug-like ADME properties, and demonstrate robust tumor growth inhibition in vivo at a well-tolerated dose. This comprehensive data package forms the foundation of an IND application, paving the way for first-in-human clinical trials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antimitotic drug 4,6-dimethyl-2-amino-3,4,5- trimethoxyphenyl-pyrimidine inhibits the nucleoside transport system of cells from various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Dimethylpyrimidin-2-amine
Introduction: In the fast-paced world of drug discovery and chemical research, our focus is often on synthesis and application. However, the lifecycle of a chemical does not end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. This step ensures the safety of our colleagues, the integrity of our facilities, and our shared responsibility for environmental stewardship.
This guide provides a comprehensive, experience-driven protocol for the proper disposal of 4,5-Dimethylpyrimidin-2-amine. While specific safety data for this exact isomer is not extensively published, established principles of chemical safety and data from closely related pyrimidine analogues dictate that it be handled as a hazardous substance. This protocol is designed to be a self-validating system, grounding every procedural step in established safety standards and regulatory frameworks.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the material's hazards is essential. This assessment forms the basis for all subsequent safety and handling decisions. Based on data from analogous compounds like 2-Amino-4,6-dimethylpyrimidine, we must infer a similar hazard profile for this compound.
| Hazard Classification | Description | Rationale & Causality | Supporting Sources |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed. | Ingestion can lead to systemic toxic effects. Oral intake must be strictly avoided by prohibiting eating, drinking, or smoking in laboratory areas. | [1] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | The amine and pyrimidine functionalities can interact with skin proteins and lipids, causing irritation. Prolonged contact must be prevented with appropriate gloves and lab coats. | [1][2][3] |
| Serious Eye Damage/Irritation (Category 2) | Causes serious eye irritation. | Direct contact with eye tissue can result in significant irritation and potential damage. Splash-proof goggles are mandatory to prevent accidental exposure. | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation. | As a fine powder or aerosol, the compound can irritate the respiratory tract upon inhalation. All handling of solids should be performed in a ventilated enclosure. | [1][3] |
| Chemical Incompatibilities | Reacts with strong oxidizing agents. | The amine group can be readily oxidized, potentially leading to a vigorous or exothermic reaction. Segregation from oxidizing agents is critical in both storage and waste streams. | [2] |
| Hazardous Decomposition | Combustion produces toxic gases. | Thermal decomposition under fire conditions will release carbon oxides (CO, CO₂) and nitrogen oxides (NOx), which are toxic and environmentally hazardous. | [1][2] |
Regulatory Context: The RCRA Framework
All chemical waste management in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] A core principle of RCRA is "cradle-to-grave" management, meaning the generator of the waste is responsible for it until its final, safe disposal.[4] Therefore, it is Purdue University's policy that all staff assume that all chemical wastes are hazardous and must be managed by the Radiological and Environmental Management Department.[4]
Part 2: Personnel Protection and Safety Protocols
Personal Protective Equipment (PPE) is the last line of defense between a researcher and a chemical hazard. Its use is non-negotiable. The selection of PPE must be directly informed by the hazard assessment.
| PPE Category | Specification | Rationale | Supporting Sources |
| Eye/Face Protection | Tightly fitting, splash-proof safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles if there is a significant splash risk. | Protects against airborne particles and accidental splashes that can cause serious eye irritation. | [2][6][7] |
| Skin Protection | Chemical-resistant nitrile gloves (inspected before use). A disposable, low-permeability lab coat with a solid front and tight-fitting cuffs. | Nitrile provides adequate protection against incidental contact with aminopyrimidines. The lab coat prevents contamination of personal clothing and skin. | [2][6][8] |
| Respiratory Protection | Not required under normal use with adequate engineering controls (e.g., chemical fume hood). A NIOSH-approved respirator is necessary if ventilation is insufficient or dust/aerosols are generated. | Prevents inhalation of the compound, which may cause respiratory irritation. | [6][7] |
Pre-Disposal Handling Protocol
-
Work Area Preparation: Designate a specific area within a certified chemical fume hood for waste consolidation and packaging. Ensure the area is clean and free of incompatible materials.[9]
-
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical or its waste containers.
-
Minimize Dust: If handling the solid waste form, take care to avoid generating dust. Use tools like spatulas gently.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8]
Part 3: Waste Segregation and Containerization
Proper segregation and containerization are fundamental to preventing dangerous chemical reactions and ensuring safe transport and disposal.
-
Segregation: this compound waste must be kept separate from strong oxidizing agents .[2] It should be collected in a container designated for solid organic or nitrogenous waste, as per your institution's guidelines. Do not mix it with halogenated solvent waste, acidic waste, or basic waste unless explicitly permitted by your Environmental Health & Safety (EHS) department.
-
Containerization:
-
Select an Appropriate Container: Use a clean, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) wide-mouth bottle for solids). The container must be designed for chemical waste and not be a repurposed food-grade container.[4]
-
Label the Container: Affix a "Hazardous Waste" label to the container before adding any waste. Fill out the label completely, including the full chemical name ("this compound"), concentration, and associated hazards (e.g., "Irritant," "Toxic").
-
Keep Closed: The waste container must remain sealed at all times, except when you are actively adding waste. This is a common EPA violation and a critical safety measure to prevent spills and evaporation.[4][10]
-
Part 4: The Disposal Workflow: A Step-by-Step Guide
The following workflow provides a systematic process for managing this compound waste from the point of generation to its final collection by trained EHS personnel or a licensed disposal company.
Caption: Disposal workflow for this compound waste.
Detailed Disposal Protocol:
-
Waste Identification: At the point of generation, identify the waste stream. Is it unused pure solid, chemically contaminated labware (e.g., weigh boats, gloves), or dissolved in a solvent? Each form must be handled appropriately. Contaminated debris should be double-bagged and placed in a solid waste container. Solutions must be collected in a liquid waste container, keeping incompatibles separate.
-
Hazardous Waste Determination: As per institutional policy and federal regulations, all chemical waste streams containing this compound are to be considered hazardous waste.[4][11]
-
Containerization and Labeling: Transfer the waste into a pre-labeled, appropriate hazardous waste container as described in Part 3. Ensure the label is complete and legible.
-
Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Request Pickup: Once the container is full, or if work on the project is complete, submit a formal waste pickup request to your institution's EHS department or designated hazardous waste management provider.[11]
-
Maintain Records: Keep a log of the waste generated, including the chemical name, quantity, and date it was placed in the container. This documentation is crucial for regulatory compliance.[10]
-
Await Pickup: Do not remove the waste from the SAA. Trained EHS personnel will collect it according to a schedule.
-
Final Disposal: The EHS department will consolidate the waste and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via high-temperature incineration to ensure complete destruction of the organic compound.[1]
Part 5: Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is key to mitigating their impact.
-
Small Spill Response (Solid):
-
Alert personnel in the immediate area and restrict access.
-
Wearing your full PPE, gently sweep up the solid material to avoid creating dust.
-
Place the swept material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution and wipe dry.
-
Report the spill to your laboratory supervisor or EHS department.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][12]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[1][12]
-
Inhalation: Move the person to fresh air. If they feel unwell or have difficulty breathing, call for medical assistance.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and professional practice. By adhering to this comprehensive disposal protocol for this compound, researchers not only comply with federal and institutional regulations but also actively contribute to a culture of safety. This structured approach, grounded in hazard assessment and procedural logic, ensures that our innovative work in the laboratory does not create a legacy of risk for others or the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.no [fishersci.no]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pfw.edu [pfw.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. epa.gov [epa.gov]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. lgcstandards.com [lgcstandards.com]
A Guide to Personal Protective Equipment for Handling 4,5-Dimethylpyrimidin-2-amine
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4,5-Dimethylpyrimidin-2-amine (CAS No. 1193-74-4). Given the limited publicly available, substance-specific hazard data for this compound[1], this document adopts a conservative approach, inferring potential risks from structurally analogous chemicals to establish a robust framework for personal protection. Your institution's Environmental Health and Safety (EHS) department should always be consulted for site-specific guidance.
Hazard Assessment: A Precautionary Approach
A thorough review of safety data for this compound reveals a lack of comprehensive GHS classification and detailed toxicological information.[1] In such cases, best laboratory practice dictates treating the substance with a high degree of caution. We can infer potential hazards by examining related aminopyrimidine compounds, which allows us to anticipate and mitigate risks effectively.
The primary hazards associated with analogous compounds, such as 2-Amino-4,6-dimethylpyrimidine, include irritation to the skin, eyes, and respiratory system, as well as potential for harm if swallowed.[2][3][4] Therefore, all handling procedures must be designed to prevent contact and inhalation.
Table 1: Potential Hazard Profile Based on Structural Analogs
| Hazard Category | Potential Risk for this compound | Rationale based on Analogous Compounds | Source |
|---|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed | Structurally similar compounds are classified as "Harmful if swallowed." | [3][4] |
| Skin Corrosion/Irritation | Causes skin irritation | Analogues are classified as skin irritants (Category 2). | [2][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Analogues are consistently classified as causing serious eye irritation (Category 2/2A). | [2][3][4][5] |
| Respiratory Irritation | May cause respiratory irritation | Single exposure may lead to respiratory tract irritation (STOT SE 3). |[2][3][5] |
Core Directive: Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes—dermal, ocular, and respiratory. The following equipment must be used for all procedures involving this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Category | Recommendation | Rationale & Standard |
|---|---|---|
| Eye & Face Protection | Chemical safety goggles | Goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) are required to protect against splashes and airborne particles which may cause serious eye irritation.[5][7][8] |
| Hand Protection | Nitrile rubber gloves (minimum two pairs) | Chemically resistant gloves are essential to prevent skin contact and potential irritation.[9] Double-gloving is recommended for handling hazardous compounds. Gloves must be inspected before use and changed every 30 minutes or immediately if contaminated.[10] |
| Body Protection | Disposable, fluid-resistant lab coat with knit cuffs | A long-sleeved, buttoned lab coat protects skin and personal clothing from contamination.[11] It should be removed before leaving the laboratory area. |
| Respiratory Protection | Work within a certified chemical fume hood | All handling of solid or dissolved this compound must occur in a properly functioning chemical fume hood to prevent inhalation of dust or aerosols, which may cause respiratory irritation.[12][13] |
Operational Plan: From Preparation to Disposal
Safe handling is a systematic process. The following protocols provide step-by-step guidance to minimize risk at every stage.
Pre-Handling Safety Checklist
-
Consult EHS: Confirm that your planned procedure aligns with your institution's safety policies.
-
Locate Safety Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[11]
-
Work Area Preparation: Ensure the chemical fume hood is operational and uncluttered.[12]
-
Assemble Materials: Gather all necessary equipment, including waste containers, before bringing the chemical into the hood.
-
Inspect PPE: Carefully check all PPE for defects (e.g., cracks in goggles, tears in gloves) before donning.[12]
Donning and Doffing PPE: A Critical Workflow
The sequence of putting on and removing PPE is crucial to prevent cross-contamination. Always don PPE before entering the immediate work area and doff it before exiting.
Caption: PPE Donning and Doffing Workflow for Chemical Handling.
Emergency First Aid Procedures
In the event of an exposure, act immediately:
-
Eye Contact: Flush eyes with a plentiful supply of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Management and Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[13] Never dispose of this chemical or its containers in standard trash or down the drain.[13]
Step-by-Step Disposal Protocol
-
Segregate Waste: Use separate, clearly labeled, and sealed containers for:
-
Solid waste (contaminated gloves, weigh paper, wipes).
-
Liquid waste (unused solutions, rinsates).
-
-
Label Containers: All waste containers must be labeled with the full chemical name ("this compound") and the words "Hazardous Waste".[14]
-
Store Securely: Store sealed waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[13][15]
-
Arrange Pickup: Contact your institution's EHS department to schedule a pickup for proper disposal.[13]
Caption: Hazardous Waste Disposal Workflow.
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring personal safety and environmental responsibility.
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.no [fishersci.no]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. hse.gov.uk [hse.gov.uk]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. m.youtube.com [m.youtube.com]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. benchchem.com [benchchem.com]
- 14. actionresourcemgmt.com [actionresourcemgmt.com]
- 15. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
